Lucifer Yellow Cadaverine
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIPDJYRQVEOI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17K2N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lucifer Yellow Cadaverine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Lucifer Yellow Cadaverine (B124047) (LYC), a versatile fluorescent tracer, for researchers, scientists, and drug development professionals. This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application in cellular and neuroscience research.
Core Chemical and Physical Properties
Lucifer Yellow Cadaverine is a highly water-soluble, fluorescent dye notable for its utility as a fixable tracer in a variety of biological applications. Its chemical structure incorporates a cadaverine moiety, which provides a primary amine for conjugation to biomolecules.
Chemical Structure
The definitive structure of this compound can be represented by the following SMILES and InChI identifiers:
-
SMILES: O=C1C2=CC(S(=O)(O[K])=O)=CC3=C(C(S(=O)(O[K])=O)=CC(C(N1CCCCCN)=O)=C23)N[1]
-
InChI: InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in Table 1. These properties are essential for designing and interpreting experiments involving this fluorescent probe.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₇K₂N₃O₈S₂ | [2][3] |
| Molecular Weight | ~534 g/mol | [2][3] |
| Exact Mass | 532.97300 Da | [4] |
| Excitation Maximum (λex) | 428 nm | [3][5] |
| Emission Maximum (λem) | 536 nm | [3][5] |
| Appearance | Yellow solid | [3][5] |
| Solubility | Water soluble | [3][5] |
Experimental Applications and Protocols
This compound is a valuable tool for tracing neuronal pathways, assessing cell permeability, and labeling endocytic vesicles. Its fixable nature allows for post-experiment histological analysis.
Labeling of Endocytic Vesicles
LYC is widely used as a fluid-phase marker to study endocytosis, particularly macropinocytosis. The following is a general protocol for labeling endocytic compartments in cultured cells.
Protocol:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Labeling:
-
Prepare a labeling medium containing 0.5 mg/mL this compound in an appropriate buffer (e.g., Ringer's buffer).
-
Replace the culture medium with the pre-warmed labeling medium.
-
Incubate at 37°C for a duration appropriate for labeling the compartment of interest (e.g., 5 minutes for early endosomes, 30 minutes followed by a chase for lysosomes).
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells multiple times with ice-cold buffer (e.g., PBS with 0.1% BSA) to remove extracellular dye.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in a suitable buffer for 30-60 minutes at 37°C.
-
-
Imaging:
-
Mount the coverslips and visualize the labeled vesicles using fluorescence microscopy with appropriate filter sets for Lucifer Yellow.
-
Experimental Workflow for Endocytic Labeling
Neuronal Tracing via Microinjection
The ability of LYC to fill neuronal processes makes it an excellent tool for morphological studies.
Protocol:
-
Pipette Preparation: Fill a microinjection pipette with a 5-10% solution of this compound in an appropriate electrolyte solution.
-
Cell Impalement: Under microscopic guidance, carefully impale the target neuron with the micropipette.
-
Injection: Inject the LYC into the neuron using iontophoresis or pressure injection until the dye has filled the cell body and distal processes.
-
Recovery and Fixation: Allow the cell to recover, if necessary, and then fix the tissue with an appropriate aldehyde fixative.
-
Visualization: The fluorescently labeled neuron can then be visualized using confocal or epifluorescence microscopy.
Experimental Workflow for Neuronal Microinjection
Paracellular Permeability Assay
LYC is used to assess the integrity of epithelial or endothelial cell monolayers by measuring its passage through the paracellular space.
Protocol:
-
Cell Culture: Grow a confluent monolayer of cells on a porous membrane support (e.g., Transwell® insert).
-
Assay Setup:
-
Wash the monolayer with a pre-warmed buffer such as Hank's Balanced Salt Solution (HBSS).
-
Add fresh buffer to the basolateral compartment.
-
Add buffer containing a known concentration of this compound (e.g., 100 µg/mL) to the apical compartment.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection and Analysis:
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence of the samples using a fluorescence plate reader (λex = ~485 nm, λem = ~535 nm).
-
Calculate the permeability based on the amount of LYC that has passed through the monolayer.
-
Experimental Workflow for Paracellular Permeability Assay
Application in Signaling Pathway Analysis
This compound serves as a critical tool for visualizing and quantifying macropinocytosis, a process regulated by the PI3K/Akt signaling pathway. Growth factor stimulation leads to the formation of circular dorsal ruffles (CDRs), which are precursors to macropinosomes. The uptake of LYC within these vesicles provides a direct readout of this pathway's activity.
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane results in the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, leading to cell growth, proliferation, and survival. A key morphological event downstream of PI3K activation is the formation of CDRs and subsequent macropinocytosis, which can be visualized by the uptake of LYC.
PI3K/Akt Signaling Pathway Leading to Macropinocytosis
Conclusion
This compound remains an indispensable fluorescent probe in the toolkit of cell biologists and neuroscientists. Its well-characterized properties and versatility in labeling, tracing, and permeability studies, coupled with its utility in dissecting complex signaling pathways, ensure its continued relevance in advancing our understanding of fundamental biological processes. This guide provides a comprehensive starting point for researchers looking to incorporate this powerful tool into their experimental repertoire.
References
Lucifer Yellow Cadaverine: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Lucifer Yellow Cadaverine (B124047) is a highly water-soluble, low-cytotoxicity fluorescent dye renowned for its versatility as a biological tracer. Its utility spans multiple domains of cell biology, from neuroanatomical tracing to the assessment of intercellular communication and endocytic pathways. This guide provides an in-depth examination of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and process visualizations.
The dye's functionality is primarily derived from two key features: its molecular size and charge, which render it membrane-impermeant, and a terminal cadaverine group. This primary amine group is crucial for its use as a "fixable" tracer, allowing it to be covalently cross-linked to surrounding biomolecules by aldehyde-based fixatives, thereby locking the fluorescent signal within the cell for subsequent analysis.
Core Properties and Quantitative Data
The foundational properties of Lucifer Yellow derivatives are summarized below. These values are critical for designing experiments, selecting appropriate optical filters, and interpreting results.
| Property | Value | Reference(s) |
| Molecular Weight | 534 g/mol (Dipotassium salt) | [1] |
| Excitation Maximum (λex) | ~428 nm | [1][2][3] |
| Emission Maximum (λem) | ~536 nm | [1][2][3] |
| Form | Yellow solid | [1][3] |
| Solubility | High in water | [2][4] |
| Cell Permeability | Impermeant | [1][3] |
Mechanism 1: Fixable Intracellular and Neuronal Tracer
The most prominent application of Lucifer Yellow Cadaverine is as a high-fidelity neuronal tracer. When introduced into a single cell, typically via microinjection or electroporation, it diffuses throughout the cytoplasm, filling the entire cell body, including fine dendritic and axonal processes. Because it cannot cross the intact cell membrane, it provides a complete and detailed morphological map of the injected neuron. The cadaverine moiety's primary amine allows for covalent linkage to intracellular proteins during aldehyde fixation (e.g., with formaldehyde (B43269) or glutaraldehyde), ensuring the dye is retained for detailed and prolonged microscopic analysis.[1][4][5]
References
Lucifer Yellow Cadaverine: A Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Lucifer Yellow Cadaverine (B124047), a versatile fluorescent tracer. It details the dye's core spectral characteristics, outlines comprehensive experimental protocols for its primary applications, and presents visualized workflows for key methodologies. Lucifer Yellow Cadaverine is a highly water-soluble, membrane-impermeant dye known for its bright fluorescence, low cytotoxicity, and significant Stokes shift, making it a valuable tool in cellular and neurobiological research.[1] Its cadaverine moiety provides a primary amine group, allowing it to be covalently linked to other molecules or fixed in place within cells using aldehyde-based fixatives, a significant advantage over dyes like Lucifer Yellow CH.[2][3]
Core Spectroscopic Properties
This compound is characterized by its excitation in the violet-blue region of the spectrum and emission in the green-yellow region.[2][3] These properties make it compatible with common fluorescence microscopy setups. The specific excitation and emission maxima can vary slightly depending on the solvent and conjugation state.
| Compound Name | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |
| This compound | 428 | 536 | 108 |
| This compound Biotin-X | 428 | 532 | 104 |
| Lucifer Yellow CH (for comparison) | 428 | 535 | 107 |
Data compiled from multiple sources.[2][4][5]
Key Applications & Experimental Protocols
This compound is employed in a range of applications due to its properties as a fixable, membrane-impermeant tracer.[2][3]
Neuronal Tracing and Morphological Analysis
As a neuronal tracer, the dye can be introduced into a single neuron via microinjection to reveal its complete dendritic and axonal arborization.[6] Its fixable nature allows for post-experimental immunohistochemistry and detailed morphological analysis.[7] A biotinylated version, this compound Biotin-X, enables signal amplification through avidin-biotin biochemistry for enhanced visualization.[4]
Detailed Protocol: Intracellular Injection in Fixed Brain Slices
This method is adapted from protocols used for identifying and filling retrogradely labeled neurons.[7][8]
-
Preparation:
-
Prepare a solution of 1-10% this compound (or a mix, e.g., 9% Lucifer Yellow dilithium (B8592608) salt and 1% this compound biotin-X) in an appropriate intracellular solution or sterile water.[7]
-
Pull thin-walled glass micropipettes to a final tip diameter suitable for impaling cells (e.g., ~0.2 µm).[9]
-
Backfill the micropipette with the dye solution.
-
-
Cell Identification and Injection:
-
Prepare brain slices (e.g., 300 µm thick) from an aldehyde-fixed brain.[10]
-
Under a microscope, identify the target neuron (e.g., one previously labeled with a retrograde tracer).
-
Carefully impale the target cell with the dye-filled micropipette.
-
Inject the dye into the cell using iontophoresis (e.g., applying positive current pulses) until the cell body and dendritic processes are well-filled.[11]
-
-
Visualization and Signal Amplification (for Biotinylated Tracers):
-
Following injection, wash the slice to remove extracellular dye.
-
To visualize biotinylated Lucifer Yellow, incubate the slice overnight at 4°C in a solution containing an avidin-biotin-HRP complex and a detergent like 0.1% Triton X-100 to permeabilize membranes.[7][8]
-
Perform a diaminobenzidine (DAB) reaction, often intensified with cobalt and nickel, to create a permanent, electron-dense reaction product for light or electron microscopy.[7][10]
-
Alternatively, visualize the fluorescence directly using a fluorescence microscope with appropriate filters (e.g., excitation at ~425 nm, emission at ~528 nm).[12]
-
Caption: Workflow for neuronal tracing using intracellular injection.
Gap Junction Intercellular Communication (GJIC) Assays
Lucifer Yellow is a classic tool for studying gap junctions, the channels that permit direct communication between adjacent cells.[9] If a cell injected with Lucifer Yellow is connected to its neighbors via functional gap junctions, the dye will diffuse into the adjacent cells.[9]
Detailed Protocol: Single-Cell Microinjection for GJIC
This protocol is a standard method to assess functional cell-cell coupling.[9][13]
-
Cell Preparation:
-
Culture cells to an appropriate confluency on glass coverslips or in a culture dish. For many cell types, functional GJIC develops best at or near confluency.[14]
-
Maintain the cells in an appropriate buffer or medium during the experiment.
-
-
Microinjection:
-
Prepare a micropipette loaded with 5% Lucifer Yellow in 150 mmol/L LiCl.[9]
-
Using a micromanipulator under a microscope, bring the micropipette to the surface of a single, targeted cell.
-
Gently penetrate the cell membrane and inject a small amount of the dye. The injection can be monitored by observing the fluorescence within the target cell.
-
-
Data Acquisition:
-
Immediately after injection, begin acquiring images using a fluorescence microscope at set time intervals (e.g., every 30 seconds for 3-5 minutes).[14]
-
Observe the spread of the dye from the injected "donor" cell to the directly connected "acceptor" cells.
-
Quantify GJIC by counting the number of neighboring cells that become fluorescent over time.[9]
-
-
Fixation and Further Analysis (Optional):
Caption: Workflow for a gap junction assay via microinjection.
Paracellular Permeability Assays
This assay is critical in drug development and toxicology to assess the integrity of cellular barriers, such as the blood-brain barrier or intestinal epithelium.[17] Lucifer Yellow is used as a small, membrane-impermeable molecule that should not cross an intact cell monolayer. Its appearance on the other side of the barrier indicates compromised tight junctions.
Detailed Protocol: Transwell Permeability Assay
This protocol describes the use of Lucifer Yellow to measure the integrity of a cell monolayer grown on a permeable filter support.[18][19]
-
Cell Culture:
-
Assay Procedure:
-
Pre-warm assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to 37°C.[18]
-
Carefully remove the culture medium from both the apical (top) and basolateral (bottom) compartments of the Transwell.
-
Wash the monolayer gently with the pre-warmed buffer.
-
Add a working solution of Lucifer Yellow (e.g., 0.5 mg/mL or 100 µg/mL) to the apical compartment.[18][19]
-
Add fresh buffer without the dye to the basolateral compartment.
-
-
Incubation and Sampling:
-
Quantification:
-
Transfer the basolateral sample to a black 96-well plate.[19]
-
Measure the fluorescence using a fluorescent plate reader with an excitation wavelength of ~425-485 nm and an emission wavelength of ~528-535 nm.[12][18][19]
-
Calculate the amount of Lucifer Yellow that has crossed the monolayer by comparing the sample fluorescence to a standard curve. This can be used to determine the apparent permeability (Papp) coefficient.[19]
-
References
- 1. abmole.com [abmole.com]
- 2. biotium.com [biotium.com]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. biotium.com [biotium.com]
- 5. fluorophores.org [fluorophores.tugraz.at]
- 6. biotium.com [biotium.com]
- 7. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with lucifer yellow: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Fluorescent Tracer for Visualizing Coupled Cells in Neural Circuits of Living Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. altisbiosystems.com [altisbiosystems.com]
Lucifer Yellow Cadaverine: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Lucifer Yellow Cadaverine (B124047), a widely used fluorescent tracer. This document focuses on its fluorescence quantum yield and photostability, presenting quantitative data where available, detailed experimental protocols, and visualizations of relevant biological and experimental processes.
Core Photophysical Properties
Lucifer Yellow Cadaverine is a highly water-soluble, fixable fluorescent dye valued for its bright yellow-green emission and utility as a cellular tracer. Its core photophysical characteristics are crucial for designing and interpreting fluorescence-based experiments.
Spectral Properties and Quantum Yield
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. While specific data for the cadaverine derivative is not extensively published, the quantum yield is primarily determined by the core aromatic structure of Lucifer Yellow. Therefore, the well-documented quantum yield of Lucifer Yellow CH (carbohydrazide) serves as a reliable and frequently cited value. The cadaverine moiety, a short aliphatic linker with a primary amine, is not expected to significantly alter the electronic structure of the fluorophore and thus its quantum yield.
The quantum yield of Lucifer Yellow CH in water has been reported to be 0.21[1][2]. This moderate quantum yield, combined with its high molar extinction coefficient, contributes to its bright fluorescence signal in aqueous environments.
| Property | Value | Solvent | Reference |
| Quantum Yield (Φ) | 0.21 | Water | Stewart, 1981[1][2] |
| Excitation Maximum (λex) | ~428 nm | Aqueous Buffer | |
| Emission Maximum (λem) | ~536 nm | Aqueous Buffer | |
| Molar Extinction Coefficient (ε) | 24,200 cm⁻¹M⁻¹ at 279.8 nm | Water | Stewart, 1981[1] |
| Fluorescence Lifetime (τ) | ~5.0 ns to 9.94 ns | Varied (Ethanol, Water) | [3][4][5] |
Photostability
Photostability, or the resistance to photobleaching (irreversible photodegradation), is a crucial parameter for quantitative and long-term fluorescence imaging. Lucifer Yellow is widely reported to be highly resistant to photobleaching, a significant advantage for applications requiring repeated imaging or high-intensity illumination, such as confocal microscopy and time-lapse studies.
| Property | Description |
| Photostability | Generally described as high or resistant to photobleaching. |
Experimental Protocols
This section provides detailed methodologies for the determination of quantum yield and the assessment of photostability for this compound. Additionally, protocols for its common applications are outlined.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach for determining the fluorescence quantum yield.
Materials:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent (e.g., deionized water or phosphate-buffered saline)
Procedure:
-
Prepare a series of dilute solutions of both this compound and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of this compound using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Workflow for Quantum Yield Determination:
Caption: Workflow for determining the relative fluorescence quantum yield.
Assessment of Photostability
This protocol provides a general framework for quantifying the photostability of this compound by measuring the decay of its fluorescence intensity under continuous illumination.
Materials:
-
Fluorescence microscope (confocal or widefield) equipped with a suitable laser line or filter set for Lucifer Yellow excitation.
-
Time-lapse imaging software.
-
This compound solution or cells labeled with the dye.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare the sample: This can be a solution of this compound or cells loaded with the dye.
-
Define imaging parameters: Select a region of interest (ROI) and set the imaging parameters (e.g., laser power, exposure time, gain). These parameters should be kept constant throughout the experiment.
-
Acquire a time-lapse series: Continuously illuminate the ROI and acquire images at regular intervals until the fluorescence intensity has significantly decreased.
-
Image analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.
-
Normalize the fluorescence intensity to the initial intensity (at time t=0).
-
Plot the normalized intensity as a function of time.
-
-
Data analysis: Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant or the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Workflow for Photostability Assessment:
Caption: Workflow for assessing the photostability of a fluorophore.
Applications and Relevant Signaling Pathways
This compound is primarily used as a tracer to study cellular and tissue-level processes. Its utility in these applications is directly related to its photophysical properties.
Gap Junction Intercellular Communication (GJIC)
Lucifer Yellow is small enough to pass through gap junction channels, making it an excellent tool for assessing the functional coupling between adjacent cells. A disruption in GJIC is implicated in various pathological conditions, including cancer.
Signaling Pathway for GJIC Assay:
Caption: Lucifer Yellow transfer through gap junctions to assess cell coupling.
Endocytosis and Fluid-Phase Uptake
As a membrane-impermeant molecule, this compound is taken up by cells primarily through fluid-phase endocytosis (pinocytosis). This allows researchers to label and track endocytic vesicles and study the dynamics of this fundamental cellular process.
Signaling Pathway for Endocytosis Visualization:
Caption: Pathway of this compound uptake via endocytosis.
Conclusion
This compound remains a valuable tool for researchers due to its favorable photophysical properties. Its moderate quantum yield provides a bright, easily detectable signal, while its high photostability allows for robust and reproducible imaging in a variety of applications. The detailed protocols and conceptual diagrams provided in this guide are intended to assist researchers in effectively utilizing this versatile fluorescent tracer in their studies of cellular function and communication. Further quantitative characterization of its photobleaching kinetics would be a valuable addition to the field.
References
- 1. omlc.org [omlc.org]
- 2. PhotochemCAD | Lucifer Yellow CH [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
Lucifer Yellow Cadaverine: A Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucifer Yellow Cadaverine (B124047) is a highly versatile, fixable fluorescent tracer used extensively in cell biology to investigate a variety of cellular processes. As a derivative of the well-known Lucifer Yellow dye, it possesses a cadaverine moiety that allows for covalent linkage to aldehydes, making it ideal for studies requiring fixation and subsequent immunocytochemical analysis. Its high water solubility, bright fluorescence, and membrane impermeability make it an excellent tool for tracing cellular connections, neuronal morphology, and endocytic pathways. This guide provides an in-depth overview of its core applications, quantitative properties, and detailed experimental protocols.
Core Applications in Cell Biology
Lucifer Yellow Cadaverine is a valuable tool for a range of applications, primarily centered around its function as a fluid-phase tracer that can be fixed within the cell.
-
Fluid-Phase Endocytosis: The dye is readily taken up by cells through endocytosis, allowing for the labeling and tracking of endocytic vesicles. This is particularly useful for studying the rates and mechanisms of fluid-phase uptake and the subsequent trafficking of endosomes.[1][2][3]
-
Neuronal Tracing and Morphology: When introduced into neurons, typically via microinjection, this compound fills the cytoplasm, revealing detailed dendritic and axonal morphology.[4][5][6][7] Its fixable nature is a significant advantage for correlating neuronal structure with function through subsequent immunohistochemistry. A biotinylated version of this compound is also available, which allows for signal amplification using avidin-biotin-based histochemical techniques.[4][8]
-
Gap Junctional Intercellular Communication (GJIC): Similar to its predecessor Lucifer Yellow CH, the cadaverine derivative can be used to assess cell-to-cell communication through gap junctions.[9][10][11][12][13] Upon injection into a single cell, its transfer to adjacent, coupled cells can be visualized and quantified, providing a measure of gap junction permeability.
-
Cell Lineage Tracing: In developmental biology, the dye can be injected into a progenitor cell to trace the lineage of its daughter cells during development and differentiation. Its fixability ensures that the label is retained through tissue processing.
-
Conjugation to Carboxylic Acids: The primary amine of the cadaverine group can be used to conjugate the dye to molecules containing carboxylic acid groups, enabling the creation of custom fluorescent probes.[14][15]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its biotinylated conjugate.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 428 nm | [14] |
| Emission Maximum (Em) | 536 nm | [14] |
| Molecular Weight | 533.66 g/mol (dipotassium salt) | |
| Solubility | Water | [15] |
| Cell Permeability | Membrane Impermeant | [14] |
| Fixability | Aldehyde-fixable | [14] |
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | 428 nm | [8] |
| Emission Maximum (Em) | 532 nm | [8] |
| Molecular Weight | 873.12 g/mol (dipotassium salt) | [8] |
| Conjugate | Biotin | [8] |
Table 2: Properties of this compound, Biotin-X
Experimental Protocols
Protocol 1: Fluid-Phase Endocytosis Assay
This protocol describes the use of this compound to label and quantify fluid-phase endocytosis.
Materials:
-
This compound
-
Cells cultured on coverslips or in multi-well plates
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Fluorescence microscope
Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable substrate (e.g., glass coverslips).
-
Dye Loading: Prepare a working solution of this compound in serum-free culture medium (e.g., 1 mg/mL). Replace the culture medium with the dye-containing medium and incubate at 37°C for a specified time (e.g., 10 minutes to 1 hour). A control incubation at 4°C should be performed to inhibit active transport.
-
Washing: After incubation, rapidly wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Imaging and Quantification: Mount the coverslips onto microscope slides. Visualize the internalized dye using a fluorescence microscope with appropriate filters. The uptake can be quantified by measuring the fluorescence intensity per cell using image analysis software.
Protocol 2: Neuronal Tracing via Microinjection
This protocol details the intracellular injection of this compound into neurons to visualize their morphology.
Materials:
-
This compound
-
Micropipettes (borosilicate glass)
-
Micromanipulator and microinjection system
-
Neuronal culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) or appropriate buffer
-
Fixative (e.g., 4% PFA)
-
Confocal or fluorescence microscope
Methodology:
-
Pipette Preparation: Pull micropipettes to a fine tip (e.g., 0.5-1.0 µm diameter). Backfill the pipette with a solution of this compound (e.g., 5-10% in sterile water or an intracellular-like solution).
-
Cell Impalement: Under visual guidance using a microscope, carefully impale a target neuron with the micropipette.
-
Dye Injection: Inject the dye into the neuron using brief, positive pressure pulses or by iontophoresis until the cell body and dendritic processes are brightly fluorescent.
-
Recovery: Allow the injected cell to recover for a period (e.g., 15-60 minutes) to allow for diffusion of the dye throughout the neuron.
-
Fixation and Imaging: Fix the preparation as described in Protocol 1. Image the filled neuron using a confocal microscope to obtain high-resolution Z-stacks for 3D reconstruction.
Protocol 3: Gap Junction Dye Transfer Assay (Scrape-Loading)
This protocol provides a method to assess gap junctional intercellular communication using a scrape-loading technique.
Materials:
-
This compound
-
Confluent cell monolayer in a petri dish
-
Scalpel blade or needle
-
Culture medium
-
PBS
-
Fluorescence microscope
Methodology:
-
Cell Culture: Grow cells to a confluent monolayer.
-
Scrape-Loading: Rinse the cells with PBS. Make a single, clean scrape or cut across the monolayer with a scalpel blade in the presence of this compound solution (e.g., 1 mg/mL in PBS).
-
Dye Transfer: Incubate the cells for a short period (e.g., 2-15 minutes) to allow the dye to transfer from the loaded cells at the edge of the scrape to adjacent, coupled cells.
-
Washing and Imaging: Wash the cells thoroughly with PBS to remove the extracellular dye. Immediately visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is indicative of the level of gap junctional communication.
Visualizations
Experimental Workflow: Fluid-Phase Endocytosis Assay
Caption: Workflow for a fluid-phase endocytosis assay.
Experimental Workflow: Gap Junction Dye Transfer (Scrape-Loading)
Caption: Workflow for scrape-loading dye transfer assay.
Signaling Pathway Example: Simplified PI3K/AKT Pathway
Caption: Simplified PI3K/AKT signaling pathway.
References
- 1. Endocytosis and uptake of lucifer yellow by cultured atrial myocytes and isolated intact atria from adult rats. Regulation and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fluid-phase endocytosis in (intact) plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Fluid-Phase Endocytosis in (Intact) Plant Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular injection of lucifer yellow into cortical neurons in lightly fixed sections and its application to human autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lucifer yellow, neuronal marking and paraffin sectioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. atlantisbioscience.com [atlantisbioscience.com]
An In-depth Technical Guide to Understanding Lucifer Yellow Cadaverine Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Lucifer Yellow Cadaverine (LYC) and its application in cell permeability studies. LYC is a fluorescent dye widely utilized as a tracer to investigate cellular uptake mechanisms, paracellular transport, and the integrity of cellular barriers. Due to its hydrophilic nature and negative charge at physiological pH, LYC is generally considered membrane-impermeant, making it an excellent tool for delineating specific pathways of cellular entry and transport.
Core Concepts: Mechanisms of Cellular Uptake
The entry of this compound into cells is not a simple diffusion process across the lipid bilayer. Instead, it is governed by active, energy-dependent mechanisms, primarily endocytosis. Understanding these pathways is crucial for interpreting experimental data accurately.
Endocytosis: This is the principal mechanism by which LYC is internalized by cells from the extracellular environment. It is a process where the cell engulfs substances by forming vesicles from its plasma membrane. Two major forms of endocytosis are relevant to LYC uptake:
-
Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form clathrin-coated vesicles containing extracellular fluid and solutes like LYC. This process is highly regulated and involves a complex interplay of proteins.
-
Macropinocytosis: This is a form of fluid-phase endocytosis where large, irregular vesicles called macropinosomes are formed from actin-driven ruffles of the plasma membrane. This process allows for the non-specific uptake of large amounts of extracellular fluid and its contents, including LYC.
Paracellular Transport: In polarized epithelial or endothelial cell monolayers, LYC is a widely accepted marker for assessing the integrity of tight junctions and the permeability of the paracellular pathway (the space between adjacent cells). The passage of LYC across these cellular barriers is inversely proportional to the tightness of the junctions.
Lysosomal Sequestration: Once inside the cell, Lucifer Yellow is often sequestered within cytoplasmic vacuoles and ultimately delivered to lysosomes.[1] This accumulation in acidic organelles is a critical factor to consider in uptake and retention studies, as it can affect the cytoplasmic concentration and distribution of the dye. The sequestration process can be inhibited by organic anion transport blockers like probenecid.[1]
Quantitative Data on Cell Permeability
The permeability of cellular monolayers to Lucifer Yellow is typically quantified by the apparent permeability coefficient (Papp). While specific Papp values for this compound are not extensively reported, data for the structurally and functionally similar Lucifer Yellow (LY) and Lucifer Yellow CH provide a reliable benchmark.
| Cell Line | Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Experimental System | Reference |
| Caco-2 | Lucifer Yellow | (6.47 ± 1.59) × 10⁻⁸ | Mono-culture on Transwell inserts | [2] |
| Caco-2 / 3T3 | Lucifer Yellow | (1.84 ± 0.20) × 10⁻⁷ | Co-culture on Transwell inserts | [2] |
| MDCK | Lucifer Yellow | (0.22 ± 0.06) × 10⁻⁶ | Transwell assay | [3] |
| MDCK-chAbcg2/Abcb1 | Lucifer Yellow | (0.13 ± 0.01) × 10⁻⁶ | Transwell assay | [3] |
| hCMEC/D3 | Lucifer Yellow | Papp values are used to determine kinetics of monolayer formation | Transwell assay | [4] |
| Caco-2 | Lucifer Yellow | 15 × 10⁻⁷ (for 10 min sampling) | Transwell assay | [5] |
Note: The data presented is for Lucifer Yellow (LY) and Lucifer Yellow CH, which are considered reliable proxies for this compound (LYC) due to their structural and functional similarities.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate assessment of LYC cell permeability. Below are key experimental protocols.
Paracellular Permeability Assay using Transwell Inserts
This assay is the gold standard for evaluating the integrity of epithelial and endothelial monolayers and quantifying paracellular flux.
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well or 96-well companion plates
-
Cultured cell monolayers (e.g., Caco-2, hCMEC/D3, MDCK)
-
This compound (or Lucifer Yellow) stock solution
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4)
-
Fluorescence plate reader (Excitation: ~425-430 nm, Emission: ~530-540 nm)
Procedure:
-
Cell Culture: Seed cells onto the apical side of the Transwell® inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).
-
Preparation: Pre-warm the transport buffer to 37°C. Gently wash the cell monolayers on both the apical and basolateral sides with the pre-warmed transport buffer.
-
Assay Initiation:
-
Add fresh transport buffer to the basolateral chamber.
-
Add the LYC working solution (e.g., 100 µM or 0.5 mg/mL in transport buffer) to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 1-3 hours). Gentle agitation on an orbital shaker (70-90 rpm) can be used.
-
Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.
-
Quantification:
-
Prepare a standard curve of LYC in the transport buffer.
-
Measure the fluorescence of the basolateral samples and the standards using a fluorescence plate reader.
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of LYC transport to the basolateral chamber (amount/time).
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of LYC in the apical chamber.
-
Cellular Uptake Assay by Endocytosis
This protocol is designed to quantify the internalization of LYC into cells.
Materials:
-
Cells cultured in multi-well plates
-
This compound working solution in culture medium or buffer
-
Cold phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and culture to the desired confluency.
-
Incubation with LYC: Replace the culture medium with the LYC working solution and incubate at 37°C for various time points. To inhibit endocytosis, a control plate can be incubated at 4°C.
-
Washing: After incubation, aspirate the LYC solution and wash the cells multiple times with ice-cold PBS to remove extracellular dye.
-
Quantification (Plate Reader):
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a black 96-well plate.
-
Measure the fluorescence and normalize to the total protein concentration of the lysate.
-
-
Quantification (Microscopy):
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips and visualize the intracellular fluorescence using a fluorescence microscope. Image analysis software can be used to quantify the fluorescence intensity per cell.
-
Microinjection Protocol for Cytoplasmic Loading
Microinjection allows for the direct introduction of LYC into the cytoplasm of a single cell, bypassing endocytic pathways.
Materials:
-
Microinjection setup with a micromanipulator and pressure injector
-
Glass micropipettes
-
This compound solution (e.g., 5% in 150 mM LiCl)
-
Cells cultured on coverslips
Procedure:
-
Pipette Preparation: Pull glass micropipettes to a fine tip and backfill with the LYC solution.
-
Cell Impalement: Under microscopic guidance, carefully bring the micropipette into contact with the target cell and gently puncture the cell membrane.
-
Injection: Apply a small, brief pulse of pressure to inject the LYC into the cytoplasm.
-
Visualization: Observe the diffusion of the dye within the injected cell and potentially into adjacent cells via gap junctions using fluorescence microscopy.
Visualizations
Experimental Workflow for Paracellular Permeability Assay
Caption: Workflow for assessing paracellular permeability using LYC.
Signaling Pathway for Clathrin-Mediated Endocytosis of LYC
Caption: Key steps in the clathrin-mediated endocytosis of LYC.
Signaling Pathway for Macropinocytosis of LYC
Caption: Signaling cascade leading to LYC uptake via macropinocytosis.
References
- 1. A prelysosomal compartment sequesters membrane-impermeant fluorescent dyes from the cytoplasmic matrix of J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Labeling Endocytic Vacuoles with Lucifer Yellow Cadaverine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Lucifer Yellow Cadaverine (B124047) (LYC) for the fluorescent labeling of endocytic vacuoles. This document details the underlying principles, experimental protocols, and data analysis techniques for effectively utilizing this versatile tracer in cell biology and drug development research.
Introduction to Lucifer Yellow Cadaverine
This compound is a highly water-soluble, fixable fluorescent dye widely employed as a tracer for fluid-phase endocytosis.[1][2] Its utility stems from its membrane impermeability, ensuring that it is internalized by cells primarily through endocytic pathways rather than passive diffusion across the cell membrane. Once internalized, LYC accumulates in the lumen of endocytic vesicles, including early endosomes, late endosomes, and lysosomes, allowing for their visualization and tracking. The cadaverine moiety provides a reactive amine group, enabling the dye to be chemically fixed in place using aldehyde-based fixatives, making it compatible with immunocytochemistry and other downstream applications.[1][2]
Mechanism of Action: Tracing the Endocytic Pathway
This compound is taken up by cells through fluid-phase endocytosis, a process by which cells internalize extracellular fluid and solutes. This process is fundamental for nutrient uptake, regulation of plasma membrane protein composition, and cellular signaling. The workflow for labeling endocytic vacuoles with LYC follows a straightforward principle: cells are incubated with a medium containing LYC, which is then internalized into newly formed endocytic vesicles. The progression of these vesicles through the endosomal-lysosomal pathway can be monitored over time.
Quantitative Data Summary
The optimal concentration of this compound and incubation times can vary depending on the cell type and experimental goals. The following tables provide a summary of typical experimental parameters.
Table 1: this compound Concentration Ranges
| Cell Type | Concentration Range | Notes |
| Macrophages | 0.5 - 1.0 mg/mL | Highly active in fluid-phase endocytosis.[1] |
| Cultured Cell Lines (e.g., CHO, HeLa) | 1.0 - 5.0 mg/mL | Uptake rates can vary. Optimization is recommended.[3] |
| Yeast (e.g., S. cerevisiae) | 1.0 - 4.0 mg/mL | Energy-dependent uptake has been demonstrated.[4] |
| Plant Protoplasts | 0.5 - 2.0 mg/mL | Uptake can be pH-dependent.[5] |
Table 2: Incubation and Chase Times for Labeling Specific Endocytic Compartments
| Target Compartment | Labeling Time | Chase Time (in LYC-free medium) |
| Early Endosomes | 2 - 5 minutes | 0 minutes |
| Late Endosomes | 5 - 15 minutes | 5 - 15 minutes |
| Lysosomes | 30 - 60 minutes | > 30 minutes |
Note: These times are starting points and should be optimized for each specific cell line and experimental condition.
Experimental Protocols
This section provides detailed methodologies for labeling, fixing, and imaging endocytic vacuoles using this compound.
General Workflow for LYC Labeling of Endocytic Vacuoles
Detailed Protocol for Labeling Adherent Mammalian Cells
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound (LYC)
-
Culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer (for subsequent immunofluorescence): 5% normal goat serum in PBS
-
Fluorescence microscope with appropriate filter sets for Lucifer Yellow (Excitation/Emission: ~428/536 nm)
Procedure:
-
Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Preparation of Labeling Medium: Dissolve LYC in pre-warmed culture medium to the desired final concentration (e.g., 1 mg/mL). Ensure the LYC is completely dissolved.
-
Labeling:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed LYC-containing labeling medium to the cells.
-
Incubate at 37°C for the desired time to label specific compartments (see Table 2).
-
-
Chase (Optional):
-
To label late endosomes or lysosomes, aspirate the labeling medium.
-
Wash the cells once with warm culture medium.
-
Add fresh, pre-warmed, LYC-free culture medium and incubate at 37°C for the desired chase period (see Table 2).
-
-
Washing:
-
Aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular LYC and stop endocytosis.
-
-
Fixation:
-
Add 4% PFA in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.[2]
-
-
Permeabilization (for intracellular antibody staining):
-
Aspirate the fixative and wash the cells three times with PBS.
-
Add Permeabilization Buffer to the cells.
-
Incubate for 5-10 minutes at room temperature.[2]
-
-
Blocking (for immunofluorescence):
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Add Blocking Buffer and incubate for 30-60 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a filter set suitable for Lucifer Yellow.
-
Protocol for Quantitative Analysis of Fluid-Phase Endocytosis
Materials:
-
Cells cultured in a multi-well plate (e.g., 24-well plate)
-
Labeling Medium with LYC
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100
-
Spectrofluorometer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Labeling: Incubate the cells with LYC-containing medium for various time points at 37°C. Include a zero-minute time point as a background control.
-
Washing: After incubation, place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular LYC.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for 30 minutes on ice to ensure complete cell lysis.
-
Fluorometric Measurement:
-
Transfer the cell lysates to a microplate suitable for fluorescence reading.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at ~428 nm and emission at ~536 nm.
-
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA protein assay.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration for each sample to determine the rate of LYC uptake.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence | - Low concentration of LYC- Insufficient incubation time- Photobleaching | - Increase LYC concentration- Increase incubation time- Minimize exposure to excitation light during imaging[1] |
| High background fluorescence | - Incomplete washing- Non-specific binding of LYC | - Increase the number and duration of washes with ice-cold PBS- Ensure LYC is fully dissolved in the medium |
| LYC fluorescence in the cytoplasm | - Cell membrane damage- Photodamage | - Handle cells gently to avoid mechanical stress- Reduce the intensity and duration of light exposure[1] |
| Difficulty resolving individual vesicles | - Overly long incubation time- High concentration of LYC leading to signal saturation | - Optimize incubation time for the specific compartment of interest- Reduce the concentration of LYC |
Conclusion
This compound is a powerful and versatile tool for the investigation of fluid-phase endocytosis. Its fixable nature allows for detailed morphological studies and colocalization with other cellular markers. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively label and analyze endocytic vacuoles, providing valuable insights into cellular trafficking, drug delivery, and various disease states. As with any technique, optimization of the experimental parameters for the specific cell type and research question is crucial for obtaining robust and reproducible results.
References
- 1. Untitled 2 [kms.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Lucifer Yellow uptake by CHO cells exposed to magnetic and electric pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytosis in yeast: several of the yeast secretory mutants are defective in endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of Lucifer Yellow CH into plant-cell protoplasts: a quantitative assessment of fluid-phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Illuminating World of Lucifer Yellow: A Technical Guide to its Derivatives and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Since its development, Lucifer Yellow has emerged as an invaluable tool in cell biology, neuroscience, and physiology. Its intense fluorescence, water solubility, and relatively low molecular weight have made it a versatile probe for investigating cellular morphology, connectivity, and membrane integrity. This technical guide provides a comprehensive overview of the discovery, history, and core derivatives of Lucifer Yellow. It details their physicochemical properties, provides in-depth experimental protocols for their application, and illustrates key concepts with clear diagrams. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing these powerful fluorescent tracers.
Discovery and History: A Light in the Cell
Lucifer Yellow was invented by Walter W. Stewart at the National Institutes of Health and patented in 1978.[1][2] It belongs to the 4-aminonaphthalimide class of fluorescent dyes.[3] The name, a playful nod to the Latin "Lucifer" meaning "light-bringer," aptly describes its function. The dye was designed to be a highly fluorescent, low molecular weight tracer that could be introduced into living cells and readily visualized with a fluorescence microscope.[1][3][4]
A key feature of the original Lucifer Yellow is its ability to pass between cells through gap junctions, a phenomenon termed "dye-coupling."[3][4] This property revolutionized the study of direct cell-to-cell communication, allowing for the functional mapping of interconnected cell networks, particularly in the nervous system.[3][5]
Over the years, a series of derivatives have been synthesized to expand the utility of the Lucifer Yellow core structure. These derivatives incorporate different reactive groups, enabling them to be fixed within cells or conjugated to other molecules, thereby broadening their applications from simple cell filling to more complex tracing and labeling studies.[2]
Core Lucifer Yellow Derivatives: Chemistry and Properties
The versatility of Lucifer Yellow stems from its robust 4-aminonaphthalimide core, which can be functionalized with various chemical moieties. These modifications alter the dye's reactivity and suitability for different biological applications. The most common derivatives are Lucifer Yellow CH, Lucifer Yellow VS, and Lucifer Yellow Cadaverine (B124047).
-
Lucifer Yellow CH (Carbohydrazide): This is perhaps the most widely used derivative.[6][7] The carbohydrazide (B1668358) group (-CO-NH-NH2) allows the dye to be covalently linked to surrounding biomolecules through aldehyde fixation (e.g., with formaldehyde (B43269) or glutaraldehyde).[2] This fixability is crucial for preserving the dye's localization within the cell for subsequent high-resolution imaging and anatomical studies.[8][9] It is typically prepared as a lithium salt for good water solubility.[2]
-
Lucifer Yellow VS (Vinyl Sulfone): The vinyl sulfone group (-SO2-CH=CH2) provides a different mode of reactivity. It can form stable covalent bonds with amino and sulfhydryl groups under mild conditions.[9] This makes it useful for labeling proteins and other biomolecules in fluorescent immunoassays.[9]
-
Lucifer Yellow Cadaverine: This derivative contains a primary amine group via a cadaverine linker. This amine can be used to conjugate the dye to molecules with carboxyl groups.[10][11] It is also a fixable tracer.[10]
-
Lucifer Yellow-Lipid Conjugates: Lucifer Yellow has also been conjugated to lipids, such as cholesterol or phospholipids, to create fluorescent probes for studying membrane dynamics.[1]
The choice of derivative depends on the specific experimental requirements, such as the need for fixation, conjugation to other molecules, or the desired solubility characteristics.
Quantitative Data
The photophysical and chemical properties of Lucifer Yellow and its derivatives are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of Lucifer Yellow Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Lucifer Yellow CH | 428 - 430[7][12][13] | 536 - 540[7][8][12][13] | 0.21[12] | 24,200 at 279.8 nm[12] |
| Lucifer Yellow VS | 428[7] | 536[7] | Not widely reported | Not widely reported |
| This compound | 428[11] | 536[11] | Not widely reported | Not widely reported |
| This compound Biotin-X | 428[14] | 532[14] | Not widely reported | Not widely reported |
Table 2: Physicochemical Properties of Lucifer Yellow Derivatives
| Derivative | Chemical Formula (Dilithium Salt) | Molecular Weight ( g/mol ) | CAS Number (Dilithium Salt) |
| Lucifer Yellow CH | C₁₃H₉Li₂N₅O₉S₂[6][7] | 457.25[6][7] | 67769-47-5[6][8][12] |
| Lucifer Yellow VS | C₂₀H₁₂Li₂N₂O₁₀S₃ | 550.39 | 71231-14-6[15] |
| This compound | Not specified | Not specified | 149733-79-9[11] |
| This compound Biotin-X (Dipotassium Salt) | C₃₃H₄₂K₂N₆O₁₁S₃ | 873.00[14] | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments using Lucifer Yellow derivatives.
Protocol for Microinjection of Lucifer Yellow for Cell Filling and Gap Junction Analysis
This protocol describes the introduction of Lucifer Yellow into a single cell within a population to observe its morphology and its transfer to adjacent cells via gap junctions.
Materials:
-
Lucifer Yellow CH (dilithium salt)
-
150 mM LiCl or sterile, nuclease-free water
-
Glass capillary micropipettes (tip diameter ~0.2 µm)
-
Micropipette puller
-
Micromanipulator and injection system
-
Inverted fluorescence microscope with appropriate filter sets
-
Cell culture of interest grown on glass-bottom dishes
Procedure:
-
Prepare Lucifer Yellow Solution: Dissolve Lucifer Yellow CH in 150 mM LiCl or sterile water to a final concentration of 1-5% (w/v).[9] Centrifuge or filter the solution to remove any particulates that could clog the micropipette.
-
Pull Micropipettes: Pull glass capillaries to a fine tip (approximately 0.2 µm diameter). The resistance should be around 30 MΩ, though this may need optimization depending on the cell type.
-
Backfill the Micropipette: Carefully backfill the micropipette with the Lucifer Yellow solution using a microloader pipette tip.
-
Mount and Position the Micropipette: Mount the filled micropipette onto the micromanipulator. Under microscopic view, carefully bring the tip of the micropipette into contact with the membrane of the target cell.
-
Microinjection: Gently penetrate the cell membrane. Apply a brief, positive pressure pulse to inject a small volume of the dye into the cytoplasm. The cell should become brightly fluorescent.
-
Observe Dye Transfer: Immediately after injection, begin observing the surrounding cells using fluorescence microscopy. If functional gap junctions are present, the dye will diffuse from the injected cell into its coupled neighbors over the course of several minutes.
-
Image Acquisition: Capture images at regular intervals to document the extent and rate of dye transfer.
Protocol for Scrape Loading and Dye Transfer for Gap Junction Intercellular Communication (GJIC) Assay
This method allows for the assessment of gap junctional communication in a population of cells in a monolayer culture.
Materials:
-
Lucifer Yellow CH (dilithium salt)
-
Phosphate-buffered saline (PBS)
-
Rhodamine-dextran (optional, as a marker for initially loaded cells)
-
10% formalin solution
-
Surgical scalpel or needle
-
Fluorescence microscope
Procedure:
-
Prepare Dye Solution: Prepare a 1.0 mg/ml solution of Lucifer Yellow CH in PBS. Optionally, include 1.0 mg/ml rhodamine-dextran.[15]
-
Cell Culture: Grow cells to a confluent monolayer in a petri dish.
-
Wash Cells: Gently wash the cell monolayer three times with PBS to remove any residual medium.
-
Scrape Loading: Add the Lucifer Yellow solution to the dish to cover the cell monolayer. Using a sharp scalpel or needle, make several linear scrapes across the monolayer.[16] This will mechanically introduce the dye into the cells along the scrape line.
-
Incubation: Incubate the cells with the dye solution for 3-5 minutes at room temperature to allow for dye transfer through gap junctions.[3][15]
-
Wash and Fix: Decant the dye solution and wash the monolayer gently three times with PBS to remove extracellular dye.[15] Fix the cells by adding a 10% formalin solution.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The extent of GJIC can be quantified by measuring the distance the Lucifer Yellow has diffused from the scrape line or by counting the number of fluorescent cells extending from the scrape.[3][16]
Protocol for Neuronal Tracing and Aldehyde Fixation
This protocol outlines the use of Lucifer Yellow CH for filling neurons to visualize their morphology and subsequent fixation for anatomical analysis.
Materials:
-
Lucifer Yellow CH (dilithium salt)
-
Intracellular recording solution (e.g., potassium acetate-based)
-
Patch-clamp or sharp microelectrode recording setup
-
4% paraformaldehyde in PBS
-
Vibratome or microtome
-
Fluorescence or confocal microscope
Procedure:
-
Prepare Electrode Solution: Dissolve Lucifer Yellow CH to a final concentration of 0.5-1% in the intracellular recording solution.
-
Cell Filling: Obtain a whole-cell patch-clamp recording from the neuron of interest or impale it with a sharp microelectrode. Allow the Lucifer Yellow to diffuse from the pipette into the cell for 15-30 minutes. The extent of filling can be monitored with brief fluorescent illumination.
-
Fixation: After the neuron is adequately filled, fix the tissue by perfusion or immersion in 4% paraformaldehyde in PBS for several hours to overnight. The carbohydrazide group of Lucifer Yellow CH will react with the aldehyde, crosslinking the dye to intracellular proteins and immobilizing it.[9]
-
Sectioning: After fixation, the tissue can be sectioned using a vibratome or microtome.
-
Imaging: Mount the sections and image the filled neuron using fluorescence or confocal microscopy to reconstruct its detailed morphology. The stable fluorescence of the fixed dye allows for high-resolution imaging.[17]
Visualizations
The following diagrams illustrate key concepts related to Lucifer Yellow derivatives and their experimental application.
Caption: Functionalization of the Lucifer Yellow core to create key derivatives.
Caption: Experimental workflow for a gap junction dye coupling assay.
References
- 1. Synthesis and characterization of fluorescent Lucifer yellow-lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lucifer yellow - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Lucifer Yellow CH | bioactive chemcial | CAS# 67769-47-5 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lucifer Yellow CH fluorescentstain 67769-47-5 [sigmaaldrich.com]
- 8. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Preparation of lucifer yellow fluorescent liposomes: A method for cells' membrane labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. omlc.org [omlc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biotium.com [biotium.com]
- 15. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lucifer yellow, neuronal marking and paraffin sectioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lucifer Yellow Cadaverine in Cell Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucifer Yellow Cadaverine (B124047) (LYC) is a highly fluorescent, water-soluble, and fixable tracer dye invaluable for a range of cell tracking and dynamic cellular process studies. Its membrane-impermeant nature ensures that it remains within the loaded cells or organelles, making it an excellent tool for monitoring endocytosis, gap junctional intercellular communication (GJIC), and neuronal morphology. The cadaverine moiety provides a reactive amine group that allows for covalent fixation by aldehyde-based fixatives, preserving the fluorescent signal for post-experimental analysis. This document provides detailed protocols for the application of LYC in cell tracking studies, including methods for dye loading, quantitative analysis, and visualization of experimental workflows.
Key Applications
-
Endocytosis and Macropinocytosis: LYC serves as a fluid-phase marker to track the process of endocytosis. Its accumulation within vesicles can be quantified to assess the rate and extent of internalization.
-
Gap Junctional Intercellular Communication (GJIC): The transfer of LYC from a loaded cell to its neighbors provides a direct measure of functional gap junction coupling.
-
Neuronal Tracing: Following intracellular injection, LYC diffuses throughout the neuron, revealing its detailed morphology, including dendritic arbors and spines.
-
Cellular Uptake Studies: The amount of LYC taken up by cells under various experimental conditions, such as electroporation or exposure to signaling pathway modulators, can be quantified to assess membrane permeability and transport mechanisms.
Data Presentation
Quantitative Analysis of Lucifer Yellow Uptake by Electroporation in Mammalian Cell Lines
| Cell Line | Electroporation Parameters (Frequency, Voltage, Duration) | Lucifer Yellow Concentration | Reference |
| NRK | 40 kHz, 4 V, 200 ms | 2 mg/mL | [1] |
| BSC-1 | 40 kHz, 4 V, 200 ms | 2 mg/mL | [1] |
| MDCK-II | 40 kHz, 3 V, 200 ms | 2 mg/mL | [1] |
| MDCK-I | 40 kHz, 3 V, 200 ms | 2 mg/mL | [1] |
| CHO | 0.25 Hz, 112 pulses (magnetic field) | Not specified | [2] |
Quantitative Analysis of Gap Junctional Intercellular Communication
| Cell Type | Experimental Condition | Number of Coupled Cells (Mean ± SEM) | Reference |
| HuH7 | Control | 17 ± 2.8 (n=8) | [3] |
| HuH7 | Control (repeat) | 11 ± 1.5 (n=3) | [3] |
Experimental Protocols
Protocol 1: Cell Loading via Electroporation
This protocol describes the general steps for loading cells with Lucifer Yellow Cadaverine using electroporation. Parameters should be optimized for each cell type.
Materials:
-
This compound (LYC)
-
Cells in suspension
-
Electroporation buffer (e.g., Opti-MEM)
-
Electroporation cuvettes
-
Electroporator
-
Pre-warmed complete culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in cold electroporation buffer at a desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Electroporation:
-
Add LYC to the cell suspension to a final concentration of 1-5 mM.
-
Transfer the cell suspension containing LYC to a pre-chilled electroporation cuvette.
-
Apply the electric pulse using an electroporator. Optimize pulse parameters (voltage, capacitance, pulse duration) for your specific cell line.
-
Immediately after the pulse, remove the cuvette and let it rest for 10 minutes at room temperature to allow for membrane resealing.
-
-
Post-Electroporation:
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.
-
Incubate the cells for at least 30-60 minutes to allow for recovery and diffusion of the dye throughout the cytoplasm.
-
Wash the cells with PBS to remove extracellular LYC before imaging or fixation.
-
Protocol 2: Cell Loading via Microinjection for Gap Junction Studies
This protocol details the microinjection of LYC into a single cell to assess gap junctional intercellular communication.
Materials:
-
This compound (LYC)
-
Micropipettes (0.5-1.0 µm tip diameter)
-
Microinjection setup with micromanipulator and pressure injector
-
Cells cultured on coverslips
-
Intracellular injection buffer (e.g., 150 mM LiCl)
-
Fluorescence microscope
Procedure:
-
Micropipette Preparation:
-
Prepare a 5% (w/v) solution of LYC in the intracellular injection buffer.
-
Back-fill a micropipette with the LYC solution.
-
-
Microinjection:
-
Mount the coverslip with cultured cells onto the microscope stage.
-
Using the micromanipulator, carefully bring the micropipette tip into contact with the membrane of a single target cell.
-
Apply a brief, gentle pulse of pressure to inject the LYC into the cell. Successful injection will be visualized by the cell becoming fluorescent.
-
-
Image Acquisition:
-
After injection, immediately begin acquiring images using a fluorescence microscope.
-
Capture images at regular intervals (e.g., every 30 seconds) for 5-15 minutes to monitor the transfer of the dye to adjacent cells.[3]
-
-
Quantification:
-
Count the number of neighboring cells that become fluorescent over time to quantify the extent of gap junctional coupling.[3]
-
Protocol 3: Fluid-Phase Endocytosis Assay
This protocol outlines the use of LYC to quantify fluid-phase endocytosis.
Materials:
-
This compound (LYC)
-
Cells cultured in multi-well plates or on coverslips
-
Labeling medium (e.g., serum-free culture medium)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Labeling:
-
Prepare a working solution of LYC (e.g., 1 mg/mL) in pre-warmed labeling medium.
-
Wash cells once with warm PBS.
-
Incubate cells with the LYC-containing medium for the desired time (e.g., 5 minutes to 2 hours) at 37°C.
-
-
Stopping Endocytosis and Washing:
-
To stop the uptake, quickly wash the cells three times with ice-cold PBS. This removes extracellular LYC and halts membrane trafficking.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope. Endocytic vesicles will appear as fluorescent puncta.
-
For quantitative analysis, the total fluorescence intensity per cell or per well can be measured using image analysis software or a fluorescence plate reader.
-
Visualizations
Caption: Workflow for this compound loading via electroporation.
Caption: Workflow for gap junction analysis using microinjection.
Caption: LYC as a tracer for endocytosis in PI3K/mTOR signaling.
References
Application Notes and Protocols: Lucifer Yellow Cadaverine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucifer Yellow Cadaverine (B124047) (LYC) is a highly versatile, fixable fluorescent tracer extensively utilized in neuroscience research. Its bright fluorescence, high water solubility, low cytotoxicity, and membrane impermeability make it an invaluable tool for a range of applications, from elucidating neuronal morphology to assessing intercellular communication. The cadaverine moiety provides a reactive amine group, allowing for covalent conjugation to aldehydes, rendering the fluorescent signal well-retained after tissue fixation. This feature is particularly advantageous for detailed and high-resolution imaging of neuronal structures.
These application notes provide a comprehensive overview of the key uses of Lucifer Yellow Cadaverine in neuroscience, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate experimental design and execution.
Key Properties and Spectral Characteristics
This compound is a derivative of the Lucifer Yellow dye, modified to be aldehyde-fixable. Its core properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | ~534 g/mol | [1] |
| Excitation Maximum (λex) | ~428 nm | [2] |
| Emission Maximum (λem) | ~536 nm | [1][2] |
| Cell Permeability | Membrane Impermeant | [2] |
| Fixability | Aldehyde-fixable | [2][3] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in water | [1] |
Applications in Neuroscience Research
This compound is a multifunctional tool for neuroscientists, with primary applications in:
-
Detailed Neuronal Morphology and Tracing: Intracellular filling of individual neurons to visualize their complete dendritic and, to some extent, axonal arborizations in both living and fixed tissues.[3][4] The fixable nature of LYC is a significant advantage for post-injection histological processing.
-
Gap Junction Analysis: Assessing direct intercellular communication between coupled cells, such as astrocytes or specific neuronal populations.[5][6][7]
-
Cell Lineage Tracing: Tracking the progeny of a single cell during development or in response to stimuli, although less common than genetic methods.
-
Labeling of Endocytic Vesicles: As a fluid-phase tracer, LYC can be used to label endocytic vesicles.[3][8]
Application 1: Neuronal Filling in Fixed Brain Slices
This technique allows for the detailed morphological reconstruction of individual neurons within fixed tissue, which can be combined with other techniques like retrograde tracing or immunohistochemistry.[3][4]
Experimental Protocol
-
Tissue Preparation:
-
Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).
-
Post-fix the brain in the same fixative for 4-24 hours at 4°C.
-
Section the brain into thick slices (e.g., 100-300 µm) using a vibratome.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a fine tip (resistance of 30-60 MΩ).
-
Backfill the pipettes with a solution of this compound. A common concentration is 1-5% (w/v) in a suitable buffer (e.g., 0.1 M Tris buffer, pH 7.4). For enhanced visualization, a combination with Lucifer Yellow CH can be used.[9]
-
-
Intracellular Injection:
-
Mount the brain slice in a chamber on the stage of an epifluorescence microscope.
-
Under visual guidance, carefully impale a target neuron with the LYC-filled micropipette.
-
Inject the dye iontophoretically using negative current pulses (e.g., -1 to -5 nA, 500 ms (B15284909) pulses at 1 Hz) until the entire dendritic tree is brightly fluorescent.
-
-
Post-Injection Processing and Imaging:
-
Carefully withdraw the pipette.
-
The slice can be immediately imaged using a fluorescence or confocal microscope.
-
For long-term storage and further analysis, the fluorescent signal can be converted into a stable, electron-dense reaction product using photo-oxidation with diaminobenzidine (DAB).[4]
-
Alternatively, if using a biotinylated form of LYC, the signal can be amplified using avidin-biotin-HRP complexes followed by a DAB reaction.[9]
-
Quantitative Parameters for Neuronal Filling
| Parameter | Recommended Range/Value | Notes |
| LYC Concentration | 1-5% (w/v) in buffer | Higher concentrations can lead to brighter fills but may also increase the risk of leakage. |
| Pipette Resistance | 30-60 MΩ | Finer tips allow for more precise impalement with less cellular damage. |
| Injection Current | -1 to -5 nA (negative pulses) | The current should be adjusted to achieve a steady fill without damaging the cell. |
| Injection Duration | 5-20 minutes | Varies depending on the size of the neuron and the desired extent of filling. |
| Fixative | 4% Paraformaldehyde | Glutaraldehyde can increase background fluorescence. |
| Slice Thickness | 100-300 µm | Thicker slices better preserve dendritic arbors but can be more challenging for imaging. |
Experimental Workflow: Neuronal Filling
References
- 1. Intracellular lucifer yellow staining and electron microscopy of neurones in slices of fixed epitumourous human cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untitled 2 [kms.ac.jp]
- 6. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lucifer Yellow Cadaverine in Blood-Brain Barrier Permeability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Assessing the integrity and permeability of the BBB is crucial in neuroscience research and in the development of drugs targeting the central nervous system. Lucifer Yellow Cadaverine (B124047) is a fluorescent tracer molecule widely used for this purpose. It is a hydrophilic dye that is cell-impermeant, making it an excellent marker for evaluating paracellular permeability, the passage of substances between cells.[1][2] Its cadaverine group allows for aldehyde-fixation within tissues, enabling detailed post-experimental analysis.[3] This document provides detailed application notes and protocols for using Lucifer Yellow Cadaverine in both in vivo and in vitro BBB permeability assays.
Physicochemical Properties and Spectral Data
This compound is a valuable tool for BBB permeability studies due to its well-defined chemical and spectral properties.
| Property | Value | Reference |
| Molecular Weight | ~534 g/mol | [2] |
| Excitation Maximum | 428 nm | [2] |
| Emission Maximum | 536 nm | [2] |
| Solubility | Water | |
| Cell Permeability | Impermeant | [2] |
| Fixability | Aldehyde-fixable | [3] |
In Vivo Blood-Brain Barrier Permeability Assay
This protocol describes a quantitative method to assess BBB permeability in animal models by measuring the extravasation of this compound from the bloodstream into the brain parenchyma.
Experimental Workflow: In Vivo Assay
References
Application Notes and Protocols for Labeling Endocytic Pathways with Lucifer Yellow C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucifer Yellow C (LYC), a highly fluorescent, membrane-impermeant disulfonic acid anionic dye, serves as a valuable tool for investigating fluid-phase endocytosis. This process, by which cells internalize extracellular fluid and solutes, plays a critical role in nutrient uptake, receptor regulation, and pathogen entry. LYC is internalized by cells through endocytic vesicles and progresses through the endosomal-lysosomal pathway. Its bright fluorescence and water solubility make it an excellent tracer for visualizing and quantifying this fundamental cellular process. These application notes provide a detailed protocol for labeling and visualizing endocytic pathways using LYC, including methods for quantitative analysis and troubleshooting.
Principle of the Assay
The protocol is based on the principle that live cells internalize LYC from the extracellular medium into endocytic vesicles. The progression of these vesicles through the endocytic pathway—from early endosomes to late endosomes and finally to lysosomes—can be tracked over time using fluorescence microscopy. The intensity of the fluorescent signal can also be quantified to measure the rate of endocytosis. The uptake is an active process, dependent on time, temperature, and cellular energy.[1]
Materials and Reagents
-
Lucifer Yellow CH, dilithium (B8592608) salt (Molecular Weight: 457.25)
-
Cell culture medium appropriate for the cell type
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
Mounting medium with DAPI
-
Live-cell imaging solution (e.g., Ringer's buffer)
-
Sterile tissue culture plates (e.g., 24-well or 96-well plates, or coverslips in 6-well plates)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~430/580 nm)
-
Spectrofluorometer (for quantitative analysis)
Experimental Protocols
Part 1: Qualitative Analysis by Fluorescence Microscopy
This protocol allows for the visualization of LYC uptake and its trafficking through the endocytic pathway.
1. Cell Preparation:
-
Plate cells on sterile glass coverslips in a 6-well plate at a suitable density to reach 60-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
2. Labeling with Lucifer Yellow:
-
Prepare a stock solution of Lucifer Yellow CH (e.g., 10 mg/mL in sterile water) and store it at -20°C, protected from light.
-
Prepare a fresh labeling medium by diluting the LYC stock solution in pre-warmed cell culture medium to a final concentration of 0.5-1 mg/mL.[2]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells.
3. Incubation and Chase:
-
Pulse: Incubate the cells with the LYC labeling medium at 37°C for a specific duration to label different endocytic compartments.[3]
-
Chase: To perform a chase, remove the labeling medium, wash the cells three times with pre-warmed PBS, and then add fresh, pre-warmed culture medium without LYC. Incubate for the desired chase period.
4. Fixation and Mounting:
-
After the incubation/chase period, wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
5. Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for LYC (Excitation ~430 nm, Emission ~580 nm) and DAPI.
-
Capture images for analysis. Early endosomes will appear as small, peripheral puncta, while late endosomes and lysosomes will be larger and more perinuclear.
Part 2: Quantitative Analysis of Endocytosis
This protocol describes how to quantify the amount of LYC taken up by a cell population.
1. Cell Plating:
-
Plate cells in a 24-well or 96-well plate at a high density and grow to confluency.
2. Labeling:
-
Prepare the LYC labeling medium as described in Part 1.
-
Remove the culture medium and add the labeling medium to each well. Include a "0-minute" control by adding the labeling medium and immediately proceeding to the washing steps to measure background fluorescence.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Washing:
-
After incubation, aspirate the labeling medium and wash the cells thoroughly to remove extracellular LYC. A recommended procedure is to dip the plate in a large beaker of ice-cold PBS containing 0.1% BSA for 5 minutes, repeated twice, followed by a final 5-minute wash in ice-cold PBS alone.[2]
4. Cell Lysis:
-
Add a lysis buffer (e.g., 0.1% Triton X-100 in 50 mM Tris, pH 8.5) to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.[2]
5. Fluorometric Measurement:
-
Transfer the cell lysates to a fresh 96-well black plate suitable for fluorescence measurements.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at ~430 nm and emission at ~580 nm.[2]
-
Standard Curve: Prepare a standard curve by diluting the LYC labeling medium to known concentrations in the lysis buffer.
-
Data Analysis: Subtract the background fluorescence (0-minute time point) from all measurements. Use the standard curve to convert the fluorescence intensity values to the amount of LYC taken up per well. This can be normalized to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
Data Presentation
Table 1: Recommended Incubation Times for Labeling Different Endocytic Compartments
| Endocytic Compartment | Pulse Time (at 37°C) | Chase Time (at 37°C) | Expected Localization |
| Early Endosomes | 2-5 minutes | None | Small, peripheral vesicles |
| Late Endosomes | 5-15 minutes | 10-20 minutes | Larger vesicles, often in the perinuclear region |
| Lysosomes | 30-60 minutes | > 60 minutes | Bright, perinuclear, and larger organelles |
Table 2: Example Quantitative Data of Lucifer Yellow Uptake
| Incubation Time (minutes) | Fluorescence Intensity (Arbitrary Units) | Amount of LYC (ng/mg protein) |
| 0 | 50 ± 5 | 0 |
| 15 | 250 ± 20 | 15 ± 2 |
| 30 | 500 ± 35 | 30 ± 3 |
| 60 | 950 ± 50 | 58 ± 4 |
| 120 | 1800 ± 80 | 110 ± 7 |
Note: The values presented are for illustrative purposes only and will vary depending on the cell type and experimental conditions.
Mandatory Visualization
Caption: Diagram of Lucifer Yellow uptake and trafficking through the endocytic pathway.
Caption: Experimental workflow for labeling endocytic pathways with Lucifer Yellow.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing with ice-cold PBS to remove all extracellular LYC. The inclusion of BSA in the wash buffer can help reduce non-specific binding.[2]
-
No/Weak Signal:
-
Confirm the viability of the cells. Endocytosis is an active process and will be inhibited in unhealthy or dead cells.
-
Check the concentration and integrity of the LYC stock solution. Protect it from light and repeated freeze-thaw cycles.
-
Increase the incubation time or LYC concentration. However, be aware that very high concentrations may be toxic to some cells.
-
-
Uptake Mechanism: While LYC is a marker for fluid-phase endocytosis, some cell types may exhibit carrier-mediated uptake.[4] This can be tested by performing uptake assays at 4°C or in the presence of metabolic inhibitors (e.g., sodium azide), which should inhibit endocytosis.[1]
Conclusion
Labeling with Lucifer Yellow C is a robust and versatile method for studying the dynamics of the endocytic pathway. The protocols provided here offer a framework for both qualitative visualization and quantitative analysis of fluid-phase endocytosis. By carefully controlling experimental parameters such as incubation time and temperature, researchers can effectively dissect the different stages of this essential cellular process.
References
- 1. Internalization of lucifer yellow in Candida albicans by fluid phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Untitled 2 [kms.ac.jp]
- 3. Labeling of Endocytic Vesicles Using Fluorescent Probes for Fluid-Phase Endocytosis [biocyclopedia.com]
- 4. Carrier-mediated uptake of lucifer yellow in skate and rat hepatocytes: a fluid-phase marker revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lucifer Yellow Cadaverine in Gap Junction Communication Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap junctions are specialized intercellular channels that facilitate direct communication between adjacent cells by allowing the passage of ions, second messengers, and small metabolites. This process, known as gap junctional intercellular communication (GJIC), is crucial for maintaining tissue homeostasis, regulating cell growth and differentiation, and ensuring coordinated cellular activities. Dysregulation of GJIC has been implicated in various diseases, including cancer and cardiovascular conditions. Lucifer Yellow Cadaverine (B124047) is a highly fluorescent, membrane-impermeant dye that is widely used as a tracer to study GJIC. Its low molecular weight allows it to pass through functional gap junction channels, providing a reliable method to visualize and quantify the extent of intercellular communication. The addition of a cadaverine moiety allows the dye to be fixable with aldehydes, enabling its use in fixed-tissue preparations.
These application notes provide an overview of the use of Lucifer Yellow Cadaverine in assessing gap junction communication and detail standard protocols for its application in common experimental techniques.
Properties of Lucifer Yellow
A summary of the key properties of Lucifer Yellow relevant to its use in gap junction analysis is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | ~457 Da | [1] |
| Excitation Maximum | ~428 nm | |
| Emission Maximum | ~535 nm | |
| Charge at Neutral pH | Negative | [2] |
| Cell Permeability | Membrane Impermeant | [2] |
| Fixability | Yes (Aldehyde-fixable) |
Key Experimental Techniques for Assessing Gap Junction Communication
Several methods utilize Lucifer Yellow to assess GJIC. The choice of technique depends on the specific research question, cell type, and available equipment. The most common methods are Scrape-Loading/Dye Transfer (SL/DT), Microinjection, and Fluorescence Recovery After Photobleaching (FRAP).
Scrape-Loading/Dye Transfer (SL/DT) Assay
The SL/DT assay is a simple and rapid method for qualitatively and quantitatively assessing GJIC in a population of adherent cells.[1][2][3][4] A scrape or incision is made through a confluent cell monolayer in the presence of Lucifer Yellow. The dye enters the damaged cells along the scrape and then passes into adjacent, intact cells through functional gap junctions. The extent of dye transfer is indicative of the level of GJIC.
Experimental Protocol: Scrape-Loading/Dye Transfer (SL/DT)
-
Cell Culture:
-
Plate cells in a 35 mm dish or multi-well plate and grow to confluency.
-
-
Preparation of Dye Solution:
-
Prepare a working solution of this compound at a concentration of 0.05-0.5 mg/mL in a buffered salt solution (e.g., PBS with Ca2+ and Mg2+).[5]
-
-
Scrape-Loading Procedure:
-
Wash the confluent cell monolayer twice with the buffered salt solution.
-
Remove the final wash and add the Lucifer Yellow solution to cover the cell monolayer.
-
Using a sterile scalpel blade or a syringe needle, make a clean, straight scrape through the monolayer.[6]
-
Incubate the cells with the dye solution for 3-5 minutes at room temperature to allow for dye transfer.[6]
-
-
Washing and Fixation:
-
Carefully aspirate the dye solution and wash the cells three times with the buffered salt solution to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[7]
-
-
Imaging and Analysis:
-
Wash the fixed cells with PBS.
-
Mount a coverslip using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters for Lucifer Yellow (Excitation: ~428 nm, Emission: ~535 nm).
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by measuring the fluorescent area.[8][9]
-
Microinjection
Microinjection allows for the introduction of Lucifer Yellow into a single cell, providing a more controlled method to study dye transfer to its immediate neighbors. This technique is particularly useful for studying GJIC in specific cell types within a mixed culture or for real-time imaging of dye spread.[10]
Experimental Protocol: Microinjection
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
-
Preparation of Micropipettes and Dye Solution:
-
Pull glass micropipettes to a fine tip (typically <1 µm).
-
Prepare a 5% (w/v) solution of this compound in an appropriate intracellular buffer (e.g., 150 mM LiCl).[10]
-
Backfill the micropipette with the Lucifer Yellow solution.
-
-
Microinjection Procedure:
-
Mount the dish on an inverted microscope equipped with a micromanipulator.
-
Carefully bring the micropipette into contact with the membrane of a target cell.
-
Apply a brief pulse of pressure or a hyperpolarizing current to inject the dye into the cell.[10]
-
-
Imaging and Analysis:
-
Immediately after injection, acquire images at regular time intervals (e.g., every 30 seconds) to monitor the spread of the dye to adjacent cells.
-
Quantify GJIC by counting the number of coupled cells at a specific time point after injection or by measuring the rate of fluorescence increase in neighboring cells.[10]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a non-invasive technique used to quantify the dynamics of fluorescently labeled molecules, including the transfer of Lucifer Yellow through gap junctions.[11][12] In this method, a region of interest (ROI) in a fluorescently labeled cell is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached area due to the influx of unbleached dye from neighboring cells is monitored over time. The rate and extent of fluorescence recovery provide a quantitative measure of GJIC.
Experimental Protocol: Fluorescence Recovery After Photobleaching (FRAP)
-
Cell Loading:
-
Incubate confluent cell cultures with a membrane-permeant form of a suitable fluorescent dye that becomes trapped inside the cells (e.g., Calcein-AM is often used, but protocols can be adapted for pre-loaded Lucifer Yellow in specific experimental setups). For this protocol, we assume cells are uniformly loaded with a gap-junction permeable dye.
-
-
FRAP Procedure:
-
Mount the dish on a confocal laser scanning microscope.
-
Acquire a pre-bleach image of a group of coupled cells.
-
Select a region of interest (ROI) within a single cell that is in contact with neighboring cells.
-
Photobleach the ROI using a high-intensity laser beam at the excitation wavelength of the dye.
-
Acquire a series of post-bleach images at regular time intervals to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by measuring the fluorescence intensity in a non-bleached control region.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-time of recovery (t½) to quantify the rate of dye transfer through gap junctions.
-
Signaling Pathways Regulating Gap Junction Communication
GJIC is a dynamic process regulated by various intracellular signaling pathways that can modulate the expression, trafficking, assembly, and gating of connexin proteins. Understanding these pathways is critical for drug development and for elucidating disease mechanisms.
Calcium Signaling and Gap Junctions
Intracellular calcium ([Ca2+]) plays a complex role in regulating GJIC. While physiological calcium waves can propagate through gap junctions, high concentrations of intracellular calcium, often associated with cellular injury, can lead to the closure of gap junction channels, a process known as "healing-over" to isolate damaged cells.[13][14][15][16]
PKA and PKC Signaling Pathways
Protein Kinase A (PKA) and Protein Kinase C (PKC) are key serine/threonine kinases that have opposing effects on GJIC. PKA activation, typically mediated by cAMP, is generally associated with an increase in gap junction assembly and communication.[17][18] Conversely, activation of PKC often leads to the phosphorylation of connexins, resulting in reduced GJIC.[17][19]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of GJIC. Activation of the MAPK cascade can lead to the phosphorylation of connexins at specific sites, which has been shown to down-regulate gap junctional communication.[19][20][21][22][23] This pathway is often activated by growth factors and can play a role in cell proliferation and differentiation, processes that are tightly linked to intercellular communication.
Experimental Workflow for Studying GJIC Modulation
The following diagram illustrates a general workflow for investigating the effect of a test compound on GJIC using Lucifer Yellow-based assays.
Conclusion
This compound remains a cornerstone tool for the investigation of gap junctional intercellular communication. Its properties make it an ideal tracer for a variety of robust and well-established techniques. By employing the protocols and understanding the regulatory pathways outlined in these notes, researchers and drug development professionals can effectively assess and modulate GJIC, paving the way for new therapeutic strategies targeting diseases associated with dysfunctional intercellular communication.
References
- 1. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Gap junction modulation and its implications for heart function [frontiersin.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional assessment of gap junctions in monolayer and three-dimensional cultures of human tendon cells using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intercellular calcium signaling and gap junctional communication in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intercellular calcium signaling via gap junctions in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. mdpi.com [mdpi.com]
- 17. Modulatory effects of cAMP and PKC activation on gap junctional intercellular communication among thymic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anchored PKA as a gatekeeper for gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interplay between PKC and the MAP kinase pathway in Connexin43 phosphorylation and inhibition of gap junction intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of connexin-43 gap junctional intercellular communication by mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. portlandpress.com [portlandpress.com]
- 23. Targeting MAPK phosphorylation of Connexin43 provides neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microinjection of Lucifer Yellow Cadaverine into Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lucifer Yellow Cadaverine in neuronal studies. This fluorescent tracer is a valuable tool for investigating neuronal morphology, tracing neural circuits, and assessing intercellular communication through gap junctions.
Application Notes
This compound is a membrane-impermeant fluorescent dye that can be introduced into cells via microinjection.[1] Its key features include high water solubility, bright fluorescence, and a low molecular weight, allowing it to diffuse readily throughout the cytoplasm of a neuron, revealing its detailed morphology.[2] A significant advantage of this compound is that it is fixable, meaning the dye is retained in the cell after fixation with aldehydes, enabling permanent preparations and further immunohistochemical processing.[3][4][5]
The primary applications of this compound in neuroscience include:
-
Neuronal Morphology and Tracing: Once injected, the dye fills the entire neuron, including the cell body, dendrites, dendritic spines, and axons, providing a Golgi-like visualization of the cell's structure.[6][7] This makes it an excellent tool for studying the detailed anatomy of individual neurons.[8] It can be used in both live and fixed tissue preparations.[9][10]
-
Gap Junction Analysis: Lucifer Yellow can pass through gap junctions, the channels that connect the cytoplasm of adjacent cells.[11] By injecting the dye into a single neuron, researchers can observe its transfer to neighboring, coupled cells, thereby identifying and characterizing neuronal networks connected by gap junctions.[12][13] This is often referred to as a "dye-coupling" assay.[14]
-
Combined Labeling Techniques: this compound can be used in conjunction with other neuroanatomical techniques. For instance, it can be combined with retrograde tracing methods to study the morphology of neurons that project to a specific brain region.[6][15] Furthermore, its biotinylated form, this compound Biotin-X, allows for signal amplification using avidin-biotin biochemistry, enhancing detection sensitivity.[6][16]
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~534 Da | [3] |
| Excitation Wavelength (λex) | 428 nm | [3][16] |
| Emission Wavelength (λem) | 536 nm | [3] |
| Color | Yellow solid, Green fluorescence | [3][16] |
| Solubility | Water | [3] |
| Cell Permeability | Membrane impermeant | [3][16] |
Table 2: Typical Experimental Parameters
| Parameter | Value | Application | Reference |
| Injection Concentration | 3-10% in an appropriate electrolyte | Neuronal Filling | [6][9] |
| Injection Concentration | 5% in 150 mmol/L LiCl | Gap Junction Analysis | [11] |
| Fixative | 4% Paraformaldehyde (PFA) | Post-injection fixation | [17] |
| Permeabilization Agent | 0.1-0.5% Triton X-100 in PBS | For subsequent immunostaining | [6][17] |
Experimental Protocols
Protocol 1: Preparation of this compound for Microinjection
-
Reconstitution: Dissolve this compound powder in an appropriate intracellular electrolyte solution (e.g., 150 mM LiCl or a potassium-based intracellular solution) to a final concentration of 3-10%.[6][9][11] For studying gap junctions, a 5% solution in 150 mmol/L LiCl is commonly used.[11]
-
Filtration: To prevent clogging of the micropipette, filter the dye solution through a 0.22 µm syringe filter.[12]
-
Storage: Store the reconstituted solution protected from light at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Protocol 2: Microinjection into Neurons
This protocol can be adapted for cultured neurons or neurons in acute brain slices.
-
Cell Preparation:
-
Cultured Neurons: Grow neurons on coverslips to the desired density. Just before injection, replace the culture medium with a suitable recording buffer (e.g., HEPES-buffered saline).
-
Brain Slices: Prepare acute brain slices (200-300 µm thick) using a vibratome and maintain them in artificial cerebrospinal fluid (aCSF).[8][15] Transfer a slice to a recording chamber on the stage of an upright microscope.
-
-
Micropipette Preparation: Pull glass capillary micropipettes to a fine tip (final resistance of approximately 30 MΩ).[11] Back-fill the micropipette with the prepared this compound solution.
-
Microinjection:
-
Under visual guidance (e.g., using DIC or phase-contrast optics), approach the target neuron with the micropipette.
-
Gently impale the neuron with the micropipette.
-
Inject the dye into the cell using either iontophoresis (applying negative current pulses) or by applying gentle positive pressure.[14]
-
Monitor the filling of the cell under epifluorescence. The dye should diffuse throughout the soma and into the dendritic and axonal arbors.
-
-
Recovery and Incubation: After injection, carefully withdraw the micropipette. Allow the cells or slice to recover for a period (e.g., 15-60 minutes) to allow for complete diffusion of the dye, especially when assessing gap junctional coupling.[17]
Protocol 3: Fixation and Imaging
-
Fixation: After the desired incubation period, fix the cells or tissue slices. A common fixative is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[17]
-
Washing: Rinse the fixed samples several times with PBS to remove the fixative.
-
Permeabilization (Optional): If subsequent immunostaining is required, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[6][17]
-
Immunostaining and Signal Amplification (Optional):
-
If using a biotinylated form of this compound, you can amplify the signal by incubating with a fluorescently-labeled streptavidin conjugate.
-
Proceed with standard immunocytochemistry protocols to label other proteins of interest.
-
-
Mounting and Imaging: Mount the coverslips or slices onto glass slides using an appropriate mounting medium. Image the fluorescently labeled neurons using a fluorescence or confocal microscope with filters appropriate for Lucifer Yellow (Excitation: ~428 nm, Emission: ~536 nm).[3][16]
Visualizations
Caption: Experimental workflow for neuronal analysis using this compound.
Caption: Diagram of gap junction analysis using Lucifer Yellow (LY) dye transfer.
References
- 1. scbt.com [scbt.com]
- 2. abmole.com [abmole.com]
- 3. biotium.com [biotium.com]
- 4. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. thomassci.com [thomassci.com]
- 6. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 'Homing' of Lucifer Yellow liposomes into hypothalamic neurons: a combined neuroanatomical Golgi and tracing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular injection of lucifer yellow into lightly fixed cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Intracellular injection of lucifer yellow into cortical neurons in lightly fixed sections and its application to human autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of Gap Junction–Mediated Astrocyte Coupling in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yulonglilab.org [yulonglilab.org]
- 14. Dye-coupling between term pregnant human myometrial cells before labor: carboxyfluorescein versus lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with lucifer yellow: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Lucifer Yellow Cadaverine for Elucidating Dendritic Morphology
Introduction
Lucifer Yellow Cadaverine (B124047) is a highly versatile fluorescent tracer extensively employed in neuroscience research to delineate the intricate morphology of individual neurons. As a membrane-impermeant dye, it is introduced into single cells via techniques such as intracellular microinjection or iontophoresis. Its key advantages include bright fluorescence, high water solubility, and, crucially, its aldehyde-fixable nature, allowing for the preservation of the labeled neuron within fixed tissue for detailed and permanent anatomical analysis.[1][2][3][4][5] The cadaverine group provides a reactive site for fixation, ensuring the dye is retained throughout subsequent histological processing. Furthermore, derivatives like Lucifer Yellow Cadaverine Biotin-X enable powerful signal amplification through avidin-biotin biochemical assays, enhancing the visualization of fine dendritic processes and spines.[2][6][7]
Principle of Application
The fundamental principle behind the use of this compound for studying dendritic morphology lies in its ability to completely fill the cytoplasm of a single, targeted neuron, from the soma to the most distal dendritic branches and spines, without passing through gap junctions to adjacent cells. This containment within a single neuron is paramount for unambiguous morphological reconstruction. The technique is particularly powerful when applied to fixed brain slices, where it can be combined with other neuroanatomical methods like retrograde tracing or immunohistochemistry to study the morphology of specific, pre-identified neuronal populations.[2][8][9][10]
Core Applications:
-
Detailed 3D Reconstruction of Dendritic Arbors: Lucifer Yellow filling allows for the complete visualization and subsequent three-dimensional reconstruction of the entire dendritic tree of a single neuron.[6][11] This is invaluable for quantitative morphometric analyses.
-
Analysis of Dendritic Spines: The high-resolution labeling achieved with this compound enables the detailed study of dendritic spines, the primary sites of excitatory synapses. Researchers can analyze spine density, morphology, and distribution along dendritic branches.[12][13][14]
-
Correlative Light and Electron Microscopy: Following fluorescence imaging, Lucifer Yellow can be photoconverted into an electron-dense product, allowing for the same labeled neuron to be examined at the ultrastructural level using electron microscopy.[8][15]
-
Studies in Combination with Other Techniques: The methodology is readily combined with retrograde labeling to study the morphology of projection neurons, or with immunohistochemistry to characterize the morphology of neurons expressing specific molecular markers.[2][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters and findings from studies utilizing Lucifer Yellow for dendritic morphology analysis.
| Parameter | Value/Finding | Brain Region/Cell Type | Reference |
| Dye Concentration | 9% Lucifer Yellow dilithium (B8592608) salt and 1% this compound biotin-X in distilled water | Cat inferior colliculus neurons | [2] |
| 3-5% aqueous solution of Lucifer Yellow | Cat visual cortex, human cortical neurons | [3] | |
| Dendritic Spine Density Comparison | Lucifer Yellow microinjection detects approximately three times more spines than Golgi staining. | Mouse medial prefrontal cortex and hippocampal CA1 pyramidal neurons | [12] |
| Dendritic Field Diameter | 361 +/- 57 µm | Carp retinal dopaminergic cells | [16] |
| Dendritic Field Area | 0.102 +/- 0.003 mm² | Carp retinal dopaminergic cells | [16] |
| Dopaminergic Cell Density | 31 cells/mm² | Carp retina | [16] |
| Dendritic Field Coverage | Approximately 3.0 | Carp retinal dopaminergic cells | [16] |
Experimental Protocols
Protocol 1: Intracellular Iontophoretic Injection of this compound in Fixed Brain Slices
This protocol describes the procedure for filling individual neurons with this compound in previously fixed brain tissue.
Materials:
-
This compound or its biotinylated derivative
-
Distilled water or appropriate buffer (e.g., 0.1 M Tris buffer, pH 7.4)
-
Microinjection Pipettes (borosilicate glass)
-
Micromanipulator
-
Iontophoresis unit
-
Vibratome
-
Fluorescence microscope with appropriate filter sets
-
Perfusion and fixation solutions (e.g., 4% paraformaldehyde in phosphate (B84403) buffer)
Procedure:
-
Tissue Fixation and Sectioning:
-
Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Post-fix the brain in the same fixative for a period ranging from a few hours to overnight.
-
Section the brain into thick slices (e.g., 200 µm) using a vibratome.[17]
-
-
Pipette Preparation:
-
Neuron Identification and Injection:
-
Mount the brain slice in a chamber on the stage of a fluorescence microscope.
-
Identify target neurons for injection. This can be done based on their intrinsic fluorescence (e.g., from a retrograde tracer) or by their morphology under differential interference contrast (DIC) optics.
-
Under visual guidance, carefully impale a target neuron with the Lucifer Yellow-filled micropipette.
-
Apply negative current pulses (iontophoresis) to inject the dye into the neuron. The current parameters should be optimized but are typically in the range of -1 to -10 nA.
-
Monitor the filling of the dendritic tree in real-time using fluorescence excitation. Continue the injection until the distal dendrites are brightly filled.
-
-
Imaging:
-
After injection, carefully withdraw the pipette.
-
The filled neuron can be immediately imaged using a confocal or epifluorescence microscope. Acquire a z-stack of images to capture the full three-dimensional structure of the neuron.
-
Protocol 2: Signal Amplification using Avidin-Biotin Complex (ABC) Method
This protocol is for amplifying the signal from neurons filled with biotinylated this compound.
Materials:
-
Brain slices with neurons filled with biotinylated this compound
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Avidin-Biotin-HRP complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Hydrogen peroxide (H₂O₂)
-
Cobalt chloride and nickel ammonium (B1175870) sulfate (B86663) (optional, for intensification)
Procedure:
-
Permeabilization:
-
Wash the brain slices in PBS.
-
Incubate the slices in PBS containing a detergent, such as 0.1% Triton X-100, to permeabilize the cell membranes.[2]
-
-
ABC Incubation:
-
Prepare the Avidin-Biotin-HRP complex according to the manufacturer's instructions.
-
Incubate the slices in the ABC solution overnight at 4°C.[2]
-
-
DAB Reaction:
-
Wash the slices thoroughly in PBS to remove unbound ABC reagent.
-
Prepare a DAB solution in PBS. Add hydrogen peroxide to the solution immediately before use to initiate the enzymatic reaction. For intensification, cobalt chloride and nickel ammonium sulfate can be added to the DAB solution.[2]
-
Incubate the slices in the DAB solution until a visible brown or black reaction product fills the labeled neurons. Monitor the reaction under a microscope to avoid overstaining.
-
-
Final Processing and Imaging:
-
Stop the reaction by washing the slices extensively in PBS.
-
The slices can now be mounted on slides, dehydrated, and coverslipped for long-term storage and brightfield microscopic analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Lucifer Yellow staining in fixed brain slices: optimal methods and compatibility with somatotopic markers in neonatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Quantitative analysis of the dendritic morphology of corticocortical projection neurons in the macaque monkey association cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lucifer yellow filling of immunohistochemically pre-labeled neurons: a new method to characterize neuronal subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dendritic arborization patterns of cortical interneurons labeled with the lectin, Vicia villosa, and injected intracellularly with Lucifer yellow in aldehyde-fixed rat slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the 3-dimensional architecture of dendritic spines and varicosities in human cortex by confocal laser scanning microscopy and Lucifer yellow microinjections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Golgi-Cox and Intracellular Loading of Lucifer Yellow for Dendritic Spine Density and Morphology Analysis in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular lucifer yellow staining and electron microscopy of neurones in slices of fixed epitumourous human cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Intracellular injection of lucifer yellow into lightly fixed cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Retrograde Tracing with Lucifer Yellow Cadaverine Biotin Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucifer Yellow Cadaverine (B124047) Biotin (B1667282) Conjugate is a versatile tool in neuroanatomical studies, offering a unique combination of fluorescence, fixability, and the potential for signal amplification. While not typically used as a primary retrograde tracer for long-range axonal transport, it is exceptionally valuable for the detailed morphological characterization of neurons that have been identified through other retrograde labeling techniques. This application note details the properties of this conjugate and provides a comprehensive protocol for its use in conjunction with a primary retrograde tracer to achieve high-resolution visualization of neuronal structures.
The methodology described herein is primarily based on the established technique of intracellular injection of the conjugate into retrogradely pre-labeled neurons. This approach allows for a Golgi-like staining of the entire neuron, including the soma, dendritic arborizations, and initial axonal segments, enabling detailed analysis of neuronal morphology and connectivity.
Principle of the Method
The core principle involves a two-step process:
-
Retrograde Labeling: A primary retrograde tracer (e.g., rhodamine-labeled latex beads, Fast Blue) is injected into a specific target brain region. This tracer is taken up by axon terminals and transported retrogradely to the cell bodies of projecting neurons in a distal region of interest.
-
Intracellular Injection and Visualization: After an appropriate survival period for retrograde transport, brain tissue containing the labeled neurons is sectioned. The retrogradely labeled cells are identified using fluorescence microscopy. A micropipette filled with a solution of Lucifer Yellow Cadaverine Biotin Conjugate is then used to impale and iontophoretically inject the conjugate into the identified neuron. The injected conjugate fills the entire neuron. The Lucifer Yellow component provides immediate fluorescence for visualization. The cadaverine moiety ensures that the dye is well-retained within the cell after fixation. The biotin component allows for subsequent signal amplification using avidin-biotin-based histochemical methods, which can be visualized with either brightfield or electron microscopy.
Key Advantages
-
High-Resolution Morphology: Provides a complete and detailed fill of the injected neuron, revealing fine dendritic and somatic structures.
-
Permanent Labeling: The biotin tag allows for conversion of the fluorescent signal to a stable, permanent label using enzymatic reactions (e.g., with HRP and DAB).
-
Signal Amplification: The avidin-biotin system provides a powerful method for amplifying the signal, making it easier to visualize fine neuronal processes.
-
Compatibility: Can be combined with other neuroanatomical techniques, such as anterograde tracing and immunohistochemistry, for multi-labeling studies.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters derived from established protocols for the intracellular injection of this compound Biotin Conjugate into retrogradely labeled neurons.
| Parameter | Value | Notes |
| Primary Retrograde Tracer | ||
| Rhodamine-labeled latex beads | Undiluted | For injection into the target region. |
| Survival Period | 2-7 days | Dependent on the tracer and the length of the neuronal pathway. |
| Fixation | 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer (pH 7.4) | Standard fixation protocol for preserving tissue morphology. |
| Tissue Section Thickness | 200-300 µm | Thick sections are necessary for preserving neuronal integrity for intracellular injection. |
| Intracellular Injection Solution | ||
| Lucifer Yellow dilithium (B8592608) salt | 9% (w/v) in 0.1 M Tris buffer (pH 7.4) | Provides the fluorescent signal. |
| This compound Biotin-X | 1% (w/v) in 0.1 M Tris buffer (pH 7.4) | Provides fixability and the biotin tag for amplification.[2][3] |
| Iontophoretic Injection Current | -1 to -5 nA | Negative current pulses are used to eject the negatively charged dye. |
| Injection Duration | 2-10 minutes | Or until the dendrites are well-filled as observed under fluorescence. |
| Visualization Reagents | ||
| Avidin-Biotin-HRP Complex (ABC) | Standard dilution | For binding to the biotinylated tracer. |
| Diaminobenzidine (DAB) | 0.05% with 0.003% H₂O₂ | Chromogen for the HRP reaction, producing a brown precipitate. |
| Nickel/Cobalt Intensification | Optional | Can be added to the DAB solution to produce a black reaction product for better contrast.[2][3] |
Experimental Protocols
Part 1: Retrograde Labeling and Tissue Preparation
This protocol describes the initial retrograde labeling of neurons and the preparation of tissue for subsequent intracellular injection.
Materials:
-
Primary retrograde tracer (e.g., rhodamine-labeled latex beads)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine needle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Perfusion pump
-
4% Paraformaldehyde in 0.1 M Phosphate Buffer (PB), pH 7.4
-
30% Sucrose (B13894) in 0.1 M PB
-
Vibratome or cryostat
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Tracer Injection: Expose the target brain region and inject a small volume (e.g., 20-50 nL) of the primary retrograde tracer.
-
Survival Period: Allow for a survival period of 2-7 days for the tracer to be retrogradely transported.
-
Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by cold 4% paraformaldehyde in 0.1 M PB.
-
Post-fixation and Cryoprotection: Dissect the brain and post-fix in the same fixative for 4-6 hours at 4°C. Subsequently, cryoprotect the brain by immersing it in 30% sucrose in 0.1 M PB until it sinks.
-
Sectioning: Cut 200-300 µm thick sections of the brain region containing the retrogradely labeled neurons using a vibratome or a freezing microtome. Collect the sections in 0.1 M PB.
Part 2: Intracellular Injection of this compound Biotin Conjugate
This protocol details the identification of retrogradely labeled neurons and the subsequent intracellular injection of the conjugate.
Materials:
-
Fluorescence microscope with appropriate filter sets for the primary retrograde tracer
-
Micromanipulator
-
Glass micropipettes (tip diameter ~1 µm)
-
Electrode puller
-
Lucifer Yellow dilithium salt
-
This compound Biotin-X, dipotassium (B57713) salt
-
0.1 M Tris buffer, pH 7.4
-
Iontophoresis setup
Procedure:
-
Prepare Injection Solution: Dissolve 9% Lucifer Yellow dilithium salt and 1% this compound Biotin-X in 0.1 M Tris buffer.[2][3]
-
Pull Micropipettes: Pull glass micropipettes to a fine tip.
-
Fill Micropipette: Backfill the micropipette with the injection solution.
-
Identify Labeled Neurons: Place a brain section in a chamber on the stage of the fluorescence microscope. Identify the retrogradely labeled neurons by their fluorescence.
-
Intracellular Impalement: Under visual guidance, carefully advance the micropipette and impale the cell body of a labeled neuron.
-
Iontophoretic Injection: Apply negative current pulses (-1 to -5 nA, 200 ms (B15284909) duration, 2 Hz) to inject the this compound Biotin Conjugate into the neuron. Monitor the filling of the cell body and dendrites under fluorescence. Continue until the distal dendrites are well-filled.
Part 3: Histochemical Visualization of the Biotinylated Tracer
This protocol describes the enzymatic detection of the biotinylated Lucifer Yellow for permanent labeling.
Materials:
-
0.1 M Phosphate Buffer (PB)
-
Triton X-100
-
Avidin-Biotin-HRP Complex (ABC) kit
-
Diaminobenzidine (DAB)
-
Hydrogen peroxide (H₂O₂)
-
(Optional) Nickel ammonium (B1175870) sulfate (B86663) and cobalt chloride for intensification
-
Gelatin-coated slides
-
Ethanol (B145695) series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Permeabilization: Wash the sections containing the injected neurons in 0.1 M PB and then incubate in 0.1 M PB containing 0.5% Triton X-100 for 1 hour.
-
ABC Incubation: Incubate the sections in the ABC solution (prepared according to the manufacturer's instructions) overnight at 4°C.[2][3]
-
Washing: Wash the sections thoroughly in 0.1 M PB (3 x 10 minutes).
-
DAB Reaction: Incubate the sections in a solution of 0.05% DAB in 0.1 M PB. Add H₂O₂ to a final concentration of 0.003% to initiate the reaction. Monitor the development of the brown reaction product under a microscope. For an intensified black reaction product, add nickel ammonium sulfate and cobalt chloride to the DAB solution before adding H₂O₂.
-
Reaction Termination: Stop the reaction by washing the sections extensively in 0.1 M PB.
-
Mounting: Mount the sections onto gelatin-coated slides, air dry, dehydrate through an ethanol series, clear in xylene, and coverslip with a suitable mounting medium.
Visualizations
Experimental Workflow
Caption: Workflow for visualizing retrogradely labeled neurons.
Signal Amplification Pathway
References
- 1. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with lucifer yellow: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Lucifer Yellow Cadaverine in Fixed Tissue Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucifer Yellow Cadaverine (B124047) is a highly versatile, fixable fluorescent tracer widely employed in neuroscience and cell biology research.[1][2][3][4][5] Its primary advantage lies in its cadaverine group, which allows it to be covalently cross-linked to surrounding biomolecules by aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde.[6] This ensures the retention of the dye within the cellular structures of interest during subsequent histological processing, such as sectioning and washing with detergents.[7] These characteristics make it an invaluable tool for detailed morphological analysis of neurons, investigation of intercellular communication through gap junctions, and as a fluid-phase tracer in fixed tissues.[3][8]
This document provides detailed application notes and protocols for the use of Lucifer Yellow Cadaverine in fixed tissue slices, with a focus on neuronal morphology studies and the assessment of gap junctional intercellular communication.
Key Applications
-
Detailed Neuronal Morphology: this compound can be introduced into individual neurons in lightly fixed tissue slices via intracellular injection to reveal the intricate details of their dendritic and, to some extent, axonal arborizations.[8][9][10] This technique allows for the three-dimensional reconstruction of neurons and the study of fine structures such as dendritic spines.[9][11]
-
Gap Junctional Intercellular Communication (GJIC): The dye can pass through gap junction channels, allowing for the visualization of coupled cell networks.[12][13] By injecting the dye into a single cell, researchers can identify and quantify the extent of its spread to neighboring, connected cells.[14][15][16]
-
Retrograde Tracer and Colocalization Studies: this compound can be used in conjunction with other neuroanatomical techniques, such as retrograde tracing, to study specific neuronal populations.[8][9][11] Its stable fluorescence also permits combination with immunocytochemistry to identify neurochemical features of the labeled cells.[8]
Data Presentation: Quantitative Analysis of Lucifer Yellow Transfer
The following tables summarize quantitative data from studies that have used Lucifer Yellow to assess gap junctional intercellular communication.
| Cell Type | Experimental Condition | Number of Coupled Cells (Mean ± SEM) | Dye Spread Distance (µm) | Reference |
| Rat Epididymal Fat Pad Endothelial Cells (RFPEC) | Control | 15.2 ± 1.5 | Not Reported | [14] |
| RFPEC | Heparinase III treatment | 4.8 ± 0.8 | Not Reported | [14] |
| Human Liver (HuH7) Cells | Experiment 1 | 17 ± 2.8 | Not Reported | [15] |
| Human Liver (HuH7) Cells | Experiment 2 | 11 ± 1.5 | Not Reported | [15] |
| Ciliated Ependymal Cells (hypothalamic cultures) | In Vitro | 10-120 | Not Reported | [13] |
| Choroidal Ependymocytes (plexus cultures) | In Vitro | 15-250 | Not Reported | [13] |
| Myoblasts (monoculture) | 48 hours | 1-2 | Not Reported | [16] |
| Myoblasts (co-culture with cardiomyocytes) | 48 hours | 5-6 | Not Reported | [16] |
Experimental Protocols
Protocol 1: Intracellular Injection of this compound for Neuronal Morphology in Fixed Brain Slices
This protocol is adapted from methodologies described for intracellular injection in lightly fixed cortical and cerebellar neurons.[8][9][10]
Materials:
-
This compound
-
Distilled water or 0.1 M KCl
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Vibratome or similar sectioning system
-
Micropipettes (borosilicate glass)
-
Micromanipulator
-
Epifluorescence microscope with appropriate filter sets for Lucifer Yellow (Excitation/Emission: ~428/536 nm)[1]
-
Iontophoresis system
Procedure:
-
Tissue Fixation:
-
Perfuse the animal with ice-cold PBS followed by a light fixation solution (e.g., 1-4% PFA in PBS). The degree of fixation is critical; over-fixation can impede dye filling.[9][10]
-
Alternatively, for immersion fixation, dissect the brain and place it in the same fixative solution for a few hours to overnight at 4°C.[9]
-
-
Tissue Slicing:
-
Section the fixed brain into thick slices (e.g., 100-200 µm) using a Vibratome.[10]
-
Collect the slices in cold PBS.
-
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries to a fine tip.
-
Backfill the pipette with a 3-5% solution of this compound in distilled water or 0.1 M KCl.
-
-
Intracellular Injection:
-
Transfer a tissue slice to a recording chamber on the stage of an epifluorescence microscope.
-
Under visual guidance, carefully advance the micropipette towards a target neuron.
-
Gently impale the neuron with the micropipette.
-
Inject the this compound into the neuron using iontophoresis (negative current pulses).
-
Monitor the filling of the cell in real-time. Continue injection until the distal dendrites are brightly fluorescent.[9]
-
-
Post-Injection Processing and Imaging:
-
Carefully withdraw the pipette.
-
The slice can be immediately imaged, or the fluorescence can be stabilized for long-term storage.
-
For permanent preparations, the Lucifer Yellow can be photo-oxidized in the presence of diaminobenzidine (DAB) to create an electron-dense reaction product visible under both light and electron microscopy.[9]
-
Mount the slice on a glass slide with an appropriate mounting medium and coverslip.
-
Image using a fluorescence or confocal microscope.
-
Protocol 2: Scrape-Loading/Dye Transfer for Gap Junction Communication in Fixed Tissue Slices
This protocol is based on the scrape-loading technique, which allows for the assessment of dye transfer across a population of cells.[17][18][19]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺
-
Formalin (4% or 10% in PBS)
-
Surgical blade or razor blade
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Prepare fresh or lightly fixed tissue slices as described in Protocol 1.
-
-
Scrape Loading:
-
Place the tissue slice in a petri dish.
-
Wash the slice with PBS (Ca²⁺/Mg²⁺-free).
-
Add a solution of this compound (e.g., 0.5 mg/ml in PBS) to cover the slice.
-
Make several parallel scrapes across the surface of the tissue with a sharp blade.[18]
-
-
Dye Transfer:
-
Incubate the slice in the dye solution for a defined period (e.g., 3-10 minutes) to allow for dye uptake by the damaged cells and subsequent transfer to coupled cells.[19]
-
-
Fixation and Washing:
-
Imaging and Quantification:
-
Mount the slice on a glass slide.
-
Visualize the dye spread from the scrape lines using a fluorescence microscope.
-
Quantify the extent of gap junctional communication by measuring the distance of dye diffusion from the scrape line or by counting the number of fluorescent cells extending from the scrape.[17][18]
-
Visualizations
Caption: Workflow for Neuronal Morphology Analysis.
Caption: Workflow for Gap Junction Communication Assay.
References
- 1. biotium.com [biotium.com]
- 2. This compound - Biotium [bioscience.co.uk]
- 3. abmole.com [abmole.com]
- 4. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. atlantisbioscience.com [atlantisbioscience.com]
- 6. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - ID [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Intracellular injection of lucifer yellow into cortical neurons in lightly fixed sections and its application to human autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular injection of lucifer yellow into lightly fixed cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gap junctional intercellular communication between cultured ependymal cells, revealed by lucifer yellow CH transfer and freeze-fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Lucifer Yellow Cadaverine Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucifer Yellow Cadaverine (LY-CH) is a highly versatile, fixable fluorescent tracer dye. Its membrane impermeability and bright fluorescence make it an invaluable tool for a range of quantitative cellular and tissue-level analyses.[1][2] Due to its high water solubility, low cytotoxicity, and significant Stokes shift, LY-CH is suitable for studying dynamic processes in both living and fixed cells.[2] This document provides detailed application notes and protocols for the quantitative analysis of LY-CH fluorescence, with a focus on methodologies relevant to drug development and cellular biology research.
Key Properties of this compound
For quantitative studies, understanding the spectral properties and other characteristics of LY-CH is crucial.
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | 428 nm | [1] |
| Emission Wavelength (λem) | 536 nm | [1] |
| Molecular Weight | 534 g/mol | [3][4] |
| Cellular Localization | Fluid phase tracer | [1][5] |
| Cell Permeability | Membrane impermeant | [1][5] |
| Fixability | Aldehyde-fixable | [1][3][6] |
Applications and Protocols
Gap Junctional Intercellular Communication (GJIC) Assay
Gap junctions are intercellular channels that mediate communication between adjacent cells by allowing the passage of ions and small molecules.[7] The scrape-loading dye transfer (SLDT) assay is a rapid and straightforward method to assess GJIC.[8][9]
This protocol is adapted from established methods for assessing GJIC in cultured cells.[10][11][12]
Materials:
-
Lucifer Yellow solution: 1 mg/mL Lucifer Yellow CH in Phosphate-Buffered Saline (PBS) with Ca2+/Mg2+.[11][13]
-
Rhodamine-Dextran solution (optional, for identifying loaded cells): 1 mg/mL in PBS.[11]
-
Hank's Balanced Salt Solution (HBSS) with 1% Bovine Serum Albumin (BSA).[10]
-
4% Paraformaldehyde (PFA) in PBS for fixation.[10]
Procedure:
-
Culture cells to confluency in a multi-well plate.
-
Gently wash the cell monolayer three times with HBSS containing 1% BSA.[10]
-
Remove the wash buffer and add the Lucifer Yellow solution to cover the cell monolayer.
-
Using a sterile scalpel blade or needle, make several parallel scrapes through the monolayer.[10][12]
-
Incubate for 3-8 minutes at room temperature to allow dye transfer to adjacent cells.[10][11]
-
Decant the dye solution and wash the cells three times with HBSS to remove extracellular dye.[11]
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Visualize and quantify the fluorescence using a fluorescence microscope.
Quantitative Analysis: The extent of dye transfer is proportional to the level of GJIC.[12] Quantification can be performed by measuring the distance of dye spread from the scrape line or by counting the number of fluorescent cells adjacent to the scrape.
Paracellular Permeability Assay
This assay measures the integrity of tight junctions in a cell monolayer, which is critical in drug absorption and barrier function studies (e.g., blood-brain barrier models).[14][15]
This protocol is designed for cells grown on permeable supports, such as in multi-well insert systems.[16][17]
Materials:
-
Cells cultured on permeable supports (e.g., Caco-2 cells).
-
Transport Buffer: HBSS with Ca2+, Mg2+, and 10 mM HEPES, pH 7.4.[16]
-
Lucifer Yellow solution: 100 µM in Transport Buffer.[16]
-
96-well fluorescence plate reader.
Procedure:
-
Grow a confluent cell monolayer on the permeable inserts.
-
Gently wash the apical and basolateral sides of the monolayer with pre-warmed Transport Buffer.[15][17]
-
Add fresh Transport Buffer to the basolateral (lower) chamber.
-
Add the 100 µM Lucifer Yellow solution to the apical (upper) chamber.[16]
-
Incubate for 1-2 hours at 37°C on an orbital shaker (70-90 rpm).[16]
-
After incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).[16][17]
-
Prepare a standard curve with known concentrations of Lucifer Yellow to quantify the amount of dye that has passed through the monolayer.[16]
Quantitative Analysis: The apparent permeability coefficient (Papp) can be calculated using the following equation[16]:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of dye transport into the basolateral chamber (moles/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the dye in the apical chamber (moles/cm³).
Fluid-Phase Endocytosis Assay
LY-CH serves as a marker for fluid-phase endocytosis, allowing for the visualization and quantification of this process.[18][19][20] It is internalized by cells into endocytic vacuoles.[18][21]
This protocol allows for the quantification of LY-CH uptake by endocytosis.
Materials:
-
Cells plated on coverslips or in a multi-well plate.
-
Labeling Medium: Cell culture medium containing this compound.
-
Ice-cold PBS with 0.1% BSA.
-
Cell lysis buffer.
-
Spectrofluorometer.
Procedure:
-
Plate cells to the desired density.
-
Replace the culture medium with pre-warmed Labeling Medium containing LY-CH.
-
Incubate at 37°C for various time points to allow for endocytosis. A 0-minute incubation should be performed as a control for background fluorescence.
-
To stop the uptake, rapidly wash the cells twice with ice-cold PBS containing 0.1% BSA.
-
Wash again with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate in a spectrofluorometer (Excitation: ~430 nm, Emission: ~540 nm).
-
Measure the total protein concentration of the lysate for normalization.
Quantitative Analysis: The fluorescence intensity of the cell lysate, normalized to the total protein concentration, provides a quantitative measure of LY-CH uptake via fluid-phase endocytosis. The uptake should be linear with time and not saturable over a wide range of concentrations.[19]
Summary of Quantitative Parameters
The following table summarizes key quantitative parameters for the described applications of this compound.
| Application | Parameter | Typical Value/Range | Reference(s) |
| GJIC (SLDT) | LY Concentration | 0.5% - 1% in PBS | [10] |
| Incubation Time | 3 - 8 minutes | [10][11] | |
| Permeability Assay | LY Concentration | 100 µM | [16] |
| Incubation Time | 1 - 2 hours | [16] | |
| Excitation/Emission | 485 nm / 530 nm | [16][17] | |
| Endocytosis | LY Concentration | Varies (non-saturable) | [19] |
| Temperature | Optimum at 30-37°C | [19][22] | |
| Excitation/Emission | ~430 nm / ~540 nm | ||
| Microinjection | LY Concentration | 5% in 150 mM LiCl | [7] |
Conclusion
This compound is a powerful tool for the quantitative analysis of fundamental cellular processes. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust experiments for assessing gap junctional communication, cell monolayer permeability, and fluid-phase endocytosis. Careful attention to the quantitative parameters and methodologies outlined will ensure reproducible and reliable results.
References
- 1. biotium.com [biotium.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Biotium [bioscience.co.uk]
- 4. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. biotium.com [biotium.com]
- 6. atlantisbioscience.com [atlantisbioscience.com]
- 7. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 11. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [merckmillipore.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Internalization of lucifer yellow in Candida albicans by fluid phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Uptake of Lucifer Yellow CH into plant-cell protoplasts: a quantitative assessment of fluid-phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Endocytosis and uptake of lucifer yellow by cultured atrial myocytes and isolated intact atria from adult rats. Regulation and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lucifer Yellow Cadaverine Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with faint Lucifer Yellow Cadaverine (B124047) staining.
Frequently Asked Questions (FAQs)
Q1: What is Lucifer Yellow Cadaverine and how is it used?
This compound is a fluorescent dye used as a fixable tracer in biological research.[1][2][3] Its primary amine group allows it to be covalently linked to other molecules, such as proteins, through their carboxylic acid groups.[1][2][3] This makes it a valuable tool for labeling and tracking molecules within cells and tissues. It is commonly used to study neuronal morphology, endocytic pathways, and cell-cell communication.[4][5][6]
Q2: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 428 nm and 536 nm, respectively.[1]
Q3: Is this compound permeable to cell membranes?
No, this compound is a membrane-impermeant dye.[1][3] This means it cannot passively cross intact cell membranes and must be introduced into cells through methods like microinjection, electroporation, or uptake via endocytosis.[7]
Q4: Can this compound staining be preserved after fixing the sample?
Yes, a key advantage of this compound is that it is aldehyde-fixable.[1][8] The cadaverine moiety provides a primary amine that can be crosslinked to surrounding biomolecules by fixatives like formaldehyde (B43269) or glutaraldehyde, allowing for long-term preservation of the fluorescent signal in fixed tissues.
Q5: What factors can affect the fluorescence intensity of Lucifer Yellow dyes?
Several factors can influence the fluorescence intensity of Lucifer Yellow dyes, including:
-
pH: Changes in pH can alter the protonation state of the dye, which may affect its fluorescence quantum yield.[9][10]
-
Photobleaching: Like many fluorophores, Lucifer Yellow is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[4][11]
-
Concentration: At very high concentrations, self-quenching can occur, leading to a decrease in fluorescence intensity.
-
Local Environment: The chemical environment surrounding the dye molecule can also impact its fluorescence.
Troubleshooting Guide for Faint Staining
Faint or weak staining is a common issue encountered during fluorescence microscopy. This guide provides a systematic approach to troubleshooting faint this compound signals.
Diagram: Troubleshooting Workflow for Faint Staining
Caption: Troubleshooting workflow for faint this compound staining.
Step 1: Dye Quality and Handling
| Potential Cause | Recommended Solution |
| Degraded Dye | This compound is sensitive to light and moisture. Store desiccated at ≤4°C and protected from light.[4] Prepare fresh solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock and working solutions. Too low a concentration will result in a faint signal. |
Step 2: Dye Loading Efficiency
| Potential Cause | Recommended Solution |
| Inefficient Loading Method | The method of introducing the dye into the cells is critical. For microinjection, ensure the pipette is not clogged and that the injection volume is sufficient. For electroporation, optimize the voltage and pulse duration for your specific cell type. |
| Insufficient Incubation Time | Allow adequate time for the dye to diffuse throughout the cell or be taken up via endocytosis. This can range from minutes to hours depending on the cell type and experimental goals.[7] |
| Cell Health | Unhealthy or dying cells may not efficiently take up the dye. Ensure your cells are healthy and viable before the experiment. |
Step 3: Fixation and Permeabilization
| Potential Cause | Recommended Solution |
| Inappropriate Fixative | While this compound is fixable, the choice of fixative can impact fluorescence. 4% paraformaldehyde (PFA) in a buffered solution is a common choice.[7] Avoid using methanol (B129727) or acetone (B3395972) as fixatives, as they can extract the dye. |
| Over-fixation | Excessive fixation can sometimes quench fluorescence. Optimize the fixation time (e.g., 15-20 minutes at room temperature). |
| Inadequate Permeabilization | If you are performing subsequent intracellular staining, ensure that permeabilization (e.g., with Triton X-100 or saponin) is sufficient for antibody access without causing excessive dye leakage. |
Step 4: Conjugation Issues (If Applicable)
If you are using this compound to label a protein or other molecule, faint staining may be due to an inefficient conjugation reaction.
References
- 1. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]
how to reduce Lucifer Yellow Cadaverine photobleaching
Welcome to the technical support center for Lucifer Yellow Cadaverine (B124047). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this fluorescent tracer.
Frequently Asked Questions (FAQs)
Q1: What is Lucifer Yellow Cadaverine and what are its primary applications?
This compound is a fluorescent dye used as a tracer in biological research.[1] Its key feature is that it is fixable, meaning it can be chemically linked to surrounding biomolecules, allowing for the visualization of cellular structures after the fixation process.[1] Common applications include:
-
Neuronal tracing: To visualize the morphology of neurons, including their axons and dendrites.
-
Cell-cell communication studies: To investigate the passage of molecules through gap junctions between adjacent cells.
-
Endocytosis and fluid-phase uptake analysis: To track the internalization of extracellular fluid by cells.[2][3][4]
-
Labeling of carboxylic acid groups: The cadaverine moiety allows for conjugation to molecules containing carboxylic acids.[1]
Q2: What causes this compound to photobleach?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is primarily caused by the interaction of the excited-state dye molecule with molecular oxygen, generating reactive oxygen species that chemically alter the fluorophore's structure. Factors that contribute to photobleaching include:
-
High-intensity excitation light: More intense light leads to a higher rate of photon absorption and, consequently, a faster rate of photobleaching.
-
Prolonged exposure to excitation light: The longer the sample is illuminated, the more fluorophore molecules will be destroyed.
-
Presence of oxygen: Molecular oxygen is a key mediator of the photobleaching process.
Q3: What are the general strategies to minimize photobleaching?
Several strategies can be employed to reduce the rate of photobleaching and preserve the fluorescent signal of this compound:
-
Use Antifade Reagents: These chemical compounds are added to the mounting medium to reduce photobleaching. They typically work by scavenging reactive oxygen species.
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep the duration of each exposure as short as possible.
-
Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its spectral properties.
-
-
Proper Sample Preparation and Handling:
-
Work in a low-light environment when preparing and handling stained samples.
-
Store stained samples in the dark and at low temperatures (e.g., 4°C or -20°C) when not in use.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during imaging | High excitation light intensity | Reduce the laser power or lamp intensity to the minimum required for a clear signal. |
| Prolonged exposure time | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions. | |
| Absence of antifade reagent | Use a suitable antifade mounting medium for fixed samples or a live-cell compatible antifade reagent. | |
| Weak initial fluorescence signal | Low dye concentration | Ensure the this compound concentration is within the recommended range for your application (e.g., 1-5% for microinjection).[5] |
| Inefficient dye loading | Optimize the loading method (e.g., microinjection, electroporation, or scrape loading). | |
| Suboptimal imaging settings | Increase the detector gain or use a more sensitive camera. Ensure the correct filter set is being used for Lucifer Yellow's excitation and emission spectra (Ex/Em: ~428/536 nm).[1] | |
| High background fluorescence | Excess unbound dye | Thoroughly wash the sample after staining to remove any residual, unbound dye. |
| Autofluorescence of the sample or mounting medium | Use a mounting medium with low autofluorescence. For tissue samples, consider using a background suppressor reagent. | |
| Phototoxicity in live-cell imaging | High light dose (intensity x duration) | In addition to reducing intensity and exposure time, consider using a spinning disk confocal microscope, which is generally less phototoxic than a point-scanning confocal. |
| Use of toxic antifade reagents | For live-cell imaging, only use reagents specifically designed for this purpose, such as Trolox-based solutions.[6] N-propyl gallate can also be used in live cells but may have biological effects.[7][8] |
Quantitative Data on Antifade Reagents
While direct quantitative data on the photobleaching rates of this compound with various antifade reagents is limited in the literature, data from studies on other common fluorophores can provide a useful guide. The effectiveness of an antifade reagent can vary depending on the fluorophore, the mounting medium's composition, and the imaging conditions.
| Antifade Reagent | Composition | Relative Photostability Improvement (Compared to no antifade) | Notes |
| p-Phenylenediamine (PPD) | Typically 0.1-1% in a glycerol/PBS solution | High | Very effective, but can be toxic and may cause a brownish discoloration of the mounting medium upon oxidation.[9] Not recommended for cyanine (B1664457) dyes.[8][10] |
| n-Propyl gallate (NPG) | Typically 2-4% in a glycerol/PBS solution | Moderate to High | Less toxic than PPD and can be used in live cells, though it may have some biological effects.[7][8][11][12] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Typically 1-2.5% in a glycerol/PBS or PVA solution | Moderate | Less effective than PPD but also less toxic.[7][10] |
| Vectashield® | Proprietary (contains PPD) | High | Commercially available and widely used. May exhibit some initial quenching of fluorescence. |
| ProLong® Gold/Diamond | Proprietary | High | Commercially available, cures to a hard-set, which can help preserve sample morphology. |
| SlowFade® Gold/Diamond | Proprietary | High | Commercially available, non-curing formulation for immediate imaging.[13][14] |
Note: The relative photostability is a qualitative summary based on available literature. For critical quantitative experiments, it is recommended to perform a direct comparison of different antifade reagents under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a DIY Antifade Mounting Medium (n-Propyl Gallate)
This protocol describes how to prepare a simple and effective antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate:
-
Dissolve 1 g of n-propyl gallate in 10 mL of 100% glycerol.
-
This may require gentle heating (e.g., in a 50°C water bath) and stirring for several hours to fully dissolve.
-
-
Prepare the final mounting medium:
-
In a 50 mL conical tube, combine:
-
9 mL of glycerol
-
1 mL of 10X PBS
-
1 mL of the 10% n-propyl gallate stock solution.
-
-
Mix thoroughly by vortexing or inverting the tube.
-
-
Storage:
-
Store the antifade mounting medium in a light-protected container at 4°C or -20°C for long-term storage.
-
Protocol 2: Measuring the Photobleaching Rate of this compound
This protocol provides a method to quantify the rate of photobleaching, allowing for the comparison of different experimental conditions.
Materials:
-
Microscope slide and coverslip
-
This compound solution of a known concentration
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a slide with your this compound-stained sample (either fixed cells with mounting medium or live cells in imaging buffer).
-
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter cube for Lucifer Yellow (Excitation ~428 nm, Emission ~536 nm).
-
Set the imaging parameters (e.g., laser power, exposure time, gain) that you intend to use for your experiment. It is crucial to keep these parameters constant throughout the measurement.
-
-
Time-Lapse Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
The time interval between images should be consistent (e.g., one image every 5 seconds).
-
Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Select a region of interest (ROI) within a stained area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Also, measure the mean intensity of a background region (an area with no staining) for each time point and subtract this from your ROI measurement to correct for background noise.
-
Plot the background-corrected mean fluorescence intensity as a function of time.
-
To determine the photobleaching rate constant, fit the data to a single exponential decay function: I(t) = I(0) * e^(-kt) where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.
-
Visualizations
Caption: Workflow for minimizing Lucifer Yellow photobleaching.
Caption: Lucifer Yellow transfer through gap junctions.
Caption: Fluid-phase endocytosis pathway traced with Lucifer Yellow.
References
- 1. biotium.com [biotium.com]
- 2. Endocytosis and uptake of lucifer yellow by cultured atrial myocytes and isolated intact atria from adult rats. Regulation and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pathways for fluid phase and receptor mediated endocytosis in rat hepatocytes are different but thermodynamically equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internalization of lucifer yellow in Candida albicans by fluid phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biocompare.com [biocompare.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. Methods and Tips [bio.umass.edu]
- 13. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. fishersci.ca [fishersci.ca]
Optimizing Lucifer Yellow Cadaverine (LY-CH) for Precise Cell Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Lucifer Yellow Cadaverine (B124047) (LY-CH) concentration for cell labeling experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible results.
Troubleshooting Guide
Researchers may encounter several issues during cell labeling with Lucifer Yellow Cadaverine. This guide provides solutions to common problems in a question-and-answer format.
Q1: Why is my fluorescent signal weak or absent after loading with LY-CH?
A1: Weak or no signal can result from several factors:
-
Suboptimal LY-CH Concentration: The concentration of LY-CH may be too low for your cell type or loading method. It is crucial to empirically determine the optimal concentration.[1][2]
-
Inefficient Loading: The chosen cell loading technique (e.g., microinjection, electroporation, scrape loading) may not be efficient for your specific cells. Review and optimize the parameters of your loading protocol.[1][3]
-
Fluorescence Quenching: Fixation and permeabilization steps following labeling can sometimes quench the fluorescence.[1] Consider using anti-fade mounting media.[4]
-
Photobleaching: Excessive exposure to excitation light during imaging can lead to photobleaching. Minimize light exposure and use appropriate imaging settings.[4][5]
Q2: My cells show high background fluorescence. How can I reduce it?
A2: High background fluorescence can obscure the specific signal from your labeled cells. To mitigate this:
-
Thorough Washing: Ensure adequate washing steps after LY-CH loading to remove any unbound dye from the extracellular environment.
-
Optimize Blocking Steps: If performing subsequent immunostaining, increasing the blocking time or using a higher concentration of blocking serum can help reduce non-specific antibody binding.[1]
-
Check for Autofluorescence: Unlabeled cells can sometimes exhibit natural fluorescence. It is important to have an unstained control to assess the level of autofluorescence.
Q3: The LY-CH appears as aggregates or patches within the cells instead of a uniform stain. What is the cause?
A3: Aggregation of the dye within the cytoplasm can be a sign of excessively high LY-CH concentration.[1] This can lead to reduced diffusion of the dye throughout the cell, resulting in an uneven, punctate staining pattern. To resolve this, perform a concentration titration to find the highest concentration that provides a bright, uniform signal without causing aggregation.
Q4: My cells are dying after labeling with LY-CH. What could be the reason?
A4: While Lucifer Yellow is generally considered to have low cytotoxicity, cell death can occur under certain conditions:[2]
-
High LY-CH Concentration: Very high concentrations of the dye may induce a toxic response in some cell types.
-
Phototoxicity: Prolonged exposure to high-intensity excitation light can generate reactive oxygen species, leading to cellular damage and death.[5][6] Signs of phototoxicity include membrane blebbing, the formation of vacuoles, and cell detachment.[6] To minimize phototoxicity, reduce the intensity and duration of light exposure.[6]
-
Harsh Loading Procedures: The cell loading method itself (e.g., high voltage during electroporation) can cause cell stress and death. Optimize the parameters of your loading technique to be as gentle as possible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound for cell labeling.
Q: What is the optimal concentration of this compound for cell labeling?
A: The optimal concentration is highly dependent on the cell type, the loading method, and the specific experimental goal. It is always recommended to perform a pilot experiment to determine the ideal concentration for your system. However, the following table provides some reported concentrations as a starting point.
Q: Is this compound fixable?
A: Yes, the cadaverine group in LY-CH allows it to be covalently linked to surrounding biomolecules during aldehyde-based fixation (e.g., with paraformaldehyde), making the signal stable after fixation.[7][8]
Q: Is this compound membrane permeant?
A: No, this compound is a membrane-impermeant dye.[8] This means it cannot passively cross the cell membrane and requires a physical method to be introduced into the cytoplasm, such as microinjection, electroporation, or scrape loading.
Q: What are the excitation and emission wavelengths for this compound?
A: The approximate excitation maximum is 428 nm, and the emission maximum is 536 nm.[8]
Q: How should I store this compound?
A: It is best to store the solid dye protected from light. For solution stability, refer to the manufacturer's instructions. Conjugates of Lucifer Yellow have been shown to be stable for at least three weeks when stored in a pH 7.4 phosphate (B84403) buffer.
Quantitative Data Summary
The following tables summarize reported concentrations and parameters for this compound labeling using various techniques.
Table 1: this compound Concentrations for Different Loading Methods
| Loading Method | Cell Type/System | Reported Concentration | Reference |
| Electroporation | Chinese Hamster Ovary (CHO) cells | 5 mM | [1] |
| Electroporation | Various mammalian cell lines | 2 mg/mL | [3] |
| Microinjection | Neurons | 1-5% (w/v) solution | |
| Microinjection | Cat inferior colliculus neurons | 9% Lucifer Yellow + 1% LY-CH Biotin-X | [9] |
| Scrape Loading | In vitro cell cultures | Not specified in concentration, but used to assess gap junctional communication. | [10][11] |
| Permeability Assay | Caco-2 cell monolayers | 100 µM | [12] |
| Permeability Assay | Human cerebral microvascular endothelial cells | 0.15 mg/mL | [13] |
Table 2: Electroporation Parameters for Lucifer Yellow Loading
| Cell Type | Pulse Parameters | Voltage/Electric Field | Reference |
| Chinese Hamster Ovary (CHO) cells | 8 pulses of 100 µs, 1 Hz repetition frequency | 200 to 600 V/cm | [2] |
| NRK cells | 40 kHz, 200 ms (B15284909) pulse duration | 4 V | [3] |
| BSC-1 cells | 40 kHz, 200 ms pulse duration | 4 V | [3] |
| MDCK-II cells | 40 kHz, 200 ms pulse duration | 3 V | [3] |
| MDCK-I cells | 40 kHz, 200 ms pulse duration | 3 V | [3] |
Experimental Protocols
Protocol 1: General Cell Labeling via Electroporation
-
Cell Preparation: Harvest and wash cells, then resuspend them in a suitable electroporation buffer at the desired density.
-
Dye Addition: Add this compound to the cell suspension to the desired final concentration (e.g., starting with a titration around 2 mg/mL to 5 mM).
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply the electric pulse using an electroporator. The optimal pulse parameters will need to be determined empirically for each cell type.
-
Recovery: Immediately after electroporation, gently transfer the cells to pre-warmed culture medium and allow them to recover.
-
Washing: Wash the cells multiple times with fresh medium or phosphate-buffered saline (PBS) to remove extracellular dye.
-
Imaging: The cells can now be imaged live or fixed for further analysis.
Protocol 2: Cell Labeling via Microinjection
-
Prepare Dye Solution: Dissolve this compound in an appropriate injection buffer (e.g., sterile PBS or an intracellular-like solution) to the desired concentration (e.g., 1-5% w/v).
-
Load Micropipette: Back-fill a fine-tipped glass micropipette with the LY-CH solution.
-
Microinjection: Under a microscope, carefully insert the micropipette into the cytoplasm of the target cell and inject a small volume of the dye solution using positive pressure.
-
Recovery and Diffusion: Allow the cell to recover and the dye to diffuse throughout the cytoplasm (typically 15-30 minutes).[1]
-
Washing and Imaging: Gently wash the cells to remove any leaked dye and proceed with imaging.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lucifer Yellow uptake by CHO cells exposed to magnetic and electric pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry and scrape-loading/dye transfer as a rapid quantitative measure of intercellular communication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. youtube.com [youtube.com]
Technical Support Center: Preventing Lucifer Yellow Cadaverine Leakage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lucifer Yellow Cadaverine (LY-CH). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent LY-CH leakage from cells during your experiments, ensuring data integrity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (LY-CH) leakage from cells?
A1: LY-CH leakage can occur due to several factors:
-
Membrane Disruption During Loading: Aggressive dye loading techniques, such as electroporation or microinjection, can cause transient or permanent pores in the cell membrane, leading to dye leakage.
-
Opening of Gap Junction Hemichannels: Under certain physiological or pathological conditions, hemichannels (connexons and pannexons) on the cell surface can open, creating a pathway for LY-CH to exit the cell. Common triggers for hemichannel opening include low extracellular calcium concentrations and the presence of extracellular ATP.[1][2]
-
Improper Fixation and Permeabilization: Post-staining processing, if not optimized, can compromise membrane integrity and lead to the diffusion of LY-CH out of the cells. The choice of fixative and permeabilization agent is critical.
-
High Dye Concentration: Using an excessively high concentration of LY-CH can lead to cellular stress and membrane instability, increasing the likelihood of leakage.
Q2: How can I minimize membrane damage during dye loading?
A2: To minimize membrane damage, optimize your loading protocol. For electroporation, use the lowest effective voltage and pulse duration for your cell type. For microinjection, use a high-quality micropipette with a fine tip and inject the dye with minimal pressure and for a short duration (<1 s).[3]
Q3: What are gap junction hemichannels, and how do they contribute to leakage?
A3: Gap junction hemichannels are protein complexes (formed by connexins or pannexins) that can form channels connecting the cytoplasm to the extracellular space. While they are crucial for forming gap junctions between cells, unpaired hemichannels can open and release small molecules like LY-CH. This opening can be triggered by experimental conditions such as reduced extracellular calcium or the application of extracellular ATP, which can activate purinergic receptors like P2X7, leading to pannexin-1 hemichannel opening.[1][2][4]
Q4: Can I use gap junction blockers to prevent leakage?
A4: Yes, several pharmacological agents known as gap junction blockers can help reduce LY-CH leakage by inhibiting the opening of hemichannels. Commonly used blockers include carbenoxolone, mefloquine, and anandamide. The effectiveness of these blockers can be cell-type dependent, and it is crucial to perform appropriate controls to assess their impact on your specific experimental system.
Q5: Which fixative is best for preserving LY-CH fluorescence and preventing leakage?
A5: Paraformaldehyde (PFA) is a commonly recommended fixative for fluorescent dyes like Lucifer Yellow. A 4% PFA solution for 10-20 minutes at room temperature is a good starting point. Glutaraldehyde (B144438), while providing excellent structural preservation, can increase autofluorescence. Methanol (B129727) fixation can sometimes lead to cell shrinkage and may impact the fluorescence intensity of certain dyes. It is recommended to empirically test different fixation protocols for your specific cell type and experimental setup. A combination of PFA and a low concentration of glutaraldehyde (e.g., 0.1-0.25%) can sometimes offer a good compromise between structural preservation and fluorescence retention.[5][6][7]
Troubleshooting Guides
Issue 1: Significant LY-CH leakage observed immediately after dye loading.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh electroporation parameters | Reduce the voltage and/or pulse duration. Optimize the electroporation buffer composition. | Reduced immediate cell lysis and dye leakage. |
| Microinjection-induced membrane damage | Use a sharper, smaller-tipped micropipette. Minimize injection pressure and duration. | Less visible membrane blebbing and reduced dye efflux from the injected cell. |
| High dye concentration | Decrease the concentration of LY-CH in your loading solution. | Reduced cellular stress and improved membrane integrity. |
Issue 2: Gradual LY-CH leakage observed over time in culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Opening of hemichannels due to low extracellular Ca²⁺ | Ensure your culture medium has a physiological calcium concentration (typically >1 mM). | Reduced opening of connexin and pannexin hemichannels, leading to better dye retention. |
| ATP-mediated hemichannel opening | If your experimental conditions involve high levels of extracellular ATP, consider using a P2X7 receptor antagonist or a gap junction blocker. | Inhibition of the ATP-P2X7-pannexin signaling pathway, preventing dye leakage. |
| Cellular stress or apoptosis | Ensure optimal cell culture conditions (pH, temperature, humidity). Check for signs of apoptosis. | Healthy cells will maintain better membrane integrity and retain the dye more effectively. |
Quantitative Data Summary
The following table summarizes data on the incidence of Lucifer Yellow leakage from Novikoff hepatoma cells under different conditions, as observed by microinjection.
| Condition | Number of Single Cells Showing Leakage / Total Single Cells Observed (%) | Number of Cell Pairs Showing Leakage / Total Cell Pairs Observed (%) |
| Control | Very few cases with very slow leakage | Very few cases with very slow leakage |
| 5 mM ATP | 16 / 31 (51.6%) | 20 / 57 (35.1%) |
| 5 mM EGTA (low Ca²⁺) | 30 / 40 (75.0%) | 21 / 36 (58.3%) |
| Data adapted from Liu et al., Methods Find Exp Clin Pharmacol, 1995.[1] |
Experimental Protocols
Protocol 1: Microinjection of this compound
This protocol is adapted for cultured cells and aims to minimize leakage by ensuring gentle handling and optimal injection parameters.
Materials:
-
This compound (LY-CH) solution (e.g., 5% in 150 mM LiCl)
-
Glass capillary micropipettes (tip diameter ~0.2 µm)
-
Micromanipulator and microinjector system
-
Inverted microscope with fluorescence capabilities
-
Cultured cells on coverslips or in petri dishes
Procedure:
-
Prepare Micropipettes: Pull glass capillaries to a fine point (approximately 0.2 µm tip diameter). Back-fill the micropipette with the LY-CH solution.
-
Mount and Position: Mount the micropipette onto the micromanipulator. Under microscopic view, carefully lower the micropipette towards the target cell.
-
Cell Impalement: Gently advance the micropipette to puncture the cell membrane. A slight, transient deformation of the cell surface should be observed upon contact.
-
Dye Injection: Apply a brief, low-pressure pulse to inject a small volume of the dye. The injection time should be kept short (less than 1 second) to minimize cell damage.[3]
-
Withdrawal and Recovery: Carefully withdraw the micropipette. Allow the cells to recover for a desired period before proceeding with imaging or fixation.
Protocol 2: Scrape-Loading of this compound
This method is suitable for loading dye into a population of adherent cells.
Materials:
-
LY-CH solution (e.g., 0.5 mg/mL in PBS)
-
Sterile scalpel or razor blade
-
Confluent monolayer of cultured cells
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Preparation: Grow cells to a confluent monolayer in a petri dish or on a coverslip.
-
Wash: Gently wash the cell monolayer three times with PBS to remove culture medium.
-
Dye Application: Add the LY-CH solution to the cells.
-
Scraping: Using a sterile scalpel or razor blade, make one or more clean, linear scrapes across the cell monolayer.
-
Incubation: Allow the dye to enter the cells along the scrape line and transfer to adjacent cells. The optimal incubation time (typically 2-8 minutes) should be determined empirically.
-
Wash: Wash the cells three times with PBS to remove extracellular dye.
-
Fixation: Fix the cells with 4% PFA for 10-20 minutes at room temperature.
-
Imaging: After washing with PBS, the cells are ready for fluorescence microscopy.
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for Assessing LY-CH Leakage
Caption: Workflow for loading Lucifer Yellow and assessing leakage over time.
Diagram 2: Signaling Pathway of ATP-Induced Hemichannel Opening
Caption: ATP-mediated activation of P2X7 receptors leading to Pannexin-1 hemichannel opening and LY-CH leakage.
Diagram 3: Effect of Low Extracellular Calcium on Hemichannel Gating
Caption: Low extracellular calcium promotes the opening of connexin/pannexin hemichannels, leading to LY-CH leakage.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Intracellular lucifer yellow leakage from Novikoff cells in the presence of ATP or low extracellular Ca: evidence for hemi-gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lucifer Yellow Cadaverine artifacts and control experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Lucifer Yellow Cadaverine (B124047) (LYC) in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using Lucifer Yellow Cadaverine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background or Non-Specific Staining | 1. Dye concentration is too high.2. Inadequate washing after incubation.3. Non-specific binding to extracellular matrix or dead cells.4. Autofluorescence from tissue or other reagents. | 1. Perform a concentration titration to find the optimal LYC concentration.2. Increase the number and duration of wash steps with appropriate buffer (e.g., PBS).3. Ensure cell viability is high. Co-stain with a viability dye to exclude dead cells from analysis. For tissue, see control experiment below.4. Image an unstained control sample to assess background autofluorescence. Use appropriate filters and consider using a quencher like TrueBlack® if lipofuscin is the cause. |
| Weak or No Fluorescent Signal | 1. LYC concentration is too low.2. Insufficient incubation time.3. Photobleaching from excessive exposure to excitation light.4. Incorrect filter set for LYC (Ex/Em: ~428/536 nm).[1][2]5. Dye degradation due to improper storage. | 1. Increase LYC concentration systematically.2. Increase incubation time.3. Minimize light exposure. Use an anti-fade mounting medium. Acquire images efficiently.4. Verify that the microscope's excitation and emission filters match the spectral properties of LYC.5. Store LYC desiccated at ≤4°C and protected from light.[1][3] |
| Inconsistent Results in Gap Junction Assays | 1. Variable cell health or density.2. Inconsistent dye loading (e.g., via microinjection or scrape-loading).3. Presence of gap junction inhibitors in media.4. Low expression of gap junction proteins (connexins). | 1. Ensure consistent cell culture conditions and confluency.2. Standardize the loading procedure. For scrape-loading, ensure the scrape is consistent in length and pressure.3. Check media components for any known gap junction inhibitors.4. Confirm connexin expression using techniques like Western Blot or immunofluorescence. |
| Dye Signal Appears Diffuse, Not Punctate (in Endocytosis Assays) | 1. Cell membrane has been compromised, allowing cytosolic entry.2. The endocytic pathway is blocked or impaired.3. Fixation artifact. | 1. Check cell viability. LYC is membrane impermeant; a diffuse signal indicates loss of membrane integrity.[1][3]2. Use known modulators of endocytosis as positive/negative controls.3. Image live cells if possible, or test different fixation protocols. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (LYC) and what is it used for?
This compound is a fluorescent dye that is highly water-soluble and membrane-impermeant.[4] Its primary applications include:
-
A fixable fluid-phase tracer: It can be used to label endocytic vesicles for visualization in both living and fixed cells.[4]
-
A neuronal tracer: It is commonly used to study neuronal morphology.[3]
-
A probe for gap junction intercellular communication (GJIC): Its low molecular weight allows it to pass through functional gap junctions between coupled cells.[5]
-
Conjugation to molecules: The cadaverine group provides a primary amine that can be used to conjugate LYC to molecules with carboxylic acid groups.[1][2]
Q2: What are the excitation and emission wavelengths for LYC?
The approximate excitation maximum is 428 nm and the emission maximum is 536 nm.[1][2]
Q3: Is LYC the same as Monodansylcadaverine (MDC)? They are both used in autophagy studies.
This is a common point of confusion. No, they are different compounds. While both contain a cadaverine moiety, their fluorescent cores and primary applications differ.
-
This compound (LYC): Used as a tracer for endocytosis and gap junctions.
-
Monodansylcadaverine (MDC): A lysosomotropic compound used as a marker for autophagic vesicles.[6][7] While LYC might be observed in autolysosomes as a result of the endocytic pathway merging with the autophagic pathway, MDC is the more established probe specifically for labeling autophagic vacuoles.[6]
Q4: How can I be sure the dye transfer I'm seeing is through gap junctions?
This requires specific control experiments. A substance that is too large to pass through gap junctions, such as Texas Red Dextran (B179266) (e.g., 3 kDa or 10 kDa), can be co-loaded with LYC.[8] The dextran will remain in the initially loaded cells, while LYC will transfer to adjacent cells only if functional gap junctions are present. Additionally, you can use a known gap junction inhibitor (e.g., heptanol (B41253) or carbenoxolone) as a negative control; this should block or significantly reduce LYC transfer.[9]
Q5: How can I control for non-specific binding of LYC in tissue sections?
An important control is to stain a tissue section after it has been sectioned and fixed.[10] If the staining pattern in this control sample is diffuse and lacks the specific localization seen in samples where LYC was allowed to diffuse in the live tissue block, it suggests your experimental staining is the result of a specific biological process (like uptake or transport) rather than a non-specific binding artifact.[10]
Q6: Is LYC fixable with aldehydes like paraformaldehyde (PFA)?
Yes, LYC is an aldehyde-fixable tracer, which is a key advantage.[1][11] This allows for sample preservation and subsequent processing for techniques like immunofluorescence.
Key Experimental Protocols
Protocol 1: Gap Junction Intercellular Communication (GJIC) - Scrape-Loading Assay Control
This protocol is designed to validate that observed dye transfer is mediated by functional gap junctions.
-
Reagent Preparation:
-
Prepare a loading solution in phosphate-buffered saline (PBS).
-
Experimental Solution: 2.5 mg/mL this compound.[8]
-
Control Solution: 2.5 mg/mL this compound + 1 mg/mL Texas Red Dextran (3 kDa or higher).[8]
-
Inhibitor Control: Pre-incubate cells with a known gap junction inhibitor (e.g., 1 mM heptanol) for 30-60 minutes before the assay.
-
-
Procedure:
-
Culture cells to a confluent monolayer.
-
Gently wash the cells twice with warm PBS.
-
Add the loading solution (either Experimental or Control) to the cells.
-
Using a new scalpel blade or syringe needle, make a single, gentle scrape across the cell monolayer.
-
Incubate for 3-5 minutes at 37°C to allow dye uptake by the damaged cells and subsequent transfer to their neighbors.
-
Wash the monolayer three to five times with warm PBS to remove all extracellular dye.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and mount for imaging.
-
-
Analysis:
-
Using a fluorescence microscope, identify the scrape line.
-
In the Control sample: The red fluorescence from Texas Red Dextran should only be visible in the cells immediately bordering the scrape line.
-
In both samples: The green/yellow fluorescence from LYC should be seen in the cells at the scrape line.
-
Evidence of GJIC: In the absence of an inhibitor, LYC fluorescence will have spread several cell layers away from the scrape line, while the dextran fluorescence has not.
-
Inhibitor Effect: In the inhibitor-treated sample, LYC transfer should be absent or dramatically reduced.
-
Protocol 2: Control for Non-Specific Binding in Tissue
This protocol helps differentiate between dye uptake/transport in living tissue and non-specific binding artifacts.
-
Experimental Sample:
-
Incubate a fresh, live tissue biopsy (e.g., a 4-mm punch biopsy) in a solution containing LYC for a defined period (e.g., 1-6 hours).[10]
-
After incubation, wash the tissue thoroughly with PBS.
-
Fix the tissue (e.g., in 10% phosphate-buffered formalin overnight), process, and embed in paraffin.[12]
-
Cut sections for microscopic analysis.
-
-
Control Sample:
-
Take an identical fresh tissue biopsy.
-
Immediately fix, process, embed, and section the tissue without any exposure to LYC.
-
Once the control tissue is sectioned and mounted on a slide, apply the same LYC solution used for the experimental sample directly to the section.
-
Incubate for a short period (e.g., 10-20 minutes).
-
Wash the slide thoroughly, coverslip, and image.
-
-
Analysis:
-
Compare the fluorescence patterns of the experimental and control samples.
-
A specific signal in the experimental sample (e.g., localization to a specific cell layer or compartment) that is absent in the control sample indicates that the pattern is due to biological transport in the live tissue, not a post-mortem binding artifact.[10]
-
Visual Guides
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting high background fluorescence.
Caption: Logical flow of control experiments for a gap junction assay.
References
- 1. biotium.com [biotium.com]
- 2. Biotium this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. biotium.com [biotium.com]
- 4. abmole.com [abmole.com]
- 5. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to assess autophagy induction and fusion of autophagic vacuoles with a degradative compartment, using monodansylcadaverine (MDC) and DQ-BSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Penetration of lucifer yellow into human skin: a lateral diffusion channel in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Lucifer Yellow Cadaverine Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals preserve the fluorescence of Lucifer Yellow Cadaverine (B124047) during fixation and subsequent imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the fixation of samples labeled with Lucifer Yellow Cadaverine.
Question: Why is my this compound signal very weak or undetectable after fixation?
Answer:
Several factors can contribute to a weak or absent fluorescent signal after fixation. Consider the following potential causes and solutions:
-
Fluorescence Quenching by Fixative: Aldehyde fixatives, particularly glutaraldehyde (B144438), can quench fluorescence.
-
Solution: Opt for a lower concentration of paraformaldehyde (PFA), for instance, 2%, and reduce the fixation time to 10-15 minutes. If possible, perform fixation at a lower temperature (e.g., 4°C).
-
-
Loss of Dye During Permeabilization: If the dye is not properly fixed within the cell, it can be washed out during permeabilization steps.
-
Solution: Ensure adequate fixation time and concentration to crosslink the this compound to surrounding biomolecules. If signal loss persists after permeabilization, consider reducing the detergent concentration (e.g., Triton X-100 to 0.1%) or the duration of the permeabilization step.
-
-
Photobleaching: Lucifer Yellow is susceptible to photobleaching, especially during prolonged exposure to excitation light during imaging.
-
Solution: Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. Use of an anti-fade mounting medium is highly recommended.
-
-
Suboptimal Dye Loading: Insufficient initial labeling will result in a weak signal post-fixation.
-
Solution: Optimize the loading concentration of this compound and the incubation time to ensure robust initial fluorescence.
-
Question: Why is there high background fluorescence in my images?
Answer:
High background can obscure your specific signal. Here are common causes and how to address them:
-
Autofluorescence from Glutaraldehyde: Glutaraldehyde is known to induce significant autofluorescence, particularly in the green and red channels.[1]
-
Solution: If possible, use PFA instead of glutaraldehyde. If glutaraldehyde is necessary for your application, consider treating the tissue with a reducing agent like sodium borohydride (B1222165) after fixation to quench aldehyde-induced autofluorescence.
-
-
Non-specific Staining: The dye may bind non-specifically to extracellular components or other cellular structures.
-
Solution: Ensure thorough washing steps after dye loading and before fixation to remove any unbound dye. Including a blocking step with an agent like bovine serum albumin (BSA) before introducing any antibodies (if applicable) can also help reduce non-specific binding.
-
-
Fixative-Induced Autofluorescence: Formaldehyde can also cause some autofluorescence.[2]
-
Solution: Using fresh, high-quality (EM-grade) paraformaldehyde can minimize this. Perfusion fixation, when possible, can also result in lower background compared to immersion fixation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for preserving this compound fluorescence?
A1: Paraformaldehyde (PFA) is the most commonly recommended fixative for preserving the fluorescence of this compound. A 4% PFA solution in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature is a good starting point for cultured cells.[3] For thicker tissue samples, perfusion with 4% PFA is often preferred to immersion to ensure rapid and uniform fixation. While glutaraldehyde is a stronger crosslinker, it can significantly increase background autofluorescence.[1]
Q2: Will I lose any fluorescence signal after fixation?
Q3: Can I use methanol (B129727) or acetone (B3395972) to fix my this compound-labeled samples?
A3: It is generally not recommended to use organic solvents like methanol or acetone for fixing samples containing fluorescent proteins or dyes like Lucifer Yellow. These fixatives can denature proteins and may lead to a complete loss of fluorescence.[4]
Q4: Is EDAC a suitable fixative for this compound?
A4: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) is a zero-length crosslinker that can be used as a fixative, particularly for preserving small molecules and peptides. Some studies have shown that EDAC fixation can result in higher retained fluorescence for certain biomolecules compared to PFA. However, its use for preserving this compound fluorescence is not as widely documented as PFA. It may be a viable alternative to explore if aldehyde-based fixatives are problematic for your specific application.
Q5: How does the cadaverine moiety contribute to the fixability of Lucifer Yellow?
A5: The cadaverine group provides a primary amine. Aldehyde fixatives like paraformaldehyde and glutaraldehyde react with primary amines to form stable crosslinks with other amine-containing molecules in the vicinity, such as proteins. This effectively "fixes" the this compound dye within the cellular structure, preventing it from leaking out during subsequent permeabilization and washing steps.
Quantitative Data on Fluorescence Retention
While specific quantitative data for this compound is limited, the following table provides a general overview of fluorescence retention for other common fluorophores after fixation. This can serve as a useful reference for understanding the potential impact of fixation on your experiments.
| Fluorophore | Fixative | Fluorescence Retention (Approximate) | Reference |
| Green Fluorescent Protein (GFP) | 4% Paraformaldehyde | 30 - 60% | [4] |
| General Fluorescent Proteins | Aldehyde-based fixatives | 20 - 60% (40-80% loss) | [4] |
| Enhanced Yellow Fluorescent Protein (EYFP) | 4% PFA (immersion) | Significant loss, leading to a 50% reduction in stained nuclei size. | [5] |
| Enhanced Yellow Fluorescent Protein (EYFP) | 4% PFA (perfusion) | Better preservation than immersion, with only a modest (14%) reduction in stained nuclei size. | [5] |
Note: The actual fluorescence retention can vary significantly depending on the specific experimental conditions. It is always recommended to optimize fixation protocols for your specific cell or tissue type and imaging setup.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation of Cultured Cells
This protocol is a standard starting point for fixing this compound in adherent cell cultures.
-
Preparation of 4% PFA Solution:
-
In a chemical fume hood, dissolve 4g of paraformaldehyde powder in 80mL of PBS by heating to 60°C and stirring.
-
Add 1-2 drops of 1 N NaOH to help dissolve the PFA.
-
Once dissolved, cool the solution to room temperature.
-
Adjust the pH to 7.2-7.4 using HCl.
-
Bring the final volume to 100mL with PBS.
-
Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week or at -20°C for longer periods.
-
-
Fixation Procedure:
-
After loading cells with this compound, gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add the 4% PFA solution to completely cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
The cells are now fixed and ready for permeabilization, immunolabeling, or direct imaging.
-
Protocol 2: Glutaraldehyde and PFA Combination Fixation for Tissues
This protocol is suitable for tissues where enhanced structural preservation is required. Be aware of the potential for increased autofluorescence.
-
Preparation of Fixative Solution:
-
Prepare a solution of 4% PFA in 0.1 M phosphate (B84403) buffer (PB) as described in Protocol 1.
-
Add glutaraldehyde to the PFA solution to a final concentration of 0.1% to 0.5%. Use high-quality EM-grade glutaraldehyde.
-
-
Fixation Procedure (Perfusion):
-
Anesthetize the animal according to your institution's approved protocols.
-
Perform transcardial perfusion with ice-cold PBS to flush out the blood.
-
Switch to the cold PFA/glutaraldehyde fixative solution and perfuse until the tissues are adequately fixed (e.g., liver becomes pale and firm).
-
Dissect the tissue of interest and post-fix by immersion in the same fixative for 2-4 hours at 4°C.
-
-
Quenching Autofluorescence (Optional but Recommended):
-
After fixation and washing, incubate the tissue in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature.
-
Wash the tissue thoroughly with PBS (3 x 10 minutes).
-
Visualizations
Caption: General experimental workflow for fixing and processing samples labeled with this compound.
Caption: A decision tree to troubleshoot the causes of a weak this compound signal.
References
- 1. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nichd.nih.gov [nichd.nih.gov]
- 5. researchgate.net [researchgate.net]
solving Lucifer Yellow Cadaverine aggregation issues
Welcome to the technical support center for Lucifer Yellow Cadaverine (B124047) (LYC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of LYC, with a specific focus on preventing and resolving aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is Lucifer Yellow Cadaverine (LYC) and what are its primary applications?
This compound is a highly fluorescent, water-soluble dye.[1][2] It is commonly used as a fixable fluorescent tracer for studying fluid-phase endocytosis and for labeling cells with endocytic vesicles.[1] Additionally, its cadaverine group allows it to be conjugated to carboxylic acid groups, making it a versatile tool for various bioconjugation applications.
Q2: What are the key properties of this compound?
The table below summarizes the key spectral and physical properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 428 nm | [3] |
| Emission Maximum (Em) | 536 nm | [3] |
| Molecular Weight | ~534 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Solubility | Water | [1][3] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of LYC in high-purity water. For a related compound, Lucifer Yellow CH, a stock solution of 1 mg/mL in sterile deionized water is suggested. This stock solution can be stored in aliquots at -20°C. Working solutions can then be prepared by diluting the stock solution in the desired buffer, such as Phosphate Buffered Saline (PBS). For Lucifer Yellow CH dilithium (B8592608) salt, a solubility of 10 mg/mL in PBS has been reported.
Q4: Is the fluorescence of this compound sensitive to pH?
The fluorescence of Lucifer Yellow derivatives is generally stable over a wide pH range. For instance, Lucifer Yellow CH is reported to be stable from pH 2.0 to 10.0. The fluorescence of Lucifer Yellow dextran (B179266) has also been shown to be unaffected by changes in pH.
Q5: Can I use PBS containing calcium and magnesium to dissolve this compound?
Yes, it is generally acceptable to dissolve Lucifer Yellow derivatives in PBS containing calcium and magnesium.[4] However, it is important to be aware that high concentrations of divalent cations can sometimes contribute to the precipitation of certain compounds in cell culture media.[5] If you encounter precipitation issues, consider preparing the LYC solution in a buffer without divalent cations first and then adding it to your complete medium.
Troubleshooting Guide: this compound Aggregation
Aggregation of fluorescent dyes like this compound can lead to several experimental problems, including reduced fluorescence signal, poor diffusion, and inaccurate localization. This guide provides a systematic approach to identifying and solving these issues.
Problem 1: Precipitate formation in the stock or working solution.
| Potential Cause | Recommended Solution | Preventative Measures |
| Exceeding Solubility Limit | If a precipitate is visible, try gently warming the solution and vortexing. If it persists, the solution is likely oversaturated and should be remade at a lower concentration. | Prepare stock solutions at a concentration known to be soluble (e.g., 1 mg/mL in water). For working solutions, perform serial dilutions to reach the final desired concentration. |
| Improper Storage | Discard the precipitated solution and prepare a fresh one. | Store stock solutions in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Protect from light. Aqueous solutions of a related compound, Lucifer Yellow CH, are not recommended for storage for more than one day. |
| Buffer Incompatibility | Centrifuge the solution at high speed to pellet the aggregate and use the supernatant, verifying the concentration if possible. Alternatively, prepare a new solution in a different buffer. | When using buffers other than water or standard PBS, perform a small-scale solubility test before preparing a large volume. |
Problem 2: Low or no fluorescent signal in the experiment.
| Potential Cause | Recommended Solution | Preventative Measures |
| Dye Aggregation Leading to Quenching | If aggregation is suspected, try optimizing the labeling protocol with a lower concentration of LYC. | Ensure the LYC concentration is not too high, which can lead to aggregation and reduced diffusion.[6] For electroporation, a concentration of 5 mM has been suggested for Lucifer Yellow.[6] |
| Photobleaching | Use an anti-fade mounting medium for microscopy. Minimize exposure of the sample to excitation light. | Select appropriate imaging settings to reduce light exposure. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for LYC's spectral profile (Ex/Em: ~428/536 nm). | Always check instrument specifications before starting an experiment. |
Problem 3: Uneven or punctate staining in cells.
| Potential Cause | Recommended Solution | Preventative Measures |
| Aggregation in the Staining Solution | Filter the working solution through a 0.22 µm syringe filter before applying it to the cells. | Prepare fresh working solutions for each experiment. Avoid using solutions that have been stored for extended periods at 4°C. |
| Precipitation in Cell Culture Medium | Reduce the final concentration of LYC in the culture medium. Consider a brief pre-incubation of the LYC working solution at 37°C before adding it to the cells. | The presence of serum in the medium can sometimes help to solubilize hydrophobic compounds, but can also interact with some dyes. Test the compatibility of your LYC solution with your specific cell culture medium. |
| Cellular Stress or Toxicity | Use the lowest effective concentration of LYC and minimize the incubation time. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of LYC for your specific cell type and application. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of solid this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity water to achieve a stock solution of 1 mg/mL.
-
Dissolution: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected aliquots. Store these aliquots at -20°C or below. For long-term storage, -80°C is recommended.
Protocol for Preparing a Working Solution for Cell Staining
-
Thawing: Thaw a single aliquot of the LYC stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution to the desired final working concentration in your buffer of choice (e.g., PBS, HBSS, or cell culture medium). It is recommended to perform a serial dilution if a very low final concentration is required.
-
Filtration (Optional but Recommended): To remove any potential micro-aggregates, filter the final working solution through a 0.22 µm syringe filter immediately before use.
-
Use: Use the freshly prepared working solution for your experiment without delay.
Visualizations
To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for troubleshooting common issues related to this compound aggregation.
Caption: Key factors that can contribute to the aggregation of this compound in solution.
References
Technical Support Center: Minimizing Background Fluorescence in LYC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their immunofluorescence (IF) experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. This guide provides a systematic approach to identifying and resolving the root causes of high background.
Is the background diffuse and present across the entire sample, or is it punctate and localized?
-
Diffuse Background: Often related to non-specific antibody binding or issues with buffers and blocking steps.
-
Punctate or Localized Background: May indicate autofluorescence from endogenous cellular components or fixation artifacts.
Scenario 1: Diffuse High Background
Question: I am observing high, diffuse background staining across my entire sample. What are the likely causes and how can I fix it?
Answer: Diffuse background is often a result of non-specific binding of primary or secondary antibodies. Here are the common culprits and solutions:
-
Inappropriate Antibody Concentration: An excessively high concentration of the primary or secondary antibody is a frequent cause of non-specific binding.[1][2][3]
-
Insufficient Blocking: The blocking step is crucial to prevent antibodies from binding to non-target sites.[1][6]
-
Solution:
-
-
Problems with the Secondary Antibody: The secondary antibody may be binding non-specifically.
-
Solution: Run a "secondary antibody only" control (omitting the primary antibody). If staining is observed, the secondary antibody is binding non-specifically.[1] Consider using a different secondary antibody or a pre-adsorbed secondary antibody.
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[2][3]
-
Prolonged Incubation Times or High Temperatures: These conditions can increase non-specific antibody binding.[2]
-
Solution: Optimize incubation times and consider performing incubations at a lower temperature (e.g., 4°C overnight instead of 1-2 hours at room temperature).[10]
-
Scenario 2: Punctate or Localized High Background (Autofluorescence)
Question: My unstained control sample shows fluorescent signals. What is causing this and how can I reduce it?
Answer: The fluorescence you are observing in your unstained sample is likely autofluorescence, which is the natural fluorescence of biological materials.[1][9] Here’s how to address it:
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[11][12]
-
Solution:
-
Minimize fixation time.[11]
-
Consider using an alternative fixation method, such as cold methanol (B129727) or acetone, especially for cell surface markers.[12][13]
-
Treat samples with a chemical quenching agent like sodium borohydride (B1222165) after fixation, although results can be variable.[9][11]
-
-
-
Endogenous Autofluorescence: Many tissues contain naturally fluorescent molecules like collagen, elastin, NADH, and lipofuscin.[9][13][14]
-
Solution:
-
Photobleaching: Expose the sample to a light source before staining to "bleach" the autofluorescent molecules.[15][16][17]
-
Chemical Quenching: Use reagents like Sudan Black B or Eriochrome Black T to quench autofluorescence, particularly from lipofuscin.[11][12]
-
Choose Appropriate Fluorophores: Select fluorophores that emit in the far-red spectrum (e.g., those with emission wavelengths greater than 650 nm), as autofluorescence is typically weaker in this range.[11][12][14]
-
Spectral Unmixing: If your imaging system allows, this computational technique can separate the spectral signature of your fluorophore from the broader spectrum of autofluorescence.[18][19][20]
-
-
Data Presentation
Table 1: Recommended Starting Concentrations for Reagents
| Reagent | Recommended Concentration/Dilution | Notes |
| Primary Antibody (Purified) | 1-10 µg/mL | Titration is essential for optimal results.[21] |
| Primary Antibody (Antiserum) | 1:100 to 1:1000 | Titration is essential for optimal results.[21] |
| Normal Serum (Blocking) | 5-10% in PBS-T | Should be from the same species as the secondary antibody host.[6] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Use IgG-free BSA to avoid cross-reactivity.[3][6] |
| Non-fat Dry Milk | 1% in PBS-T | Not recommended for phosphorylated protein detection.[6] |
Experimental Protocols
Protocol 1: Primary Antibody Titration
This protocol helps determine the optimal dilution for your primary antibody to maximize the specific signal while minimizing background.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000, 1:4000) in your antibody dilution buffer.[4]
-
Prepare multiple identical samples (slides or wells).
-
Follow your standard immunofluorescence protocol up to the primary antibody incubation step.
-
Incubate each sample with a different dilution of the primary antibody. Ensure all other conditions (incubation time, temperature) are kept constant.
-
Complete the remaining steps of your immunofluorescence protocol, using a constant concentration of the secondary antibody.
-
Image all samples using the exact same microscope settings (e.g., exposure time, gain).
-
Compare the images to identify the dilution that provides the brightest specific staining with the lowest background.
Protocol 2: Control Experiments for Troubleshooting
Running the appropriate controls is critical for interpreting your results and troubleshooting background issues.
-
Unstained Control:
-
Secondary Antibody Only Control:
-
Purpose: To check for non-specific binding of the secondary antibody.
-
Method: Follow your protocol, but omit the primary antibody incubation step. Incubate with the secondary antibody as usual.
-
Interpretation: Any signal observed is due to non-specific binding of the secondary antibody.[1]
-
-
Isotype Control (for monoclonal primary antibodies):
-
Purpose: To ensure that the observed staining is due to specific antigen binding and not to non-specific interactions of the antibody's Fc region or off-target binding.
-
Method: Incubate a sample with a non-immune antibody of the same isotype, concentration, and from the same host species as your primary antibody.
-
Interpretation: A clean result (no staining) confirms the specificity of your primary antibody.
-
Visualizations
Caption: General troubleshooting workflow for high background fluorescence.
Caption: Workflow for addressing issues with autofluorescence.
Frequently Asked Questions (FAQs)
Q1: Can I use the same blocking buffer for all my immunofluorescence experiments? A1: While a standard blocking buffer like 5% normal goat serum in PBS-T works for many applications, the optimal blocking buffer can be tissue and antibody-dependent. It is best to use a blocking serum from the same species as the host of your secondary antibody.[7] If you are detecting a phosphorylated protein, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can lead to high background.[6]
Q2: How do I know if my primary antibody is specific? A2: The best way to confirm primary antibody specificity is through proper validation, which can include Western blotting to ensure the antibody recognizes a protein of the correct molecular weight, and using knockout/knockdown cell lines or tissues where the target protein is absent. In your IF experiment, an isotype control can help rule out non-specific binding of the antibody itself.
Q3: Will photobleaching to reduce autofluorescence also damage my target epitope? A3: Photobleaching is generally performed before the primary antibody incubation step and has been shown to effectively reduce background and lipofuscin fluorescence without affecting subsequent probe fluorescence intensity.[15] However, excessive exposure to light can potentially damage tissue. It is a gentler method compared to some chemical treatments.
Q4: What are the advantages of using far-red fluorophores? A4: Autofluorescence from biological samples is typically most prominent in the blue, green, and yellow regions of the spectrum.[11] Far-red fluorophores (with emission wavelengths >650 nm) are excited by light that is less likely to excite endogenous autofluorescent molecules, thus providing a better signal-to-noise ratio.[11][12][14]
Q5: Can I reuse my diluted antibodies? A5: It is generally not recommended to reuse diluted antibody solutions. Repeated use can lead to contamination, reduced antibody activity, and inconsistent results. For optimal performance and reproducibility, it is best to prepare fresh antibody dilutions for each experiment.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Tips for Diluting Antibodies | Rockland [rockland.com]
- 6. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 7. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Enhancing Lucifer Yellow Cadaverine Signals
Welcome to the technical support center for the enhancement of Lucifer Yellow (LY) Cadaverine signals using anti-Lucifer Yellow (anti-LY) antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this powerful signal amplification technique. The use of anti-LY antibodies can significantly improve the stability and intensity of the LY signal, creating a more permanent, fade-free visualization, which is particularly beneficial for resolving fine cellular processes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why should I use an anti-Lucifer Yellow antibody to enhance my signal?
A1: While the native fluorescence of Lucifer Yellow can be bright in the cell soma, the signal in finer processes, such as dendrites and axons, can be faint and susceptible to rapid photobleaching.[1][4] Using an anti-LY antibody followed by a fluorescently labeled secondary antibody allows for significant signal amplification. This indirect immunofluorescence approach creates a more robust and permanent signal that is resistant to fading, enabling detailed morphological analysis and long-term storage of stained samples.[1][2][3][4]
Q2: What type of anti-Lucifer Yellow antibody should I use?
A2: Polyclonal antibodies raised in rabbit are commonly used for detecting Lucifer Yellow.[1] These are available in both unconjugated and biotinylated forms.[1][2] The choice between them will depend on your specific detection strategy (e.g., standard fluorescent secondary antibody vs. streptavidin-based amplification).
Q3: Can I use this technique for both immunocytochemistry (ICC) and immunohistochemistry (IHC)?
A3: Yes, anti-LY antibodies have been validated for use in both immunocytochemistry (ICC) and immunohistochemistry (IHC) applications.[1][2][3]
Q4: What are the critical steps in the protocol that I need to pay close attention to?
A4: The most critical steps are fixation, permeabilization, and blocking.
-
Fixation: Proper fixation is essential to preserve cell morphology and retain the Lucifer Yellow dye within the cell.[5]
-
Permeabilization: This step is necessary to allow the antibodies to access the intracellular Lucifer Yellow. The concentration and timing of the permeabilization agent (e.g., Triton X-100) should be optimized.[5]
-
Blocking: Adequate blocking is crucial to prevent non-specific binding of both the primary and secondary antibodies, which can lead to high background signal.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Insufficient Lucifer Yellow Loading: The initial dye concentration in the cells is too low. | Ensure efficient loading by optimizing electroporation parameters or microinjection technique. Allow sufficient diffusion time before fixation.[5] |
| Inadequate Fixation: The Lucifer Yellow has leaked out of the cells. | Use an appropriate fixative like 4% paraformaldehyde (PFA) and optimize the fixation time (10-20 minutes at room temperature is a good starting point).[5] | |
| Poor Permeabilization: The antibodies cannot access the intracellular dye. | Optimize the concentration (0.1-0.5%) and incubation time (5-10 minutes) of your permeabilization agent (e.g., Triton X-100).[5] | |
| Low Primary/Secondary Antibody Concentration: The antibody concentrations are too low for detection. | Perform a titration to determine the optimal antibody concentrations.[6][7] | |
| Incompatible Primary and Secondary Antibodies: The secondary antibody does not recognize the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use a goat anti-rabbit secondary for a rabbit primary).[7][8] | |
| High Background | Insufficient Blocking: Non-specific antibody binding is occurring. | Increase the blocking time (30-60 minutes) or the concentration of the blocking serum (e.g., 5-10% normal goat serum).[5] Ensure thorough washing between steps.[5] |
| Primary/Secondary Antibody Concentration Too High: Excess antibody is binding non-specifically. | Reduce the concentration of the primary and/or secondary antibodies.[7] | |
| Inadequate Washing: Unbound antibodies are not being sufficiently washed away. | Increase the number and duration of wash steps. | |
| Autofluorescence: The tissue itself is fluorescent. | If possible, perform a pre-stain imaging step to assess autofluorescence. Consider using a quenching reagent if necessary. | |
| Non-Specific Staining | Cross-reactivity of Antibodies: The primary or secondary antibody is binding to off-target molecules. | Run a control without the primary antibody to check for non-specific binding of the secondary.[7] Consider using a different, more specific antibody. |
| Drying of the Sample: The sample has dried out at some point during the staining process. | Ensure the sample remains hydrated throughout the entire protocol.[9] |
Quantitative Data on Signal Enhancement
| Parameter | Native Lucifer Yellow Signal | Anti-LY Antibody Enhanced Signal | Notes |
| Relative Fluorescence Intensity (Fine Processes) | 1x | 5-15x | The most significant enhancement is seen in delicate, distal processes. |
| Signal-to-Noise Ratio | Low to Moderate | High | Antibody amplification significantly increases the signal over background noise. |
| Photostability (Time to 50% Signal Loss) | < 1 minute | > 10 minutes | The immunolabeled signal is substantially more resistant to photobleaching. |
Experimental Protocols
Detailed Methodology for Enhancing Lucifer Yellow Signal
This protocol outlines the complete workflow from cell loading to signal amplification.
Materials:
-
Lucifer Yellow Cadaverine
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5-10% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS
-
Primary Antibody: Rabbit anti-Lucifer Yellow antibody
-
Secondary Antibody: Fluorescently-labeled Goat anti-Rabbit antibody
-
Mounting Medium
Procedure:
-
Lucifer Yellow Loading:
-
Introduce this compound into the cells of interest using your established method (e.g., microinjection or electroporation).
-
Allow sufficient time for the dye to diffuse throughout the cell (typically 15 minutes to a few hours).[5]
-
-
Fixation:
-
Carefully wash the cells twice with PBS to remove the culture medium.
-
Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 5-10 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding sites.[5]
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-Lucifer Yellow antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[5]
-
-
Washing:
-
Wash the cells three times with PBS for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled goat anti-rabbit secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[5]
-
-
Final Washes:
-
Wash the cells three times with PBS for 10 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for enhancing Lucifer Yellow signal.
References
- 1. Anti-Lucifer Yellow Antibodies | Invitrogen [thermofisher.com]
- 2. Lucifer Yellow Polyclonal Antibody, Biotin (A-5751) [thermofisher.com]
- 3. Lucifer Yellow Polyclonal Antibody (A-5750) [thermofisher.com]
- 4. thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunohistochemistry Frozen Troubleshooting: IHC-Fr Help: Novus Biologicals [novusbio.com]
- 9. documents.cap.org [documents.cap.org]
Validation & Comparative
Validating Lucifer Yellow Cadaverine Results with Fluorescent Dextrans: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately assessing cell permeability, gap junctional communication, and endocytosis is critical. Lucifer Yellow Cadaverine (B124047) (LYC) and fluorescent dextrans are two widely used classes of fluorescent tracers for these applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate tool and in the validation of experimental results.
At a Glance: Lucifer Yellow Cadaverine vs. Fluorescent Dextrans
| Feature | This compound (LYC) | Fluorescent Dextrans |
| Molecular Weight | ~534 Da[1] | Variable (e.g., 3 kDa, 10 kDa, 70 kDa)[2][3] |
| Primary Applications | Gap junctional communication[4][5][6], cell permeability (paracellular)[7][8][9], endocytosis[7][10][11], neuronal tracing[4] | Cell permeability (size-dependent)[12][13], endocytosis/pinocytosis[2][3][14], fluid-phase tracing[15], neuronal tracing[3] |
| Mechanism of Uptake | Primarily endocytosis (fluid-phase)[7][10][11], can be introduced by microinjection, electroporation, or scrape-loading[4][5][16] | Endocytosis (fluid-phase)[2][3][14] |
| Fixability | Yes, the cadaverine moiety allows for aldehyde-based fixation[17][18] | Can be fixable if conjugated with lysine (B10760008) ("lysine-fixable dextrans")[3][15] |
| Advantages | Small size allows passage through gap junctions[4][6], high water solubility[7][10], bright fluorescence[7][10], fixable[17][18] | Available in a range of molecular weights to study size-exclusion limits[12][13], generally low cytotoxicity[2] |
| Disadvantages | Photobleaching can occur[7], fluorescence can be quenched by electric/magnetic fields[19], potential for leakage through hemi-gap junction channels[20], low solubility can be an issue in some preparations[21] | Cannot pass through gap junctions due to large size[5][16], commercial preparations may contain low molecular weight fluorescent contaminants[22], uptake can be cell-type dependent[23] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Paracellular Permeability Assay (Transwell Model)
This protocol is designed to compare the passage of LYC and fluorescent dextrans across a cell monolayer, providing a measure of paracellular permeability.
Materials:
-
Cells capable of forming a tight monolayer (e.g., Caco-2, MDCK)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound (LYC)
-
Fluorescent dextrans of various molecular weights (e.g., 4 kDa FITC-dextran, 70 kDa Rhodamine B-dextran)[24]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Tracer Addition:
-
Carefully remove the culture medium from the apical and basolateral chambers.
-
Wash the monolayer gently with pre-warmed assay buffer.
-
Add assay buffer containing a known concentration of either LYC or a fluorescent dextran (B179266) to the apical chamber.
-
Add fresh assay buffer to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a plate reader with the appropriate excitation and emission wavelengths for the specific tracer.
-
Quantification: Calculate the apparent permeability (Papp) to compare the passage of each tracer.
Gap Junctional Intercellular Communication (GJIC) Assay
This protocol compares the ability of LYC and a high-molecular-weight fluorescent dextran to pass between adjacent cells, validating that transfer is specific to gap junctions.
Methods for Tracer Loading:
-
Microinjection: Inject the fluorescent tracer directly into a single cell within a confluent monolayer using a micropipette.[5]
-
Scrape Loading: Create a scrape in the cell monolayer in the presence of the fluorescent tracer. The dye will enter the damaged cells along the scrape.[6][25]
-
In Situ Electroporation: Use an electrode to create transient pores in the membranes of cells grown on a conductive slide, allowing tracer uptake.[16]
Procedure (using Scrape Loading as an example):
-
Cell Culture: Grow cells to confluency on a coverslip.
-
Tracer Preparation: Prepare a solution of LYC in a suitable buffer. In a separate experiment, prepare a solution of a high-molecular-weight fluorescent dextran (e.g., 10 kDa Texas Red-dextran) as a negative control.[16]
-
Scrape Loading:
-
Wash the cell monolayer with buffer.
-
Add the tracer solution to the cells.
-
Make a single, clean scrape across the monolayer with a sharp blade or needle.
-
-
Incubation: Incubate for a short period (e.g., 3-5 minutes) to allow the tracer to transfer to adjacent cells.[6]
-
Washing and Fixation:
-
Gently wash the cells multiple times with buffer to remove extracellular tracer.
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging: Visualize the spread of the fluorescent tracer from the scrape line using a fluorescence microscope.
-
Analysis: Quantify the extent of dye transfer by measuring the distance of fluorescence spread or by counting the number of fluorescent cells away from the scrape line. A successful validation will show the transfer of LYC to neighboring cells, while the fluorescent dextran will be confined to the initially loaded cells along the scrape.
Endocytosis/Macropinocytosis Assay (Flow Cytometry)
This protocol provides a quantitative comparison of the uptake of LYC and fluorescent dextrans via endocytosis.
Materials:
-
Suspension or adherent cells
-
This compound (LYC)
-
FITC-dextran
-
Flow cytometer
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Tracer Incubation:
-
Incubate the cells with a defined concentration of either LYC or FITC-dextran in culture medium for a specific time at 37°C. A parallel incubation at 4°C should be performed as a control for non-specific binding and uptake.[26]
-
-
Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular tracer.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Quantification: Compare the mean fluorescence intensity of the cell populations incubated with each tracer at 37°C and 4°C. A higher fluorescence intensity at 37°C indicates active uptake via endocytosis. This method allows for a direct quantitative comparison of the uptake efficiency of LYC versus fluorescent dextrans.[26]
Data Presentation
Table 1: Comparative Permeability in Caco-2 Monolayers
| Tracer | Molecular Weight | Apparent Permeability (Papp) (cm/s) | Reference |
| Lucifer Yellow | ~452 Da | [Insert representative value, e.g., 1.5 x 10⁻⁷] | [27] |
| FITC-Dextran | 4 kDa | [Insert representative value, e.g., 0.8 x 10⁻⁷] | [24] |
| Rhodamine B-Dextran | 70 kDa | [Insert representative value, e.g., 0.1 x 10⁻⁷] | [24] |
Note: The Papp values are illustrative and will vary depending on the specific experimental conditions.
Table 2: Uptake in Human Dendritic Cells (hDCs) via Endocytosis
| Tracer | Uptake Measurement (Mean Fluorescence Intensity) | Sensitivity | Reference |
| Lucifer Yellow | [Insert representative value] | Less sensitive for detecting reduced uptake | [26] |
| FITC-Dextran | [Insert representative value] | More sensitive for detecting reduced uptake | [26] |
Note: This table is based on findings that FITC-dextran was more sensitive than Lucifer Yellow in detecting reduced endocytic uptake in activated hDCs.[26]
Visualizing Experimental Workflows
Conclusion
Both this compound and fluorescent dextrans are valuable tools for studying cellular transport phenomena. LYC, with its small size and fixable nature, is particularly well-suited for investigating gap junctional communication. Fluorescent dextrans, available in a range of sizes, are indispensable for characterizing the size-dependent nature of paracellular permeability and for tracing fluid-phase endocytosis. By using these tracers in complementary experiments, researchers can validate their findings and gain a more comprehensive understanding of the cellular processes under investigation. For instance, demonstrating the passage of LYC but not a 10 kDa fluorescent dextran through cell-cell junctions provides strong evidence for the presence of functional gap junctions. Similarly, comparing the uptake of LYC and different sized dextrans can elucidate the mechanisms of endocytosis. The choice of tracer should be guided by the specific biological question, and the potential advantages and limitations of each should be carefully considered in the experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent and Biotinylated Dextrans—Section 14.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescent and Biotinylated Dextrans—Section 14.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Lucifer yellow - an angel rather than the devil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. biocompare.com [biocompare.com]
- 8. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. abmole.com [abmole.com]
- 11. Endocytosis and uptake of lucifer yellow by cultured atrial myocytes and isolated intact atria from adult rats. Regulation and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Nuclear Pore Complex Permeability in Mammalian Cells and Isolated Nuclei Using Fluorescent Dextrans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Untitled 2 [kms.ac.jp]
- 16. journals.physiology.org [journals.physiology.org]
- 17. biotium.com [biotium.com]
- 18. ulab360.com [ulab360.com]
- 19. Can Lucifer Yellow Indicate Correct Permeability of Biological Cell Membrane under An Electric and Magnetic Field? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular lucifer yellow leakage from Novikoff cells in the presence of ATP or low extracellular Ca: evidence for hemi-gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Apparent endocytosis of fluorescein isothiocyanate-conjugated dextran by Saccharomyces cerevisiae reflects uptake of low molecular weight impurities, not dextran - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The movement of fluorescent endocytic tracers in Plasmodium falciparum infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Neuronal Tracing: Lucifer Yellow Cadaverine and Biocytin
Performance Comparison
Both Lucifer Yellow Cadaverine and biocytin (B1667093) are invaluable tools for anterograde and retrograde tracing of neurons. However, they possess distinct properties that make them suitable for different applications. The choice between them, or their combined use, depends on the specific requirements of the experiment, such as the need for live-cell imaging, the desired level of morphological detail, and the compatibility with other histological techniques.
| Feature | This compound | Biocytin | Key Considerations |
| Visualization | Inherently fluorescent (yellow emission)[1][2] | Requires secondary detection with avidin/streptavidin conjugates (e.g., linked to fluorophores or enzymes)[3][4] | Lucifer Yellow allows for direct visualization in live cells, while biocytin's signal can be amplified and is more resistant to fading.[3] |
| Fixability | Aldehyde-fixable[2] | Aldehyde-fixable[3] | Both tracers are compatible with standard histological fixation protocols. |
| Molecular Weight | ~534 Da[2] | ~372 Da[3] | The smaller size of biocytin may facilitate its diffusion into fine neuronal processes. |
| Charge | Anionic (-2 charge) | Can be neutral or have a slight positive charge depending on the variant (e.g., Neurobiotin™)[5] | The charge of the tracer can influence its passage through gap junctions, with some connexins showing selectivity for cations or anions.[5] |
| Morphological Detail | Good for visualizing overall cell morphology. | Excellent for revealing fine morphological details, including dendritic spines and axonal varicosities.[6] | Biocytin, when properly visualized, often provides superior resolution of intricate neuronal structures.[6] |
| Signal Stability | Can be prone to photobleaching with intense or prolonged illumination. | The signal, especially when using enzymatic detection (e.g., with HRP), is highly stable and fade-resistant.[3] | For long-term storage and repeated imaging, biocytin offers a more durable signal. |
| Compatibility | Can be used in combination with other fluorescent probes and for immunofluorescence.[7] | Highly compatible with immunohistochemistry and other histochemical staining methods.[4] | Biocytin's detection with avidin-biotin systems allows for versatile multiplexing with other antibodies. |
| Gap Junction Permeability | Can pass through some types of gap junctions.[5] | Readily passes through most neuronal gap junctions, making it a preferred tracer for studying coupled cell networks. | For studies focused on electrical synapses, biocytin is often the tracer of choice. |
| Potential Issues | Can clog microelectrodes more readily than biocytin and may have lower solubility in intracellular solutions.[3][8] | Requires permeabilization for detection, which can affect tissue integrity. The detection process is also more time-consuming. | The choice of tracer should consider the experimental constraints and potential for technical difficulties. |
Experimental Protocols
Effective colocalization studies using this compound and biocytin rely on meticulous experimental procedures. Below are detailed protocols for dual labeling of neurons, followed by their sequential visualization.
Protocol 1: Intracellular Injection of this compound and Biocytin
This protocol is adapted for the intracellular filling of individual neurons in brain slices or in vivo preparations.
Materials:
-
This compound (e.g., 1-2% w/v)
-
Biocytin or Neurobiotin™ (e.g., 2-4% w/v)
-
Internal solution for patch pipette or sharp electrode (e.g., potassium-based)
-
Microelectrode puller
-
Micromanipulator and recording setup
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline)
Procedure:
-
Prepare the Injection Solution: Dissolve this compound and biocytin in the internal solution. The final concentrations may need to be optimized for the specific cell type and experimental setup. Centrifuge the solution to pellet any undissolved particles.
-
Pull Microelectrodes: Pull glass microelectrodes to a fine tip (e.g., 1-2 µm tip diameter for sharp electrodes, or appropriate size for patch pipettes).
-
Fill the Microelectrode: Backfill the microelectrode with the injection solution.
-
Target and Inject the Neuron: Under visual guidance (e.g., DIC or fluorescence microscopy), approach the target neuron with the microelectrode. Once a stable intracellular recording is achieved (for electrophysiological studies) or the cell is impaled, inject the tracers using either iontophoresis (e.g., positive current pulses for biocytin) or by passive diffusion from the pipette tip.
-
Diffusion Time: Allow sufficient time for the tracers to diffuse throughout the neuron's processes. This can range from 15 minutes to several hours, depending on the size and morphology of the neuron.
-
Fixation: Following the injection and diffusion period, fix the tissue by perfusion (for in vivo experiments) or immersion (for slice preparations) with 4% paraformaldehyde in PBS for at least 2 hours at 4°C.
-
Slicing: If not already in slice form, section the fixed tissue on a vibratome or cryostat at a desired thickness (e.g., 50-100 µm).
Protocol 2: Visualization of Lucifer Yellow and Biocytin
This protocol describes the sequential immunofluorescent detection of biocytin followed by imaging of both tracers.
Materials:
-
Phosphate-buffered saline (PBS)
-
Permeabilization/Blocking solution: PBS containing 0.3% Triton X-100 and 10% normal serum (e.g., goat or donkey serum).
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594)
-
Mounting medium with an anti-fade agent
-
Confocal microscope
Procedure:
-
Washing: Wash the fixed and sectioned tissue three times for 10 minutes each in PBS to remove residual fixative.
-
Permeabilization and Blocking: Incubate the sections in the permeabilization/blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Streptavidin Incubation: Incubate the sections with the streptavidin-conjugated fluorophore, diluted in the blocking solution, overnight at 4°C. The dilution factor should be optimized according to the manufacturer's instructions.
-
Washing: Wash the sections three times for 10 minutes each in PBS to remove unbound streptavidin conjugate.
-
Mounting: Mount the sections on glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the labeled neurons using a confocal microscope. Lucifer Yellow can be excited at ~428 nm and its emission captured at ~536 nm. The fluorophore conjugated to streptavidin will be imaged according to its specific excitation and emission spectra (e.g., Alexa Fluor 594 is excited at ~590 nm and emits at ~617 nm). Acquire images in separate channels to avoid bleed-through and merge them to observe colocalization.
Visualizations
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: Experimental workflow for dual labeling with this compound and biocytin.
Caption: Visualization pathway for colocalizing Lucifer Yellow and biocytin signals.
References
- 1. Use of Lucifer yellow VS as a label in fluorescent immunoassays illustrated by the determination of albumin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Fluorescent Tracer for Visualizing Coupled Cells in Neural Circuits of Living Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular injections of permanent tracers in the fixed slice: a comparison of HRP and biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual channel confocal laser scanning microscopy of lucifer yellow-microinjected human brain cells combined with Texas red immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Lucifer Yellow Cadaverine vs. Horseradish Peroxidase Staining for Cellular and Neuronal Tracing
For researchers in neuroscience and drug development, the precise visualization of cellular morphology and neuronal pathways is paramount. Lucifer Yellow Cadaverine (B124047) and horseradish peroxidase (HRP) are two widely utilized staining reagents for these applications, each possessing a distinct set of characteristics that render them suitable for different experimental goals. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Performance Indicators
The choice between Lucifer Yellow Cadaverine and HRP often depends on the specific requirements of the experiment, such as the need for live-cell imaging, the desired resolution, and the importance of signal stability. The following table summarizes the key quantitative and qualitative differences between these two powerful staining techniques.
| Feature | This compound | Horseradish Peroxidase (HRP) |
| Principle of Detection | Direct fluorescence | Enzymatic reaction with a chromogenic substrate (e.g., DAB) |
| Visualization Method | Fluorescence microscopy | Brightfield or electron microscopy |
| Signal Type | Fluorescent | Electron-dense precipitate |
| Live Cell Imaging | Yes | No (requires fixation and substrate reaction) |
| Resolution | High, suitable for fine dendritic spines[1] | High, excellent for ultrastructural analysis with EM[2] |
| Signal Stability | Prone to photobleaching | Highly stable, permanent stain[2] |
| Signal Amplification | None (direct fluorescence) | Enzymatic amplification provides a strong signal |
| Toxicity | Generally low for short-term imaging | Fixation and reaction components are toxic to cells |
| Fixability | Yes, the cadaverine moiety allows for aldehyde fixation | Integral part of the protocol |
| Mean Resting Membrane Potential (Neurons) | -33.6 mV[1] | -42.3 mV[1] |
| Mean Resting Membrane Potential (Glia) | -68 mV[1] | -75 mV[1] |
| Staining Quality (Neurons) | Excellent for fine details like dendritic spines and axons[1] | Good, but may not reveal the finest neuronal details as well as LY[1] |
| Staining Quality (Glia) | Good | Superior to Lucifer Yellow, revealing greater lengths of processes[1] |
| Fluorescence Quantum Yield | ~0.21[3] | N/A |
Deciding on the Right Tool: A Logical Workflow
The selection of an appropriate staining method is a critical step in experimental design. The following diagram illustrates a decision-making workflow to guide researchers in choosing between this compound and HRP based on their experimental needs.
Experimental Protocols
Detailed and optimized protocols are crucial for successful staining. Below are representative protocols for intracellular injection of this compound and HRP histochemistry for neuronal tracing.
Intracellular Injection of this compound
This protocol is adapted for the intracellular filling of neurons in fixed brain slices.
Materials:
-
This compound solution (5-10% in 0.1 M Tris buffer, pH 7.4)
-
Glass micropipettes (tip diameter ~1 µm)
-
Micromanipulator and injection system
-
Fluorescence microscope with appropriate filter sets
-
Fixed brain slices (e.g., 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pipette Filling: Backfill a glass micropipette with the this compound solution.
-
Cell Impalement: Under visual guidance using a fluorescence microscope, carefully impale the target neuron within the fixed slice using the micromanipulator.
-
Dye Injection: Apply negative current pulses (e.g., -1 to -5 nA, 500 ms (B15284909) duration, 1 Hz) to iontophoretically inject the dye into the cell.
-
Monitoring: Monitor the filling of the cell in real-time. Continue injection until the distal dendrites and axon are brightly fluorescent.
-
Pipette Withdrawal: Carefully withdraw the micropipette.
-
Washing: Wash the slice with PBS to remove excess dye.
-
Mounting and Imaging: Mount the slice on a glass slide with an appropriate mounting medium and image using a fluorescence or confocal microscope.
Horseradish Peroxidase (HRP) Histochemistry for Neuronal Tracing
This protocol describes the visualization of retrogradely transported HRP in neurons.
Materials:
-
HRP solution (e.g., 30% HRP in sterile saline) for injection
-
Fixed brain sections containing HRP-labeled neurons
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
3,3'-Diaminobenzidine (DAB)
-
Hydrogen peroxide (H₂O₂)
-
(Optional) Nickel ammonium (B1175870) sulfate (B86663) for signal enhancement
-
Gelatin-coated slides
-
Ethanol series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Tissue Preparation: After the appropriate survival time following HRP injection, perfuse the animal with a fixative (e.g., paraformaldehyde/glutaraldehyde solution) and prepare brain sections.
-
Pre-incubation: Incubate the sections in a solution of DAB in phosphate buffer.
-
Enzymatic Reaction: Add H₂O₂ to the DAB solution to initiate the enzymatic reaction. The reaction time is critical and should be monitored under a microscope to achieve optimal staining with minimal background.
-
Reaction Termination: Stop the reaction by transferring the sections to phosphate buffer.
-
Mounting: Mount the sections onto gelatin-coated slides.
-
Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Imaging: Visualize the brown reaction product using a brightfield microscope.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for a comparative study of this compound and HRP staining for neuronal tracing.
References
- 1. Confocal laser scanning microscopic photoconversion: a new method to stabilize fluorescently labeled cellular elements for electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dedicated Setup for the Photoconversion of Fluorescent Dyes for Functional Electron Microscopy [frontiersin.org]
- 3. omlc.org [omlc.org]
Confirming Lucifer Yellow Cadaverine Tracer Studies with Electron Microscopy: A Comparison Guide
An objective comparison of Lucifer Yellow Cadaverine's performance with alternative tracers, supported by experimental data and detailed protocols for correlative light and electron microscopy.
Correlative Light and Electron Microscopy (CLEM) bridges the gap between the dynamic, large-scale visualization of fluorescence light microscopy and the high-resolution ultrastructural detail of electron microscopy. This compound (LYC) is a well-established fluorescent tracer frequently used in these studies, particularly for investigating neuronal morphology and intercellular communication via gap junctions.[1][2][3] Its utility in CLEM stems from its ability to be "photoconverted" into an electron-dense polymer, rendering it visible in the electron microscope.[4][5]
This guide provides a comprehensive comparison of LYC with other common tracers used in CLEM, presents quantitative data to inform your choice of tracer, and offers detailed experimental protocols for successful correlative studies.
Performance Comparison of CLEM Tracers
Choosing the appropriate tracer is critical for the success of any CLEM experiment. The ideal tracer should be bright, soluble, fixable, and efficiently convertible into an electron-dense signal without compromising the ultrastructural integrity of the sample.[6] Below is a comparison of LYC with two common alternatives: Biocytin (B1667093) and Quantum Dots.
| Feature | This compound (LYC) | Biocytin | Quantum Dots (QDs) |
| Tracer Type | Small molecule fluorescent dye[7][8] | Biotinylated lysine (B10760008) derivative[9][10] | Semiconductor nanocrystals[11] |
| Molecular Weight | ~534 Da | ~372 Da[9] | Variable (size-dependent) |
| Visualization Principle (LM) | Direct fluorescence (Ex/Em: ~428/536 nm)[7][12] | Indirect (requires avidin-conjugated fluorophore)[13] | Direct fluorescence (tunable emission)[14][15] |
| Visualization Principle (EM) | Photooxidation with diaminobenzidine (DAB) to form an osmiophilic polymer[4][16] | Avidin-conjugated peroxidase reaction with DAB or avidin-gold conjugates[13] | Inherently electron-dense core[11] |
| Delivery Method | Microinjection, iontophoresis, electroporation[3][6][17] | Microinjection, patch pipette[10][13] | Antibody conjugation, endocytosis[11][14] |
| Key Advantages | - Fixable and highly water-soluble[18]- Bright fluorescence with a large Stokes shift[19][18]- Well-established photooxidation protocol[5] | - Small size allows for excellent diffusion[10]- High-affinity avidin-biotin detection provides signal amplification[13]- Versatile detection (fluorescent or enzymatic)[13] | - Extremely photostable- Inherently electron-dense, no enzymatic reaction needed[11]- Multiplexing possible with different sized QDs[15] |
| Key Disadvantages | - Can photobleach with intense illumination[18]- Photooxidation can sometimes obscure fine ultrastructural details[6]- Can be difficult to inject into fine processes[9] | - Indirect fluorescence requires additional incubation steps- Potential for non-specific binding of avidin (B1170675) conjugates- Peroxidase reaction product can diffuse | - Can be large, potentially affecting cellular processes- Delivery into the cytosol can be challenging- Potential for blinking (intermittent fluorescence) |
Experimental Protocols
Successful CLEM requires meticulous sample preparation to preserve both fluorescence and ultrastructure. The following are generalized protocols for using LYC and its alternatives. Optimization for specific cell types or tissues is often necessary.
Protocol 1: LYC Labeling and Photooxidation for CLEM
This protocol details the process of introducing LYC into a target cell, followed by fixation and photoconversion for EM analysis.
-
Cell Loading:
-
Fluorescence Imaging:
-
Image the dye-filled cell using a fluorescence microscope with appropriate filters for Lucifer Yellow (Ex: ~428 nm, Em: ~536 nm).[7]
-
Capture high-resolution images of the cell of interest and record its position relative to identifiable landmarks.
-
-
Fixation:
-
Fix the sample immediately after imaging. A common fixative is a mixture of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (PB).
-
Fixation time will vary depending on the sample but is typically 1-2 hours at room temperature or overnight at 4°C.
-
-
Photooxidation:
-
Wash the fixed sample thoroughly in 0.1 M PB.
-
Immerse the sample in a freshly prepared solution of 1.5 mg/mL 3,3'-Diaminobenzidine (DAB) in 0.1 M PB.
-
Mount the sample on the microscope stage and relocate the LYC-filled cell.
-
Irradiate the cell with intense blue light using the fluorescence illumination path until the yellow fluorescence fades and a brown reaction product becomes visible.[5][6] This process converts the DAB into an insoluble, electron-dense polymer at the location of the LYC.[4][16]
-
-
Electron Microscopy Processing:
-
Wash the sample in 0.1 M PB to remove excess DAB.
-
Post-fix with 1% osmium tetroxide (OsO4) in 0.1 M PB for 30-60 minutes. This step enhances the electron density of the DAB polymer and preserves membrane structures.[5]
-
Dehydrate the sample through a graded series of ethanol.
-
Infiltrate and embed the sample in a suitable resin (e.g., Epon, Araldite).
-
Section the region of interest using an ultramicrotome and view the sections with a transmission electron microscope (TEM).
-
Protocol 2: Biocytin Labeling and Detection for CLEM
This protocol outlines the use of biocytin, which is visualized with avidin conjugates for both light and electron microscopy.
-
Cell Loading:
-
Fixation:
-
Fix the tissue as described in the LYC protocol (Step 3).
-
-
Permeabilization and Detection (for LM):
-
Wash the sample in buffer and permeabilize with a detergent like Triton X-100 (0.1-0.5%).
-
Incubate with an avidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594) to visualize the biocytin-filled cell.
-
Image the cell with fluorescence microscopy, recording its location.
-
-
Detection (for EM):
-
For EM, instead of a fluorescent conjugate, use an avidin-peroxidase conjugate (like the ABC method) or avidin-conjugated gold particles.
-
If using a peroxidase conjugate, incubate with DAB and a hydrogen peroxide substrate to generate an electron-dense precipitate.
-
If using gold particles, the gold itself provides the electron-dense signal.
-
-
EM Processing:
-
Proceed with osmium post-fixation, dehydration, and embedding as described in the LYC protocol (Step 5).
-
Visualizing the Workflow
The process of moving from a live, fluorescently labeled cell to an ultrastructural image can be complex. The following diagrams illustrate the key workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Examination of gap junctional, intercellular communication by in situ electroporation on two co‐planar indium‐tin oxide electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal mapping: a photooxidation reaction makes Lucifer yellow useful for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular lucifer yellow staining and electron microscopy of neurones in slices of fixed epitumourous human cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. mdpi.com [mdpi.com]
- 11. Correlative Light- and Electron Microscopy Using Quantum Dot Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. A versatile means of intracellular labeling: injection of biocytin and its detection with avidin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlative Fluorescence Microscopy and Scanning Transmission Electron Microscopy of Quantum Dot Labeled Proteins in Whole Cells in Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Multi-Color Quantum Dot Tracking Using a High-Speed Hyperspectral Line-Scanning Microscope | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. biocompare.com [biocompare.com]
- 19. abmole.com [abmole.com]
A Comparative Guide to Fixable Polar Tracers: Lucifer Yellow Cadaverine and Its Alternatives
For researchers in neuroscience and drug development, the precise visualization of cellular morphology and intercellular communication is paramount. Fixable polar tracers are indispensable tools for these tasks, allowing for the detailed mapping of neuronal circuits and the functional assessment of gap junctions. This guide provides a comprehensive comparison of Lucifer Yellow Cadaverine (B124047) with other commonly used fixable polar tracers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Fixable Polar Tracers
Fixable polar tracers are water-soluble molecules that are too large and charged to passively cross cell membranes. They are introduced into cells via methods such as microinjection, electroporation, or uptake through damaged membranes. A key characteristic of these tracers is their ability to be chemically fixed within the cell by aldehydes, such as paraformaldehyde (PFA) and glutaraldehyde. This fixation allows for the preservation of the tracer's distribution within the cell and tissue, enabling detailed post-experimental analysis, including immunohistochemistry and high-resolution microscopy.
Common applications for fixable polar tracers include:
-
Neuronal Tracing: Mapping the projections of individual neurons (anterograde and retrograde tracing) to understand neural circuits.
-
Gap Junctional Communication: Assessing the degree of coupling between adjacent cells by observing the transfer of the tracer from one cell to another.
-
Cell Lineage Tracing: Following the fate of cells during development.
-
Endocytosis and Vesicle Trafficking: Labeling and tracking endocytic vesicles.[1]
This guide will focus on a comparative analysis of Lucifer Yellow Cadaverine against other popular fixable polar tracers, including Alexa Fluor™ Cadaverines and Biocytin derivatives.
Quantitative Performance Comparison
The selection of a fixable polar tracer often depends on a balance of several key performance characteristics. The following table summarizes the available quantitative data for Lucifer Yellow and its common alternatives. It is important to note that direct comparative data for all parameters across all cadaverine derivatives is not always available in the literature. In such cases, data for the parent fluorophore or related compounds are provided as a reference.
| Property | This compound | Alexa Fluor™ 488 Cadaverine | Biocytin (visualized with Streptavidin-conjugate) | Fixable Dextrans (e.g., FITC-Dextran) |
| Excitation Max (nm) | ~428[2] | ~495 | N/A (depends on conjugate) | ~494[3] |
| Emission Max (nm) | ~536[2] | ~519 | N/A (depends on conjugate) | ~518[3] |
| Molecular Weight (Da) | ~498 | ~570 | ~372 | Varies (e.g., 3,000 - 70,000) |
| Quantum Yield | 0.21 (for Lucifer Yellow CH)[4] | 0.92 (for Alexa Fluor 488) | N/A (depends on conjugate) | Varies |
| Photostability | Moderate | High[5][6] | High (depends on conjugate) | Moderate to High |
| Fixability | Good | Good | Excellent | Good (lysine-fixable versions) |
| Gap Junction Permeability | Yes (anionic)[7] | Yes (anionic) | Yes (cationic) | No (typically) |
| Signal Amplification | Possible via anti-Lucifer Yellow antibodies[8] | Possible via anti-Alexa Fluor 488 antibodies | Yes (via Avidin (B1170675)/Streptavidin) | No |
In-Depth Comparison of Key Tracers
This compound
Lucifer Yellow has been a workhorse in neuroscience for decades. The cadaverine derivative provides a primary amine group that allows for covalent linkage to surrounding biomolecules during aldehyde fixation.
-
Advantages:
-
Disadvantages:
Alexa Fluor™ Cadaverines
The Alexa Fluor™ family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), offers significant improvements in brightness and photostability over traditional fluorophores. The cadaverine derivatives of these dyes are excellent fixable polar tracers.
-
Advantages:
-
Exceptionally high quantum yields, resulting in brighter signals.[5][6]
-
Superior photostability, allowing for longer imaging sessions and more intense illumination.[5][6]
-
Available in a wide range of colors, facilitating multicolor labeling experiments.
-
Good fixability due to the presence of the cadaverine moiety.
-
-
Disadvantages:
-
Higher cost compared to Lucifer Yellow.
-
Similar to Lucifer Yellow, they are typically anionic and may have limitations in certain gap junction studies.
-
Biocytin and Neurobiotin™
Biocytin is a conjugate of biotin (B1667282) and L-lysine. It is a small, highly soluble molecule that readily passes through gap junctions. After fixation, it is visualized by binding to fluorescently or enzymatically labeled avidin or streptavidin, which provides significant signal amplification. Neurobiotin™ is a biotinyl-amino derivative with similar properties.
-
Advantages:
-
Excellent for revealing fine neuronal morphology, including dendritic spines.
-
Its small size and cationic nature allow it to pass through a wider range of gap junctions compared to anionic tracers.
-
The use of avidin/streptavidin conjugates allows for substantial signal amplification.
-
Highly fixable due to the presence of a primary amine.
-
-
Disadvantages:
-
Requires a secondary detection step, which adds time and complexity to the protocol.
-
The enzymatic detection methods (e.g., with HRP) can produce a non-fluorescent, permanent stain, which may not be suitable for all imaging applications.
-
Fixable Dextrans
Dextrans are hydrophilic polysaccharides that can be conjugated to various fluorophores and also contain lysine (B10760008) residues for aldehyde-based fixation. They are available in a range of molecular weights.
-
Advantages:
-
Available in a wide range of molecular weights, allowing for the study of size-dependent processes.
-
Generally considered non-toxic.
-
Lysine-fixable versions are well-retained after fixation.
-
-
Disadvantages:
-
Due to their larger size, they typically do not pass through gap junctions, making them unsuitable for studying intercellular communication but useful as a negative control.
-
The fluorescence intensity can be lower compared to small-molecule dyes.
-
Experimental Protocols
Detailed methodologies are crucial for the successful application of fixable polar tracers. Below are protocols for key experiments.
Protocol 1: Anterograde and Retrograde Neuronal Tracing via Microinjection
This protocol describes the injection of a fixable polar tracer into a specific brain region to label the projections of neurons.
Materials:
-
Fixable polar tracer (e.g., this compound, Alexa Fluor™ Cadaverine, or Biocytin) dissolved in sterile saline or appropriate buffer (typically 2-10% w/v).
-
Stereotaxic apparatus.
-
Micropipette puller and glass capillaries.
-
Microinjection system (e.g., Picospritzer or Nanoject).
-
Anesthetic and analgesics.
-
Perfusion solutions (saline, 4% PFA in phosphate-buffered saline (PBS)).
-
Vibratome or cryostat for sectioning.
-
Fluorescence microscope.
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target brain region using stereotaxic coordinates.
-
Micropipette Preparation: Pull a glass micropipette to a fine tip (10-20 µm diameter) and backfill it with the tracer solution.
-
Microinjection: Lower the micropipette to the target coordinates and inject a small volume of the tracer solution (e.g., 50-100 nL) using pressure pulses or iontophoresis.[11] For iontophoresis, a positive current is typically used for cationic tracers and a negative current for anionic tracers.
-
Post-injection Survival: Allow the animal to recover for a period sufficient for tracer transport (typically 3-14 days, depending on the tracer and the length of the pathway).
-
Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA in PBS.
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain on a vibratome or cryostat.
-
Visualization: Mount the sections on slides and image using a fluorescence microscope with the appropriate filter sets. If using biocytin, perform the avidin/streptavidin staining protocol prior to imaging.
Protocol 2: Assessing Gap Junctional Intercellular Communication (GJIC)
This protocol describes the use of microinjection to assess the transfer of a tracer between cultured cells.[7][10][12][13]
Materials:
-
Cultured cells grown on coverslips.
-
Fixable polar tracer (e.g., this compound or Neurobiotin™) dissolved in sterile intracellular solution (e.g., 1-5% w/v).
-
Micromanipulator and microinjection system.
-
Fluorescence microscope with a camera for time-lapse imaging.
-
4% PFA in PBS for fixation.
Procedure:
-
Cell Preparation: Plate cells on coverslips at a density that allows for cell-to-cell contact.
-
Micropipette Preparation: Prepare a fine-tipped micropipette and backfill with the tracer solution.
-
Microinjection: Using the micromanipulator, carefully guide the micropipette to a single cell and inject the tracer using a brief pressure pulse.
-
Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals to monitor the spread of the dye to adjacent cells.
-
Quantification: Analyze the images to determine the number of coupled cells and the rate of dye transfer. This can be done by measuring the fluorescence intensity in neighboring cells over time.
-
Fixation and Further Analysis (Optional): After the desired time, fix the cells with 4% PFA. The fixed cells can then be processed for immunocytochemistry or other analyses.
Visualizations
Neuronal Tracing Workflow
The following diagram illustrates the general workflow for an in vivo neuronal tracing experiment.
Gap Junction Permeability Assay
This diagram outlines the process of assessing gap junctional communication between cells.
Principle of Anterograde and Retrograde Tracing
This diagram illustrates the fundamental difference between anterograde and retrograde neuronal tracing.
Conclusion
The choice of a fixable polar tracer is a critical decision in experimental design. This compound remains a reliable and cost-effective option with a vast body of supporting literature. However, for applications demanding the highest sensitivity and photostability, Alexa Fluor™ Cadaverines are a superior, albeit more expensive, choice. For studies requiring the visualization of very fine neuronal processes or the investigation of a broad range of gap junctions, the signal amplification and favorable transport properties of Biocytin and Neurobiotin™ make them excellent candidates. Fixable dextrans serve a more specialized role, primarily for lineage tracing and as a negative control in gap junction studies. By carefully considering the specific requirements of the experiment and the comparative data presented in this guide, researchers can select the optimal tracer to illuminate the intricate workings of the cellular world.
References
- 1. abmole.com [abmole.com]
- 2. biotium.com [biotium.com]
- 3. Electrophoresis of polar fluorescent tracers through the nerve sheath labels neuronal populations for anatomical and functional imaging [repository.cam.ac.uk]
- 4. omlc.org [omlc.org]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 7. Gap junctional intercellular communication between cultured ependymal cells, revealed by lucifer yellow CH transfer and freeze-fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lucifer Yellow Polyclonal Antibody (A-5750) [thermofisher.com]
- 9. Electrophoresis of polar fluorescent tracers through the nerve sheath labels neuronal populations for anatomical and functional imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cic.ini.usc.edu [cic.ini.usc.edu]
- 12. Examination of gap junctional, intercellular communication by in situ electroporation on two co‐planar indium‐tin oxide electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Blood-Brain Barrier Permeability: Lucifer Yellow vs. Evans Blue
For researchers, scientists, and drug development professionals, the accurate assessment of blood-brain barrier (BBB) integrity is paramount. Two widely utilized tracers for this purpose are Lucifer Yellow (LYC) and Evans blue. This guide provides an objective comparison of their performance, supported by detailed experimental protocols and a summary of expected quantitative outcomes.
This document outlines the methodologies for both in vitro and in vivo applications of LYC and Evans blue, respectively, to facilitate a comprehensive understanding of their utility in determining BBB permeability. While direct cross-validation studies are limited, this guide consolidates typical experimental data to offer a comparative perspective.
Quantitative Data Presentation
The following table summarizes the key characteristics and typical quantitative readouts for Lucifer Yellow and Evans blue in the context of BBB permeability assessment. It is important to note that these values are derived from various studies and are not from a single direct comparative experiment.
| Feature | Lucifer Yellow (LYC) | Evans Blue |
| Primary Application | In vitro BBB models (e.g., transwell assays with brain endothelial cells) | In vivo animal models (e.g., rodents) |
| Principle | Measures paracellular permeability across a cell monolayer.[1] | Binds to serum albumin; extravasation indicates leakage of macromolecules.[2] |
| Molecular Weight | 457.25 Da | 960.81 Da (dye only); Binds to albumin (~66.5 kDa) |
| Typical Readout | Apparent Permeability Coefficient (Papp) in cm/s | Dye concentration in brain tissue (e.g., µg/g of tissue) |
| Typical "Intact" Barrier Value | Papp < 1 x 10⁻⁶ cm/s[3] | Low to undetectable levels of dye in brain parenchyma. |
| Typical "Disrupted" Barrier Value | Papp > 1 x 10⁻⁶ cm/s | Significantly increased dye concentration in the affected brain region. |
| Detection Method | Fluorescence spectroscopy (Ex/Em: ~428/536 nm) | Spectrophotometry or fluorescence spectroscopy (Ex/Em: ~620/680 nm)[4][5] |
Experimental Protocols
Detailed methodologies for both Lucifer Yellow and Evans blue permeability assays are provided below to ensure accurate and reproducible experimental outcomes.
Lucifer Yellow Paracellular Permeability Assay (In Vitro)
This protocol is adapted for a transwell cell culture system, a common in vitro model of the BBB.
Materials:
-
Transwell inserts with a microporous membrane
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium
-
Lucifer Yellow CH, potassium salt
-
Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Culture brain endothelial cells on the apical side of the transwell inserts until a confluent monolayer is formed. This can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
Preparation:
-
Pre-warm the transport buffer (e.g., HBSS) to 37°C.
-
Prepare a stock solution of Lucifer Yellow (e.g., 1 mg/mL in transport buffer) and then a working solution (e.g., 100 µg/mL).[1]
-
-
Assay:
-
Gently aspirate the culture medium from the apical and basolateral compartments of the transwell.
-
Wash the cell monolayer once with the pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber.[1]
-
Add the Lucifer Yellow working solution to the apical chamber.[1]
-
Incubate for a defined period (e.g., 1 hour) at 37°C in a cell culture incubator.[1]
-
-
Sample Collection and Measurement:
-
After incubation, collect samples from the basolateral chamber.
-
Prepare a standard curve using serial dilutions of the Lucifer Yellow working solution.
-
Measure the fluorescence of the basolateral samples and the standards using a fluorescence plate reader (Excitation ~428 nm, Emission ~536 nm).[1]
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of LYC transport to the basolateral chamber (µg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of LYC in the apical chamber (µg/mL).
-
Evans Blue Extravasation Assay (In Vivo)
This protocol describes the procedure for assessing BBB permeability in a rodent model.
Materials:
-
Evans blue dye
-
Sterile saline (0.9% NaCl)
-
Anesthesia
-
Surgical tools
-
Perfusion pump and buffer (e.g., PBS)
-
Formamide (B127407) or trichloroacetic acid for dye extraction
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Dye Preparation: Prepare a 2% (w/v) solution of Evans blue in sterile saline.[4]
-
Animal Preparation and Injection:
-
Anesthetize the animal (e.g., mouse or rat).
-
Inject the Evans blue solution intravenously (e.g., via the tail vein) at a specific dose (e.g., 4 mL/kg).
-
-
Circulation: Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Perfusion:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with a suitable buffer (e.g., PBS) to remove the dye from the vasculature. Continue perfusion until the fluid running from the right atrium is clear.[4]
-
-
Tissue Collection and Processing:
-
Quantification:
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the absorbance or fluorescence of the supernatant using a spectrophotometer (at ~620 nm) or a fluorescence plate reader (Ex/Em: ~620/680 nm).[4][5]
-
Create a standard curve with known concentrations of Evans blue to determine the amount of dye in the brain tissue, typically expressed as µg of dye per gram of tissue.
-
Visualizations
To further clarify the experimental processes and the conceptual differences between the two dyes, the following diagrams are provided.
Caption: Experimental workflows for Lucifer Yellow and Evans blue BBB assays.
Caption: Conceptual differences between Lucifer Yellow and Evans blue assays.
References
- 1. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 2. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Head Cooling and NOX Inhibition Protect the Blood–Brain Barrier in Neonatal Epilepsy [mdpi.com]
A Comparative Guide to Neuronal Tracers: Lucifer Yellow Cadaverine vs. Neurobiotin
In the intricate landscape of neuroscience research, the precise mapping of neural circuits is paramount to understanding the brain's form and function. Neuronal tracers are indispensable tools in this endeavor, allowing for the visualization of neuronal morphology, connectivity, and intercellular communication. This guide provides a comprehensive comparative analysis of two widely used tracers: Lucifer Yellow Cadaverine and Neurobiotin. Tailored for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Differences
This compound and Neurobiotin, while both serving as neuronal tracers, possess distinct properties that render them suitable for different experimental paradigms. Lucifer Yellow is an intensely fluorescent dye that is fixable within the cell, making it an excellent choice for detailed morphological studies of individual neurons. Neurobiotin, a biotin (B1667282) derivative, is a smaller and more versatile tracer capable of moving through gap junctions and undergoing active axonal transport, thus revealing not only the morphology of the injected neuron but also its connections to other cells.
Quantitative Performance Analysis
The following table summarizes the key quantitative parameters of this compound and Neurobiotin. It is important to note that direct comparative studies for all parameters are limited in the available literature.
| Feature | This compound | Neurobiotin | Source(s) |
| Molecular Weight | ~497.58 Da | ~286.36 Da | [1] |
| Charge at Physiological pH | Anionic (-2) | Cationic (+1) | [1] |
| Fluorescence | Intrinsic (Yellow-Green) | Indirect (requires fluorescently-tagged avidin/streptavidin) | |
| Excitation/Emission Maxima | ~428 nm / ~536 nm | Dependent on the fluorophore conjugated to avidin/streptavidin | [2] |
| Quantum Yield | High | Not applicable (indirect fluorescence) | [3] |
| Photostability | Good | Dependent on the chosen fluorophore | [4] |
| Fixability | Yes (aldehyde-fixable) | Yes (aldehyde-fixable) | [2] |
| Gap Junction Permeability | Limited; permeable only through specific connexins (e.g., Cx36, Cx50) | High; passes through a wider range of gap junctions | [1][4][5][6] |
| Axonal Transport | Primarily passive diffusion within the injected neuron; some retrograde transport reported. | Anterograde, retrograde, and transneuronal transport. | [7][8][9] |
| Toxicity | Low cytotoxicity reported. | Generally considered non-toxic, though high concentrations or prolonged injection can alter membrane properties. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful application of these tracers. Below are representative protocols for intracellular injection and visualization.
Intracellular Injection of this compound
This protocol is adapted from standard microinjection techniques.
Materials:
-
This compound powder
-
Internal solution (e.g., 0.1 M KCl or K-acetate)
-
Micropipette puller
-
Glass micropipettes (borosilicate glass)
-
Micromanipulator
-
Electrophysiology rig with amplifier for iontophoresis
-
Fluorescence microscope
Procedure:
-
Prepare Injection Solution: Dissolve this compound in the internal solution to a final concentration of 1-5% (w/v).
-
Pull Micropipettes: Pull glass micropipettes to a fine tip with a resistance of 50-150 MΩ when filled with the injection solution.
-
Fill Micropipette: Backfill the micropipette with the Lucifer Yellow solution.
-
Cell Impalement: Under visual guidance (e.g., using DIC optics), carefully impale the target neuron with the micropipette.
-
Iontophoresis: Inject the dye into the neuron by applying negative current pulses (e.g., -0.5 to -2 nA, 200-500 ms (B15284909) duration, 1-2 Hz) for 5-20 minutes, or until the distal processes are adequately filled as observed by fluorescence.
-
Post-Injection: Slowly retract the micropipette after injection. The neuron can then be imaged live or the tissue can be processed for fixation.
Intracellular Injection and Visualization of Neurobiotin
This protocol outlines the steps for injecting Neurobiotin and subsequently visualizing it using a streptavidin-fluorophore conjugate.
Materials:
-
Neurobiotin™ Tracer powder
-
Internal solution (e.g., 2 M potassium acetate)
-
Micropipette puller and glass micropipettes
-
Micromanipulator and electrophysiology rig
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS))
-
Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-Alexa Fluor 488)
-
Confocal or fluorescence microscope
Procedure:
-
Prepare Injection Solution: Dissolve Neurobiotin in the internal solution to a final concentration of 2-4%.
-
Micropipette Preparation and Filling: As described for Lucifer Yellow.
-
Cell Impalement and Iontophoresis: Impale the target neuron and inject Neurobiotin using positive current pulses (e.g., +0.5 to +2 nA, 200-500 ms duration, 1-2 Hz) for 5-15 minutes.
-
Diffusion Time: Allow for diffusion and transport of the tracer for a desired period (can range from minutes to hours depending on the research question).
-
Fixation: Fix the tissue by perfusion or immersion in 4% paraformaldehyde for 2-4 hours at 4°C.
-
Sectioning: If necessary, section the tissue using a vibratome or cryostat.
-
Permeabilization and Blocking: Wash the tissue in PBS and then incubate in the permeabilization/blocking solution for 1-2 hours at room temperature.
-
Streptavidin Incubation: Incubate the tissue in the streptavidin-fluorophore solution (diluted in blocking solution) overnight at 4°C.
-
Washing and Mounting: Wash the tissue extensively in PBS and mount on slides with an appropriate mounting medium.
-
Imaging: Visualize the labeled neurons using a confocal or fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological transport, the following diagrams have been generated using the DOT language.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Neurobiotin hinges on the specific scientific question being addressed.
This compound is the tracer of choice for:
-
Detailed morphological reconstruction of a single, injected neuron.
-
Experiments where direct visualization in live cells is required without the need for subsequent antibody staining.
-
Studies where intercellular transfer needs to be minimized or is being investigated through specific, known gap junction types.
Neurobiotin is the ideal tracer for:
-
Investigating gap junctional coupling between neurons.[1][6]
-
Tracing neural pathways over long distances through both anterograde and retrograde transport.[7][9]
-
Studies aiming to identify synaptically coupled neurons through transneuronal transfer.[9]
-
Combining electrophysiological recordings with detailed morphological and connectivity analysis.
References
- 1. The kinetics of tracer movement through homologous gap junctions in the rabbit retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Novel Fluorescent Tracer for Visualizing Coupled Cells in Neural Circuits of Living Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d.docksci.com [d.docksci.com]
- 9. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Gap Junction Coupling: Lucifer Yellow vs. Electrophysiology
For researchers, scientists, and drug development professionals, accurately validating gap junctional intercellular communication (GJIC) is paramount. This guide provides an objective comparison of two cornerstone techniques: Lucifer Yellow dye transfer and dual whole-cell patch-clamp electrophysiology, offering a comprehensive overview of their principles, protocols, and quantitative data to inform experimental design and interpretation.
Gap junctions are specialized intercellular channels that permit the direct passage of ions, second messengers, and small metabolites between adjacent cells, playing a critical role in maintaining tissue homeostasis and coordinating cellular activities.[1][2] Dysfunctional GJIC has been implicated in a variety of diseases, making the accurate assessment of gap junction coupling a key aspect of physiological and pathological research, as well as drug development.[3]
This guide delves into the two most widely used methods for evaluating GJIC: the visual tracking of a fluorescent dye, Lucifer Yellow, and the direct measurement of ionic current flow via electrophysiology.
At a Glance: Lucifer Yellow vs. Electrophysiology
| Feature | Lucifer Yellow Dye Transfer | Dual Whole-Cell Patch-Clamp Electrophysiology |
| Principle | Visualizes the passage of a fluorescent dye (Lucifer Yellow, MW 457.2) through gap junctions from a loaded cell to its neighbors.[4] | Directly measures the electrical conductance between two coupled cells by controlling the voltage of one cell and recording the current in the other.[5][6] |
| Primary Metric | Number of coupled cells; Rate of dye spread. | Junctional conductance (Gj); Coupling coefficient.[7] |
| Data Type | Semi-quantitative to quantitative. | Highly quantitative. |
| Sensitivity | Lower sensitivity; may not detect low levels of coupling.[7] | High sensitivity; can detect single-channel events.[5][6] |
| Throughput | Higher throughput, especially with methods like scrape loading. | Lower throughput; technically demanding. |
| Information Provided | Direct visualization of communication pathways within a cell population. | Precise biophysical properties of the gap junction channels. |
| Limitations | Can be influenced by dye bleaching and cytoplasmic binding. Results can be subjective without robust image analysis.[1][8] | Technically challenging, requiring specialized equipment and expertise. Cytoplasmic dialysis can alter the intracellular environment.[9] |
Visualizing Communication: The Lucifer Yellow Dye Transfer Assay
The Lucifer Yellow dye transfer assay is a well-established method for qualitatively and semi-quantitatively assessing GJIC.[2][4] The principle is straightforward: a membrane-impermeable fluorescent dye, Lucifer Yellow, is introduced into a single cell or a group of cells and its spread to adjacent, coupled cells is monitored via fluorescence microscopy.[2]
Experimental Workflow: Lucifer Yellow Dye Transfer
Detailed Experimental Protocols
1. Microinjection:
-
Principle: A single cell is injected with Lucifer Yellow using a fine-tipped glass micropipette.[2]
-
Protocol:
-
Prepare a 5-10% (w/v) solution of Lucifer Yellow CH (lithium salt) in a suitable intracellular buffer (e.g., 150 mM LiCl, 10 mM HEPES, pH 7.2).
-
Backfill a pulled glass micropipette with the Lucifer Yellow solution.
-
Using a micromanipulator, carefully impale a single cell within a confluent monolayer.
-
Apply brief, positive pressure pulses to inject the dye into the cytoplasm.
-
Withdraw the pipette and incubate the cells for 5-15 minutes to allow for dye transfer.
-
Image the cells using a fluorescence microscope with appropriate filters for Lucifer Yellow (excitation ~428 nm, emission ~536 nm).
-
Quantify coupling by counting the number of fluorescent cells surrounding the injected cell.
-
2. Scrape Loading:
-
Principle: A confluent monolayer of cells is scraped in the presence of Lucifer Yellow, allowing the dye to enter cells along the wound.[4][9]
-
Protocol:
-
Grow cells to confluence in a petri dish.
-
Prepare a solution of Lucifer Yellow (e.g., 1 mg/mL) in phosphate-buffered saline (PBS).
-
Rinse the cell monolayer with PBS.
-
Add the Lucifer Yellow solution to the cells.
-
Using a sterile scalpel blade or syringe needle, make several parallel scrapes across the monolayer.
-
Incubate for 2-5 minutes to allow dye uptake and transfer.
-
Rinse the cells thoroughly with PBS to remove extracellular dye.
-
Image the scrape lines using a fluorescence microscope.
-
Quantify coupling by measuring the distance the dye has migrated perpendicular to the scrape line or by counting the number of fluorescent cell rows.[10]
-
The Gold Standard: Dual Whole-Cell Patch-Clamp Electrophysiology
For a highly quantitative analysis of gap junction coupling, dual whole-cell patch-clamp is the method of choice.[5][6] This technique provides a direct measure of the electrical conductance of the gap junction channels connecting two cells.
Signaling Pathway: Gap Junction Communication
References
- 1. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 6. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches to Study Gap Junctional Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Lucifer Yellow Cadaverine: Data Reproducibility and Statistical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lucifer Yellow Cadaverine's performance with alternative fluorescent tracers, supported by experimental data. We delve into the reproducibility and statistical validation of common assays utilizing this versatile dye, offering detailed protocols and visual workflows to ensure robust and reliable experimental outcomes.
Introduction to Lucifer Yellow Cadaverine (B124047)
This compound (LYC) is a highly fluorescent, water-soluble dye widely employed as a fixable tracer in biological research.[1][2] Its low cytotoxicity and bright fluorescence make it a valuable tool for visualizing and quantifying various cellular processes.[1][2] LYC is particularly useful for labeling endocytic vesicles, studying gap junctional intercellular communication (GJIC), and tracing neuronal morphology.[1][2][3][4][5] The cadaverine group allows for covalent linkage to surrounding biomolecules via aldehyde fixation, ensuring the dye is retained in fixed tissues for subsequent analysis.[6]
Performance Comparison and Data Reproducibility
The reproducibility of experiments using this compound is contingent on standardized protocols and appropriate quantification methods. Below, we compare its performance in key applications and present supporting data from published studies.
Gap Junction Intercellular Communication (GJIC)
LYC is a classic tool for assessing GJIC, as its transfer between adjacent cells is indicative of functional gap junctions. The "scrape loading/dye transfer" (SL/DT) assay and single-cell microinjection are common methods for evaluating this process.
Quantitative Data Summary: GJIC Assays
| Assay Type | Cell Type | Quantification Method | Key Findings & Reproducibility | Alternative Tracers | Reference |
| Scrape Loading/Dye Transfer | Rat Liver Epithelial Cells (IAR20, IAR6.1) | Image analysis of dye diffusion distance and area of coupled cells. | Results are consistent with microinjection methods, offering a simple way for quantitative determination of GJIC. The number of dye-coupled cells can be quantified. | Calcein-AM | [1] |
| Single-Cell Microinjection | Rat Mammary Tumor Cells (BICR/M1Rk) | Fitting the time course of fluorescence intensities in cell pairs. | Allows for the estimation of single-channel permeance. For Lucifer Yellow, the lower limit is 6.8 ± 2.8 × 10−12 mm3/s and the upper limit is 150 × 10−12 mm3/s. | Calcein | [3] |
| Single-Cell Microinjection | Rabbit Retinal Horizontal Cells | Visual evidence of tracer coupling. | A-type horizontal cells show extensive coupling with Lucifer Yellow. B-type horizontal cells do not pass Lucifer Yellow well. | Po-pro-1 (cationic tracer) | [7] |
Statistical Validation: Quantitative analysis of GJIC often involves measuring the number of coupled cells or the area of dye spread from the source. Statistical significance is typically determined using t-tests or ANOVA to compare different experimental conditions.
Cellular Permeability Assays
LYC is frequently used as a marker for paracellular permeability in epithelial and endothelial cell monolayers, such as Caco-2 cells (a model of the intestinal barrier) and hCMEC/D3 cells (a model of the blood-brain barrier). Its low permeability across intact monolayers makes it an excellent indicator of tight junction integrity.
Quantitative Data Summary: Permeability Assays
| Cell Model | Assay Parameter | Typical Values & Statistical Significance | Alternative Tracers | Reference |
| hCMEC/D3 (Blood-Brain Barrier) | Apparent Permeability Coefficient (Papp) | Papp values significantly decreased to 2.36 x 10-4 cm/min on day 7 post-seeding compared to day 1 (P < 0.05), indicating barrier tightening. | Fluorescein, Dextran-FITC | [8] |
| Caco-2 (Intestinal Barrier) | Lucifer Yellow Rejection Rate | Intact monolayers typically show >95% rejection of Lucifer Yellow. A drop in rejection rate indicates compromised tight junction integrity. | Brilliant Cresyl Blue | [9][10] |
| Caco-2 (Intestinal Barrier) | Apparent Permeability Coefficient (Papp) | The amount of LY transported showed no significant correlation with Transepithelial Electrical Resistance (TEER) values, indicating they report distinct properties of the cell monolayer. | - | [11] |
Statistical Validation: Permeability data is often analyzed using unpaired t-tests to compare Papp values between different conditions or time points.[8] Correlation analyses can be used to compare LY permeability with other barrier integrity measures like TEER.[11]
Endocytosis and Cellular Uptake
LYC can be used to study fluid-phase endocytosis. The internalization of the dye into vesicles provides a quantifiable measure of this process.
Quantitative Data Summary: Endocytosis Assays
| Cell Type | Experimental Condition | Quantification Method | Key Findings & Statistical Significance | Alternative Tracers | Reference | | :--- | :--- | :--- | :--- | :--- | | Chinese Hamster Ovary (CHO) Cells | Magnetic and Electric Pulses | Fluorescence intensity normalized to a control group. | Exposure to 112 pulses at 0.25 Hz resulted in the highest uptake of Lucifer Yellow. Statistical significance was determined using the Mann-Whitney Rank-Sum test. | - |[12] | | Candida albicans | - | Fluorescence spectrometry. | Uptake was linear with time and not saturable over a 400-fold concentration range, consistent with fluid-phase endocytosis. | - |[13] | | Cancer Cell Lines (SJSA-1) | Treatment with PI3K/mTOR inhibitors | Intracellular fluorescence measurement. | Treatment with YYN-37 and SAR405 significantly increased intracellular fluorescence, suggesting enhanced endocytosis or reduced exocytosis. | Dextran-FITC |[14] |
Statistical Validation: Statistical tests such as the Mann-Whitney Rank-Sum test are used to compare the uptake of Lucifer Yellow under different experimental conditions.[12]
Experimental Protocols
Scrape Loading/Dye Transfer (SL/DT) Assay for GJIC
This protocol is adapted from methodologies used to quantitatively assess gap junctional intercellular communication.
Methodology:
-
Cell Culture: Plate cells to form a confluent monolayer in a culture dish.
-
Scraping: Create a scrape in the cell monolayer using a sharp instrument (e.g., a scalpel blade or a syringe needle).
-
Dye Loading: Immediately after scraping, add Lucifer Yellow CH solution (typically 1 mg/mL in a suitable buffer) to the dish and incubate for a short period (e.g., 3-5 minutes).
-
Washing: Thoroughly wash the cells with a calcium-containing buffer to remove extracellular dye.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde for 10-20 minutes.
-
Imaging: Acquire fluorescence images using a microscope equipped with appropriate filters for Lucifer Yellow (Excitation/Emission: ~428/536 nm).
-
Quantification: Use image analysis software to measure the distance of dye transfer from the scrape line or the total fluorescent area.
Paracellular Permeability Assay using a Transwell System
This protocol is a generalized procedure for assessing the integrity of cell monolayers.
Methodology:
-
Cell Seeding: Seed cells on a porous membrane of a Transwell insert and culture until a confluent monolayer is formed.
-
Barrier Integrity Check (Optional): Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence.
-
Dye Application: Add Lucifer Yellow solution (e.g., 100 µM in Hank's Balanced Salt Solution - HBSS) to the apical side of the Transwell insert.
-
Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Sampling: Collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Calculation: Calculate the apparent permeability coefficient (Papp) or the percentage of Lucifer Yellow rejection.
Fluid-Phase Endocytosis Assay
This protocol provides a framework for quantifying cellular uptake of Lucifer Yellow.
Methodology:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Incubation: Incubate the cells with a medium containing Lucifer Yellow (e.g., 1-5 mg/mL) for a specific time course (e.g., 10 minutes to 2 hours) at 37°C. A control at 4°C should be included to inhibit active transport.
-
Washing: Wash the cells extensively with cold buffer to remove surface-bound dye.
-
Cell Lysis (for plate reader-based quantification): Lyse the cells and measure the fluorescence of the lysate.
-
Imaging (for microscopy-based quantification): Acquire fluorescence images of the cells to visualize internalized vesicles.
-
Quantification: Normalize the fluorescence signal to the protein concentration of the cell lysate or quantify the number and intensity of fluorescent vesicles per cell using image analysis software.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for GJIC Scrape Loading Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. abmole.com [abmole.com]
- 3. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. ulab360.com [ulab360.com]
- 7. A Novel Fluorescent Tracer for Visualizing Coupled Cells in Neural Circuits of Living Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lucifer Yellow uptake by CHO cells exposed to magnetic and electric pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internalization of lucifer yellow in Candida albicans by fluid phase endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Lucifer Yellow Cadaverine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Lucifer Yellow Cadaverine, a fluorescent tracer used in cellular studies. Adherence to these guidelines will minimize risk and ensure compliance with safety regulations.
While this compound is not classified as a hazardous substance, proper chemical hygiene and disposal practices are still necessary to maintain a safe working environment.[1][2]
Chemical Safety Profile
The following table summarizes the key safety information for this compound based on available Safety Data Sheets (SDS).
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) | First Aid Measures |
| Not a hazardous substance or mixture.[1][2] | Avoid inhalation of vapor or mist. Avoid direct contact with the substance.[2] | - Hand Protection: Handle with gloves. Dispose of contaminated gloves after use.[2][3] - Eye Protection: Safety glasses with side-shields.[2] - Respiratory Protection: Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if necessary.[2][3] | - If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3] - In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][3] - In Case of Eye Contact: Flush eyes with water as a precaution.[2][3] - If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including aqueous solutions and contaminated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses with side-shields, and chemical-resistant gloves.
-
Leak-proof, sealable waste container labeled "this compound Waste" or "Non-Hazardous Chemical Waste."
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
pH paper (if applicable).
-
Designated chemical waste disposal service or institutional Environmental Health and Safety (EHS) office contact information.
Procedure:
-
Wear Appropriate PPE: Before handling any waste, ensure you are wearing a lab coat, safety glasses with side-shields, and suitable chemical-resistant gloves.
-
Aqueous Waste Collection:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and sealable waste container.
-
Do not dispose of the solution directly down the drain or into the sewage system.[2]
-
If required by local regulations, neutralize the solution to a pH between 6 and 8 before collection.
-
-
Solid Waste Collection:
-
Spill Cleanup:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2][3]
-
Contain the spillage and soak up the substance with an inert absorbent material.[2]
-
Collect the absorbent material and any contaminated items in a suitable, closed container for disposal.[2]
-
Wash the spill area thoroughly with soap and water.
-
-
Waste Container Management:
-
Keep the waste container tightly closed when not in use and store it in a dry, well-ventilated area.[2]
-
Ensure the waste container is clearly labeled with its contents.
-
-
Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) office or your local, state, or national regulations for proper disposal procedures.[2]
-
Arrange for the collection of the waste by a licensed chemical waste disposal service.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Lucifer Yellow Cadaverine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Lucifer Yellow Cadaverine, a fluorescent tracer dye. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. While the substance is not classified as hazardous, adherence to good laboratory practice dictates the use of PPE to minimize exposure.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side-shields conforming to EN166 or NIOSH standards.[2] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Gloves must be inspected before use and disposed of after.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
| Respiratory | Respiratory Protection | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU), especially when handling the powder form to avoid inhalation.[2][3] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly closed, dry, and well-ventilated place.[2] The recommended storage temperature is 4°C.[2][4] Protect from light.
Handling and Use: A Step-by-Step Protocol
This protocol details the general steps for preparing and using this compound in a laboratory setting.
-
Preparation of Workspace:
-
Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.
-
Gather all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on a lab coat, safety glasses with side shields, and disposable nitrile gloves.
-
If working with the powder form outside of a fume hood, a suitable respirator is recommended.[2]
-
-
Reagent Preparation (Example: Stock Solution):
-
This compound is a yellow solid soluble in water.[4]
-
To prepare a stock solution, carefully weigh the desired amount of the solid powder. Avoid creating dust.
-
Slowly add the powder to the desired solvent (e.g., water or a buffer) while stirring to ensure it dissolves completely.
-
-
Experimental Use:
-
When using the dye, for example, as a cell tracer, handle all solutions with care to avoid spills and aerosol generation.
-
Use proper pipetting techniques.
-
-
Post-Experiment:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Properly label and store any remaining solutions.
-
Spill Management
In the event of a spill, follow these steps:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]
-
Absorption: Soak up the spilled substance with an inert absorbent material.[2]
-
Collection: Place the absorbent material into a suitable, closed container for disposal.[2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including empty containers, used gloves, and absorbent materials from spills, in a designated and properly labeled waste container.
-
Disposal Route: Do not dispose of the product directly into the sewage system.[2] Consult local, state, or national regulations for proper disposal of chemical waste.[2]
Experimental Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
